molecular formula C44H69NO12 B3415346 Tacrolimus-13C,d2 CAS No. 144490-63-1

Tacrolimus-13C,d2

Número de catálogo: B3415346
Número CAS: 144490-63-1
Peso molecular: 804.0 g/mol
Clave InChI: QJJXYPPXXYFBGM-XTNLUGHASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LSM-5735 is a macrolide and a lactam.

Propiedades

IUPAC Name

1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJXYPPXXYFBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104987-11-3
Record name (3S,4R,5R,8R,9Z,12R,14S,15R,16S,18R,19R,26aS)-8-allyl-5,19-dihydroxy-3-{(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylvinyl}-14,16-dimethoxy-4,10,12,18-tetramethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-3H-15,19-epoxypyrido[2,1-c][1,4]oxazacyclotricosine-1,7,20,21(4H,23H)-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(1Z)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(prop-2-en-1-yl)-11,28-dioxa-4-azatricyclo[22.3.1.0^{4,9}]octacos-18-ene-2,3,10,16-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tacrolimus
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8195
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to Tacrolimus-13C,d2: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Tacrolimus-13C,d2. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound as an internal standard in quantitative analyses.

Chemical Structure and Identification

This compound is a stable isotope-labeled version of the potent immunosuppressant drug, Tacrolimus (also known as FK-506). The isotopic labels, one carbon-13 atom and two deuterium (B1214612) atoms, are strategically incorporated into the molecule to provide a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical and physical behavior.

Chemical Structure:

The precise location of the isotopic labels can vary depending on the synthetic route. A common commercially available form is Tacrolimus-allyl-13C,d2. The structure of Tacrolimus is a complex macrolide lactone.

Molecular Details:

IdentifierValueSource
Chemical Name This compound[1][2][3]
Synonyms FK-506-13C,d2, Fujimycin-13C,d2[1][2]
CAS Number 1356841-89-8
Molecular Formula C₄₃¹³CH₆₇D₂NO₁₂
Molecular Weight Approximately 807.02 g/mol

Physicochemical Properties

The physicochemical properties of this compound are expected to be nearly identical to those of unlabeled Tacrolimus due to the nature of stable isotope substitution.

PropertyValueSource
Appearance White to off-white or pale yellow solid/powder/crystals
Melting Point 125-129 °C
Boiling Point 871.7 °C at 760 mmHg
Solubility Insoluble in water; freely soluble in ethanol (B145695) and DMF; very soluble in methanol (B129727) and chloroform.
Storage Store at -20°C

Mechanism of Action and Signaling Pathway

The immunosuppressive activity of Tacrolimus, and by extension this compound, is mediated through the inhibition of the calcineurin signaling pathway in T-lymphocytes. This ultimately leads to a reduction in the production of interleukin-2 (B1167480) (IL-2) and other cytokines that are crucial for T-cell proliferation and activation.

The key steps in the mechanism of action are as follows:

  • Binding to FKBP-12: Tacrolimus enters the T-cell and binds to the intracellular protein FKBP-12 (FK506-binding protein 12).

  • Inhibition of Calcineurin: The Tacrolimus-FKBP-12 complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.

  • NFAT Dephosphorylation Blockade: This inhibition prevents calcineurin from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).

  • Inhibition of Gene Transcription: As NFAT remains phosphorylated, its translocation into the nucleus is blocked. This prevents the activation of genes responsible for the transcription of IL-2 and other pro-inflammatory cytokines.

Tacrolimus Signaling Pathway

Tacrolimus_Signaling_Pathway Tacrolimus Mechanism of Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_Calmodulin Ca2+/Calmodulin TCR->Ca_Calmodulin ↑ Intracellular Ca2+ Antigen Antigen Antigen->TCR Activation Tacrolimus Tacrolimus FKBP12 FKBP-12 Tacrolimus->FKBP12 Binds to Tac_FKBP12 Tacrolimus-FKBP-12 Complex Tacrolimus->Tac_FKBP12 FKBP12->Tac_FKBP12 CaN Calcineurin (CaN) Tac_FKBP12->CaN Inhibits NFAT_P NFAT-P (phosphorylated) NFAT NFAT (dephosphorylated) CaN->NFAT NFAT_P->NFAT Dephosphorylation NFAT_nucleus NFAT NFAT->NFAT_nucleus Translocation Ca_Calmodulin->CaN Activates IL2_gene IL-2 Gene NFAT_nucleus->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL-2 Protein IL-2 Protein IL2_mRNA->IL-2 Protein Translation T-Cell Proliferation T-Cell Proliferation IL-2 Protein->T-Cell Proliferation Promotes

Caption: Mechanism of Tacrolimus-mediated immunosuppression.

Experimental Protocols

General Principles of Synthesis and Purification

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is considered proprietary information by manufacturers. However, the general principles for the synthesis of such a complex, isotopically labeled natural product would involve one of the following strategies:

  • Semi-synthesis from a Labeled Precursor: This approach would involve feeding a culture of the Tacrolimus-producing microorganism, Streptomyces tsukubaensis, with a simple, isotopically labeled precursor molecule (e.g., ¹³C-labeled propionate (B1217596) or acetate, and a deuterated nutrient source). The microorganism would then incorporate these labeled building blocks into the final Tacrolimus molecule during its natural biosynthetic process.

  • Total Synthesis with Labeled Reagents: A more complex and costly approach is the total chemical synthesis of the Tacrolimus molecule, where one or more of the chemical reagents used in the multi-step synthesis are isotopically labeled. This allows for precise control over the location of the isotopic labels.

Purification of the resulting this compound would involve standard chromatographic techniques used for the purification of natural products, such as:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are effective methods for purifying Tacrolimus from fermentation broths or synthetic reaction mixtures.

  • Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate the desired compound from impurities.

Quantification of Tacrolimus in Whole Blood using LC-MS/MS with this compound Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of Tacrolimus in biological matrices, most commonly whole blood, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol.

4.2.1. Materials and Reagents

  • Tacrolimus analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Zinc sulfate (B86663) solution (e.g., 0.1 M)

  • Deionized water

  • Whole blood samples (calibrators, quality controls, and unknown patient samples)

4.2.2. Sample Preparation

  • Aliquoting: To a 100 µL aliquot of whole blood, add a known concentration of this compound internal standard solution.

  • Protein Precipitation: Add a protein precipitating agent, such as a solution of acetonitrile or methanol containing zinc sulfate. This step serves to lyse the red blood cells and precipitate proteins, releasing the drug into the supernatant.

  • Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete mixing and precipitation. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow for Tacrolimus Quantification

Tacrolimus_Quantification_Workflow LC-MS/MS Workflow for Tacrolimus Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Whole_Blood Whole Blood Sample Add_IS Add this compound Internal Standard Whole_Blood->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/ZnSO4) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Collection Collect Supernatant Vortex_Centrifuge->Supernatant_Collection LC_Separation Liquid Chromatography (C18 column) Supernatant_Collection->LC_Separation MS_Ionization Mass Spectrometry (Electrospray Ionization - ESI) LC_Separation->MS_Ionization MS_Detection Tandem Mass Spectrometry (MRM Detection) MS_Ionization->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Workflow for Tacrolimus quantification in blood.

4.2.3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.8 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40-50 °C) for reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Tacrolimus: The precursor ion (e.g., [M+NH₄]⁺ or [M+Na]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A common transition is m/z 821.5 → 768.4.

      • This compound: The corresponding precursor and product ions with the mass shift due to the isotopic labels are monitored (e.g., m/z 824.6 → 771.5).

4.2.4. Data Analysis

The concentration of Tacrolimus in the unknown samples is determined by calculating the ratio of the peak area of the analyte (Tacrolimus) to the peak area of the internal standard (this compound). This ratio is then compared to a calibration curve generated from samples with known concentrations of Tacrolimus.

Spectroscopic Data

Detailed NMR and mass spectra for this compound are typically provided by the manufacturer in the certificate of analysis. As a reference, the mass spectral data for unlabeled Tacrolimus is provided below. The mass spectrum of this compound will show a corresponding mass shift for the molecular ion and any fragments containing the isotopic labels.

Mass Spectrometry (MS/MS) Fragmentation of Tacrolimus:

Precursor Ion (m/z)Product Ions (m/z)
821.5 ([M+NH₄]⁺)768.4, 566.4, 167.1

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of Tacrolimus are complex due to the large number of protons and carbons in the molecule. The spectra of this compound would be very similar to that of the unlabeled compound, with the key difference being the presence of a signal corresponding to the ¹³C-labeled carbon and potential changes in the signals of the deuterated positions in the ¹H NMR spectrum.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Tacrolimus in clinical and research settings. Its chemical and physical properties closely mimic those of the unlabeled drug, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. The well-understood mechanism of action of Tacrolimus provides a basis for its therapeutic use and for further research into its pharmacological effects. While detailed synthesis protocols are proprietary, the general principles of isotopic labeling and the established analytical protocols for its use enable its effective application in therapeutic drug monitoring and pharmacokinetic studies.

References

An In-depth Technical Guide to Tacrolimus-13C,d2: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Tacrolimus-13C,d2. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound as an internal standard in quantitative analyses.

Chemical Structure and Identification

This compound is a stable isotope-labeled version of the potent immunosuppressant drug, Tacrolimus (also known as FK-506). The isotopic labels, one carbon-13 atom and two deuterium atoms, are strategically incorporated into the molecule to provide a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical and physical behavior.

Chemical Structure:

The precise location of the isotopic labels can vary depending on the synthetic route. A common commercially available form is Tacrolimus-allyl-13C,d2. The structure of Tacrolimus is a complex macrolide lactone.

Molecular Details:

IdentifierValueSource
Chemical Name This compound[1][2][3]
Synonyms FK-506-13C,d2, Fujimycin-13C,d2[1][2]
CAS Number 1356841-89-8
Molecular Formula C₄₃¹³CH₆₇D₂NO₁₂
Molecular Weight Approximately 807.02 g/mol

Physicochemical Properties

The physicochemical properties of this compound are expected to be nearly identical to those of unlabeled Tacrolimus due to the nature of stable isotope substitution.

PropertyValueSource
Appearance White to off-white or pale yellow solid/powder/crystals
Melting Point 125-129 °C
Boiling Point 871.7 °C at 760 mmHg
Solubility Insoluble in water; freely soluble in ethanol and DMF; very soluble in methanol and chloroform.
Storage Store at -20°C

Mechanism of Action and Signaling Pathway

The immunosuppressive activity of Tacrolimus, and by extension this compound, is mediated through the inhibition of the calcineurin signaling pathway in T-lymphocytes. This ultimately leads to a reduction in the production of interleukin-2 (IL-2) and other cytokines that are crucial for T-cell proliferation and activation.

The key steps in the mechanism of action are as follows:

  • Binding to FKBP-12: Tacrolimus enters the T-cell and binds to the intracellular protein FKBP-12 (FK506-binding protein 12).

  • Inhibition of Calcineurin: The Tacrolimus-FKBP-12 complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.

  • NFAT Dephosphorylation Blockade: This inhibition prevents calcineurin from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).

  • Inhibition of Gene Transcription: As NFAT remains phosphorylated, its translocation into the nucleus is blocked. This prevents the activation of genes responsible for the transcription of IL-2 and other pro-inflammatory cytokines.

Tacrolimus Signaling Pathway

Tacrolimus_Signaling_Pathway Tacrolimus Mechanism of Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_Calmodulin Ca2+/Calmodulin TCR->Ca_Calmodulin ↑ Intracellular Ca2+ Antigen Antigen Antigen->TCR Activation Tacrolimus Tacrolimus FKBP12 FKBP-12 Tacrolimus->FKBP12 Binds to Tac_FKBP12 Tacrolimus-FKBP-12 Complex Tacrolimus->Tac_FKBP12 FKBP12->Tac_FKBP12 CaN Calcineurin (CaN) Tac_FKBP12->CaN Inhibits NFAT_P NFAT-P (phosphorylated) NFAT NFAT (dephosphorylated) CaN->NFAT NFAT_P->NFAT Dephosphorylation NFAT_nucleus NFAT NFAT->NFAT_nucleus Translocation Ca_Calmodulin->CaN Activates IL2_gene IL-2 Gene NFAT_nucleus->IL2_gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL-2 Protein IL-2 Protein IL2_mRNA->IL-2 Protein Translation T-Cell Proliferation T-Cell Proliferation IL-2 Protein->T-Cell Proliferation Promotes

Caption: Mechanism of Tacrolimus-mediated immunosuppression.

Experimental Protocols

General Principles of Synthesis and Purification

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is considered proprietary information by manufacturers. However, the general principles for the synthesis of such a complex, isotopically labeled natural product would involve one of the following strategies:

  • Semi-synthesis from a Labeled Precursor: This approach would involve feeding a culture of the Tacrolimus-producing microorganism, Streptomyces tsukubaensis, with a simple, isotopically labeled precursor molecule (e.g., ¹³C-labeled propionate or acetate, and a deuterated nutrient source). The microorganism would then incorporate these labeled building blocks into the final Tacrolimus molecule during its natural biosynthetic process.

  • Total Synthesis with Labeled Reagents: A more complex and costly approach is the total chemical synthesis of the Tacrolimus molecule, where one or more of the chemical reagents used in the multi-step synthesis are isotopically labeled. This allows for precise control over the location of the isotopic labels.

Purification of the resulting this compound would involve standard chromatographic techniques used for the purification of natural products, such as:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are effective methods for purifying Tacrolimus from fermentation broths or synthetic reaction mixtures.

  • Column Chromatography: Using silica gel or other stationary phases to separate the desired compound from impurities.

Quantification of Tacrolimus in Whole Blood using LC-MS/MS with this compound Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of Tacrolimus in biological matrices, most commonly whole blood, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol.

4.2.1. Materials and Reagents

  • Tacrolimus analytical standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Zinc sulfate solution (e.g., 0.1 M)

  • Deionized water

  • Whole blood samples (calibrators, quality controls, and unknown patient samples)

4.2.2. Sample Preparation

  • Aliquoting: To a 100 µL aliquot of whole blood, add a known concentration of this compound internal standard solution.

  • Protein Precipitation: Add a protein precipitating agent, such as a solution of acetonitrile or methanol containing zinc sulfate. This step serves to lyse the red blood cells and precipitate proteins, releasing the drug into the supernatant.

  • Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete mixing and precipitation. Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow for Tacrolimus Quantification

Tacrolimus_Quantification_Workflow LC-MS/MS Workflow for Tacrolimus Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Whole_Blood Whole Blood Sample Add_IS Add this compound Internal Standard Whole_Blood->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/ZnSO4) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Collection Collect Supernatant Vortex_Centrifuge->Supernatant_Collection LC_Separation Liquid Chromatography (C18 column) Supernatant_Collection->LC_Separation MS_Ionization Mass Spectrometry (Electrospray Ionization - ESI) LC_Separation->MS_Ionization MS_Detection Tandem Mass Spectrometry (MRM Detection) MS_Ionization->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Workflow for Tacrolimus quantification in blood.

4.2.3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.8 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40-50 °C) for reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Tacrolimus: The precursor ion (e.g., [M+NH₄]⁺ or [M+Na]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A common transition is m/z 821.5 → 768.4.

      • This compound: The corresponding precursor and product ions with the mass shift due to the isotopic labels are monitored (e.g., m/z 824.6 → 771.5).

4.2.4. Data Analysis

The concentration of Tacrolimus in the unknown samples is determined by calculating the ratio of the peak area of the analyte (Tacrolimus) to the peak area of the internal standard (this compound). This ratio is then compared to a calibration curve generated from samples with known concentrations of Tacrolimus.

Spectroscopic Data

Detailed NMR and mass spectra for this compound are typically provided by the manufacturer in the certificate of analysis. As a reference, the mass spectral data for unlabeled Tacrolimus is provided below. The mass spectrum of this compound will show a corresponding mass shift for the molecular ion and any fragments containing the isotopic labels.

Mass Spectrometry (MS/MS) Fragmentation of Tacrolimus:

Precursor Ion (m/z)Product Ions (m/z)
821.5 ([M+NH₄]⁺)768.4, 566.4, 167.1

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of Tacrolimus are complex due to the large number of protons and carbons in the molecule. The spectra of this compound would be very similar to that of the unlabeled compound, with the key difference being the presence of a signal corresponding to the ¹³C-labeled carbon and potential changes in the signals of the deuterated positions in the ¹H NMR spectrum.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Tacrolimus in clinical and research settings. Its chemical and physical properties closely mimic those of the unlabeled drug, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. The well-understood mechanism of action of Tacrolimus provides a basis for its therapeutic use and for further research into its pharmacological effects. While detailed synthesis protocols are proprietary, the general principles of isotopic labeling and the established analytical protocols for its use enable its effective application in therapeutic drug monitoring and pharmacokinetic studies.

References

Synthesis and Isotopic Purity of Tacrolimus-13C,d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic purity, and analytical applications of Tacrolimus-13C,d2. Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant crucial in preventing organ transplant rejection. Its isotopically labeled analogue, this compound, serves as an indispensable internal standard for therapeutic drug monitoring (TDM), enabling precise quantification in biological matrices through mass spectrometry.

Synthesis of this compound: An Overview of Plausible Methodologies

While specific, detailed chemical synthesis protocols for commercially available this compound are largely proprietary, this section outlines the most scientifically plausible methods for its production, focusing on biosynthetic and semi-synthetic approaches.

Biosynthetic Labeling

The most probable route for producing isotopically labeled Tacrolimus is through biosynthesis, leveraging the natural fermentation process of the bacterium Streptomyces tsukubaensis. This method involves introducing stable isotopes into the fermentation medium, which are then incorporated into the Tacrolimus molecule by the microorganism's enzymatic machinery.

Key Steps in Biosynthetic Labeling:

  • Preparation of Labeled Precursors: The biosynthesis of the Tacrolimus backbone utilizes several precursor molecules. To introduce ¹³C, the fermentation medium can be supplemented with ¹³C-labeled precursors such as [1,2-¹³C₂] sodium acetate.

  • Deuterium (B1214612) Incorporation: Deuterium atoms can be incorporated by using a deuterium-enriched fermentation medium (containing D₂O).

  • Fermentation: S. tsukubaensis is cultured in the isotope-enriched medium under controlled conditions. The bacterium's polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzyme complexes assemble the labeled precursors into the final this compound molecule.

  • Isolation and Purification: Following fermentation, the isotopically labeled Tacrolimus is extracted from the culture and purified using chromatographic techniques.

G cluster_0 Biosynthesis of this compound A 13C-Labeled Precursors (e.g., [1,2-13C2]Sodium Acetate) C Streptomyces tsukubaensis Fermentation Culture A->C B Deuterium-Enriched Medium (D2O) B->C D Biosynthesis by PKS/NRPS Enzymes C->D Inoculation E Extraction and Purification D->E Labeled Product F This compound E->F

Caption: Conceptual workflow for the biosynthetic labeling of Tacrolimus.

General Chemical Labeling Methods

While a total chemical synthesis of a molecule as complex as Tacrolimus for the sole purpose of isotopic labeling is unlikely to be commercially viable, semi-synthetic modifications and general deuteration techniques are relevant.

  • Deuterium Labeling: Methods such as metal-catalyzed hydrogen isotope exchange could potentially be used to introduce deuterium into the Tacrolimus molecule in a post-biosynthetic step. This involves exposing the molecule to a deuterium source (like D₂ gas or D₂O) in the presence of a catalyst.

  • ¹³C Labeling: Introducing a ¹³C atom into the complex Tacrolimus scaffold via chemical synthesis would be exceptionally challenging. It is more feasible that any chemical synthesis steps would involve coupling a smaller, ¹³C-labeled fragment to a larger, unlabeled portion of the molecule derived from the natural product.

Isotopic Purity of this compound

The utility of this compound as an internal standard is critically dependent on its high isotopic purity and the low abundance of the unlabeled (d₀) form. Commercial suppliers provide this product with stringent quality control specifications.

Quantitative Data on Isotopic Purity

The following table summarizes typical isotopic purity specifications for commercially available this compound.

ParameterSpecificationSource(s)
Chemical Purity (HPLC) ≥98%[1]
**Deuterated Forms (d₁-d₂) **≥98%[2]
Unlabeled Form (d₀) ≤2%[2]
¹³C Atom Enrichment ≥99%[1]
Deuterium Atom Enrichment >85%[1]

Data sourced from commercial suppliers of this compound.

Analytical Techniques for Purity Assessment

Mass Spectrometry (MS) is the primary analytical technique for determining the isotopic purity of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecule, the relative abundance of the labeled species compared to any unlabeled or partially labeled counterparts can be accurately determined. High-resolution mass spectrometry (HRMS) is often employed for this purpose.

Experimental Protocol: Quantification of Tacrolimus in Dried Blood Spots using LC-MS/MS

This compound is predominantly used as an internal standard for the quantification of Tacrolimus in patient samples. The following is a representative protocol for this application.

Materials and Reagents
  • Tacrolimus standard

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Zinc Sulfate (B86663) (0.2 M in water)

  • Formic Acid

  • Dried blood spot (DBS) collection cards

  • Whole blood

Sample Preparation
  • Spiking: Prepare calibration standards and quality controls by spiking known concentrations of Tacrolimus into fresh whole blood. Spot these onto DBS cards and allow them to dry completely.

  • Extraction:

    • Punch a 6-mm disc from the center of the dried blood spot.

    • Place the disc in a microcentrifuge tube.

    • Add a protein precipitation/extraction solution consisting of methanol and 0.2 M zinc sulfate (e.g., 7:3 v/v) containing the internal standard, this compound.

    • Vortex vigorously to homogenize the sample and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins and filter paper debris.

  • Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 analytical column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate Tacrolimus from other matrix components.

    • Column Temperature: Elevated temperatures (e.g., 65°C) are often used.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions:

      • Tacrolimus: m/z 826.6 → 616.2 ([M+Na]⁺)

      • This compound: m/z 829.6 → 619.2 ([M+Na]⁺)

G cluster_1 Analytical Workflow for Tacrolimus Quantification Start Dried Blood Spot Sample A Punch 6mm Disc Start->A B Add Precipitation Solution with this compound (IS) A->B C Vortex and Centrifuge B->C D Collect Supernatant C->D E Inject into LC-MS/MS D->E F Quantification (Ratio of Analyte to IS) E->F

Caption: Workflow for the quantification of Tacrolimus using an internal standard.

Mechanism of Action of Tacrolimus

The immunosuppressive effect of Tacrolimus is initiated by its binding to an intracellular protein, FKBP12 (FK506-binding protein 12). This complex then interacts with and inhibits the calcium/calmodulin-dependent protein phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus. Consequently, the transcription of genes encoding pro-inflammatory cytokines, such as interleukin-2 (B1167480) (IL-2), is suppressed, leading to the inhibition of T-cell activation and proliferation.

G cluster_2 Tacrolimus Signaling Pathway Tac Tacrolimus Complex Tacrolimus-FKBP12 Complex Tac->Complex FKBP12 FKBP12 FKBP12->Complex InhibitedCalcineurin Calcineurin (Inhibited) Complex->InhibitedCalcineurin Inhibits Calcineurin Calcineurin (Active) NFAT NFAT (Dephosphorylated) - Nucleus - Calcineurin->NFAT Dephosphorylates NFATp NFAT (Phosphorylated) - Cytoplasm - NFATp->Calcineurin IL2 IL-2 Gene Transcription NFAT->IL2 Activates TCell T-Cell Activation IL2->TCell

Caption: Signaling pathway illustrating the mechanism of action of Tacrolimus.

References

Synthesis and Isotopic Purity of Tacrolimus-13C,d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic purity, and analytical applications of Tacrolimus-13C,d2. Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant crucial in preventing organ transplant rejection. Its isotopically labeled analogue, this compound, serves as an indispensable internal standard for therapeutic drug monitoring (TDM), enabling precise quantification in biological matrices through mass spectrometry.

Synthesis of this compound: An Overview of Plausible Methodologies

While specific, detailed chemical synthesis protocols for commercially available this compound are largely proprietary, this section outlines the most scientifically plausible methods for its production, focusing on biosynthetic and semi-synthetic approaches.

Biosynthetic Labeling

The most probable route for producing isotopically labeled Tacrolimus is through biosynthesis, leveraging the natural fermentation process of the bacterium Streptomyces tsukubaensis. This method involves introducing stable isotopes into the fermentation medium, which are then incorporated into the Tacrolimus molecule by the microorganism's enzymatic machinery.

Key Steps in Biosynthetic Labeling:

  • Preparation of Labeled Precursors: The biosynthesis of the Tacrolimus backbone utilizes several precursor molecules. To introduce ¹³C, the fermentation medium can be supplemented with ¹³C-labeled precursors such as [1,2-¹³C₂] sodium acetate.

  • Deuterium Incorporation: Deuterium atoms can be incorporated by using a deuterium-enriched fermentation medium (containing D₂O).

  • Fermentation: S. tsukubaensis is cultured in the isotope-enriched medium under controlled conditions. The bacterium's polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzyme complexes assemble the labeled precursors into the final this compound molecule.

  • Isolation and Purification: Following fermentation, the isotopically labeled Tacrolimus is extracted from the culture and purified using chromatographic techniques.

G cluster_0 Biosynthesis of this compound A 13C-Labeled Precursors (e.g., [1,2-13C2]Sodium Acetate) C Streptomyces tsukubaensis Fermentation Culture A->C B Deuterium-Enriched Medium (D2O) B->C D Biosynthesis by PKS/NRPS Enzymes C->D Inoculation E Extraction and Purification D->E Labeled Product F This compound E->F

Caption: Conceptual workflow for the biosynthetic labeling of Tacrolimus.

General Chemical Labeling Methods

While a total chemical synthesis of a molecule as complex as Tacrolimus for the sole purpose of isotopic labeling is unlikely to be commercially viable, semi-synthetic modifications and general deuteration techniques are relevant.

  • Deuterium Labeling: Methods such as metal-catalyzed hydrogen isotope exchange could potentially be used to introduce deuterium into the Tacrolimus molecule in a post-biosynthetic step. This involves exposing the molecule to a deuterium source (like D₂ gas or D₂O) in the presence of a catalyst.

  • ¹³C Labeling: Introducing a ¹³C atom into the complex Tacrolimus scaffold via chemical synthesis would be exceptionally challenging. It is more feasible that any chemical synthesis steps would involve coupling a smaller, ¹³C-labeled fragment to a larger, unlabeled portion of the molecule derived from the natural product.

Isotopic Purity of this compound

The utility of this compound as an internal standard is critically dependent on its high isotopic purity and the low abundance of the unlabeled (d₀) form. Commercial suppliers provide this product with stringent quality control specifications.

Quantitative Data on Isotopic Purity

The following table summarizes typical isotopic purity specifications for commercially available this compound.

ParameterSpecificationSource(s)
Chemical Purity (HPLC) ≥98%[1]
**Deuterated Forms (d₁-d₂) **≥98%[2]
Unlabeled Form (d₀) ≤2%[2]
¹³C Atom Enrichment ≥99%[1]
Deuterium Atom Enrichment >85%[1]

Data sourced from commercial suppliers of this compound.

Analytical Techniques for Purity Assessment

Mass Spectrometry (MS) is the primary analytical technique for determining the isotopic purity of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecule, the relative abundance of the labeled species compared to any unlabeled or partially labeled counterparts can be accurately determined. High-resolution mass spectrometry (HRMS) is often employed for this purpose.

Experimental Protocol: Quantification of Tacrolimus in Dried Blood Spots using LC-MS/MS

This compound is predominantly used as an internal standard for the quantification of Tacrolimus in patient samples. The following is a representative protocol for this application.

Materials and Reagents
  • Tacrolimus standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Zinc Sulfate (0.2 M in water)

  • Formic Acid

  • Dried blood spot (DBS) collection cards

  • Whole blood

Sample Preparation
  • Spiking: Prepare calibration standards and quality controls by spiking known concentrations of Tacrolimus into fresh whole blood. Spot these onto DBS cards and allow them to dry completely.

  • Extraction:

    • Punch a 6-mm disc from the center of the dried blood spot.

    • Place the disc in a microcentrifuge tube.

    • Add a protein precipitation/extraction solution consisting of methanol and 0.2 M zinc sulfate (e.g., 7:3 v/v) containing the internal standard, this compound.

    • Vortex vigorously to homogenize the sample and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins and filter paper debris.

  • Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 analytical column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate Tacrolimus from other matrix components.

    • Column Temperature: Elevated temperatures (e.g., 65°C) are often used.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions:

      • Tacrolimus: m/z 826.6 → 616.2 ([M+Na]⁺)

      • This compound: m/z 829.6 → 619.2 ([M+Na]⁺)

G cluster_1 Analytical Workflow for Tacrolimus Quantification Start Dried Blood Spot Sample A Punch 6mm Disc Start->A B Add Precipitation Solution with this compound (IS) A->B C Vortex and Centrifuge B->C D Collect Supernatant C->D E Inject into LC-MS/MS D->E F Quantification (Ratio of Analyte to IS) E->F

Caption: Workflow for the quantification of Tacrolimus using an internal standard.

Mechanism of Action of Tacrolimus

The immunosuppressive effect of Tacrolimus is initiated by its binding to an intracellular protein, FKBP12 (FK506-binding protein 12). This complex then interacts with and inhibits the calcium/calmodulin-dependent protein phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), blocking its translocation to the nucleus. Consequently, the transcription of genes encoding pro-inflammatory cytokines, such as interleukin-2 (IL-2), is suppressed, leading to the inhibition of T-cell activation and proliferation.

G cluster_2 Tacrolimus Signaling Pathway Tac Tacrolimus Complex Tacrolimus-FKBP12 Complex Tac->Complex FKBP12 FKBP12 FKBP12->Complex InhibitedCalcineurin Calcineurin (Inhibited) Complex->InhibitedCalcineurin Inhibits Calcineurin Calcineurin (Active) NFAT NFAT (Dephosphorylated) - Nucleus - Calcineurin->NFAT Dephosphorylates NFATp NFAT (Phosphorylated) - Cytoplasm - NFATp->Calcineurin IL2 IL-2 Gene Transcription NFAT->IL2 Activates TCell T-Cell Activation IL2->TCell

Caption: Signaling pathway illustrating the mechanism of action of Tacrolimus.

References

The Gold Standard in Quantitative Bioanalysis: Tacrolimus-13C,d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precise and accurate quantification of immunosuppressants like Tacrolimus is paramount. This technical guide delves into the core principles and practical application of Tacrolimus-13C,d2 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use represents a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, widely regarded as a definitive method for quantitative analysis.[1][2][3][4]

The Imperative for an Internal Standard in LC-MS/MS

Liquid chromatography-mass spectrometry has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[5] However, the accuracy and precision of LC-MS/MS data can be compromised by several factors, including:

  • Variability in Sample Preparation: Analyte loss can occur during extraction, protein precipitation, and reconstitution steps.

  • Matrix Effects: Co-eluting endogenous components in the sample matrix (e.g., blood, plasma) can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.

  • Instrumental Fluctuations: Variations in injection volume and detector response can introduce errors in the measurement.

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample at the beginning of the analytical process. By subjecting the IS to the same experimental conditions as the analyte, it compensates for the aforementioned sources of variability. The final quantification is based on the ratio of the analyte's response to the IS's response, thereby improving the accuracy and reliability of the results.

This compound: The Ideal Internal Standard

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis. This compound is a SIL of Tacrolimus, meaning it is chemically identical to the drug but has been synthesized to contain one carbon-13 (¹³C) atom and two deuterium (B1214612) (²H or d) atoms. This subtle increase in mass allows the mass spectrometer to differentiate it from the native Tacrolimus, while its identical physicochemical properties ensure it behaves virtually identically throughout the analytical workflow.

The mechanism of action of this compound as an internal standard is rooted in the principles of isotope dilution. By "spiking" a sample with a known amount of this compound, any loss of the native Tacrolimus during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any ion suppression or enhancement experienced by Tacrolimus will be equally experienced by this compound due to their co-elution and identical ionization efficiencies. This ensures that the ratio of their signals remains constant, leading to highly accurate and precise quantification.

The diagram below illustrates the fundamental principle of using a stable isotope-labeled internal standard in LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Analyte) IS_Addition Add this compound (IS) Sample->IS_Addition Extraction Extraction & Cleanup IS_Addition->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quantification Quantification Ratio->Quantification Final_Result Final_Result Quantification->Final_Result Accurate Concentration

Caption: Workflow for Tacrolimus quantification using a stable isotope-labeled internal standard.

Comparative Performance of this compound

Studies have demonstrated the superior performance of this compound as an internal standard compared to structural analogs like ascomycin (B1665279). While ascomycin is structurally similar to Tacrolimus, its different chemical properties can lead to variations in extraction recovery and ionization efficiency, potentially compromising the accuracy of the results.

ParameterThis compound (IS)Ascomycin (IS)Reference
Imprecision (%CV) <3.09%<3.63%
Accuracy (%) 99.55-100.63%97.35-101.71%
Absolute Recovery (%) 78.37%75.66%
Matrix Effect Compensation (%) 0.89%-0.97%
Process Efficiency (%) 65.35%54.18%

As the data indicates, both internal standards can provide acceptable performance; however, this compound demonstrates a slight advantage in precision, accuracy, and its ability to compensate for matrix effects, reinforcing its status as the preferred choice for robust and reliable bioanalytical methods.

Experimental Protocol: Quantification of Tacrolimus in Whole Blood

This section provides a detailed methodology for the quantification of Tacrolimus in whole blood using this compound as an internal standard.

Materials and Reagents
Preparation of Stock and Working Solutions
  • Tacrolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve Tacrolimus in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with methanol.

  • Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • To 50 µL of whole blood sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution and vortex for 15 seconds.

  • Add 50 µL of 0.1 M zinc sulfate solution to lyse the red blood cells and vortex for 1 minute.

  • Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

The following diagram outlines the sample preparation workflow.

G Start Start: 50 µL Whole Blood Sample Add_IS Add 10 µL this compound (IS) Start->Add_IS Vortex1 Vortex 15s Add_IS->Vortex1 Add_ZnSO4 Add 50 µL 0.1M ZnSO4 Vortex1->Add_ZnSO4 Vortex2 Vortex 1 min Add_ZnSO4->Vortex2 Add_Precipitant Add Protein Precipitant Vortex2->Add_Precipitant Vortex3 Vortex Add_Precipitant->Vortex3 Centrifuge Centrifuge Vortex3->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer End Ready for LC-MS/MS Analysis Transfer->End

Caption: Sample preparation workflow for Tacrolimus analysis in whole blood.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., methanol).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tacrolimus 821.5768.4
This compound 824.6771.5
Ascomycin (alternative IS) 809.5756.4

Data sourced from a study by Główka et al. (2019).

Data Analysis
  • Integrate the peak areas for Tacrolimus and this compound.

  • Calculate the peak area ratio (Tacrolimus / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Tacrolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

The Immunosuppressive Mechanism of Tacrolimus

While this guide focuses on the analytical aspects of Tacrolimus, it is important to understand its therapeutic mechanism of action. Tacrolimus is a potent immunosuppressant that primarily inhibits T-lymphocyte activation. It binds to the immunophilin FKBP12, and this complex then inhibits calcineurin, a calcium-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), which is necessary for its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2). By blocking IL-2 production, Tacrolimus suppresses the proliferation and differentiation of T-cells, thereby preventing allograft rejection in transplant recipients.

The signaling pathway of Tacrolimus's immunosuppressive action is depicted below.

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 binds Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Calcineurin Calcineurin Tac_FKBP12->Calcineurin inhibits NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene activates transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein translation T_Cell_Proliferation T-Cell Proliferation IL2_Protein->T_Cell_Proliferation promotes

Caption: Simplified signaling pathway of Tacrolimus's immunosuppressive action.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays exemplifies the power of isotope dilution mass spectrometry for achieving the highest levels of accuracy and precision in quantitative bioanalysis. Its identical chemical nature to the analyte ensures robust compensation for analytical variability, making it an indispensable tool for therapeutic drug monitoring and research in drug development. By adhering to validated experimental protocols and understanding the core principles of its application, researchers and clinicians can ensure the generation of high-quality data essential for optimizing patient care and advancing pharmaceutical science.

References

The Gold Standard in Quantitative Bioanalysis: Tacrolimus-13C,d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precise and accurate quantification of immunosuppressants like Tacrolimus is paramount. This technical guide delves into the core principles and practical application of Tacrolimus-13C,d2 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use represents a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, widely regarded as a definitive method for quantitative analysis.[1][2][3][4]

The Imperative for an Internal Standard in LC-MS/MS

Liquid chromatography-mass spectrometry has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[5] However, the accuracy and precision of LC-MS/MS data can be compromised by several factors, including:

  • Variability in Sample Preparation: Analyte loss can occur during extraction, protein precipitation, and reconstitution steps.

  • Matrix Effects: Co-eluting endogenous components in the sample matrix (e.g., blood, plasma) can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.

  • Instrumental Fluctuations: Variations in injection volume and detector response can introduce errors in the measurement.

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample at the beginning of the analytical process. By subjecting the IS to the same experimental conditions as the analyte, it compensates for the aforementioned sources of variability. The final quantification is based on the ratio of the analyte's response to the IS's response, thereby improving the accuracy and reliability of the results.

This compound: The Ideal Internal Standard

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis. This compound is a SIL of Tacrolimus, meaning it is chemically identical to the drug but has been synthesized to contain one carbon-13 (¹³C) atom and two deuterium (²H or d) atoms. This subtle increase in mass allows the mass spectrometer to differentiate it from the native Tacrolimus, while its identical physicochemical properties ensure it behaves virtually identically throughout the analytical workflow.

The mechanism of action of this compound as an internal standard is rooted in the principles of isotope dilution. By "spiking" a sample with a known amount of this compound, any loss of the native Tacrolimus during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any ion suppression or enhancement experienced by Tacrolimus will be equally experienced by this compound due to their co-elution and identical ionization efficiencies. This ensures that the ratio of their signals remains constant, leading to highly accurate and precise quantification.

The diagram below illustrates the fundamental principle of using a stable isotope-labeled internal standard in LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Analyte) IS_Addition Add this compound (IS) Sample->IS_Addition Extraction Extraction & Cleanup IS_Addition->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quantification Quantification Ratio->Quantification Final_Result Final_Result Quantification->Final_Result Accurate Concentration

Caption: Workflow for Tacrolimus quantification using a stable isotope-labeled internal standard.

Comparative Performance of this compound

Studies have demonstrated the superior performance of this compound as an internal standard compared to structural analogs like ascomycin. While ascomycin is structurally similar to Tacrolimus, its different chemical properties can lead to variations in extraction recovery and ionization efficiency, potentially compromising the accuracy of the results.

ParameterThis compound (IS)Ascomycin (IS)Reference
Imprecision (%CV) <3.09%<3.63%
Accuracy (%) 99.55-100.63%97.35-101.71%
Absolute Recovery (%) 78.37%75.66%
Matrix Effect Compensation (%) 0.89%-0.97%
Process Efficiency (%) 65.35%54.18%

As the data indicates, both internal standards can provide acceptable performance; however, this compound demonstrates a slight advantage in precision, accuracy, and its ability to compensate for matrix effects, reinforcing its status as the preferred choice for robust and reliable bioanalytical methods.

Experimental Protocol: Quantification of Tacrolimus in Whole Blood

This section provides a detailed methodology for the quantification of Tacrolimus in whole blood using this compound as an internal standard.

Materials and Reagents
  • Tacrolimus certified reference material

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium acetate

  • Zinc sulfate

  • Whole blood (human, K2EDTA)

Preparation of Stock and Working Solutions
  • Tacrolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve Tacrolimus in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with methanol.

  • Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • To 50 µL of whole blood sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution and vortex for 15 seconds.

  • Add 50 µL of 0.1 M zinc sulfate solution to lyse the red blood cells and vortex for 1 minute.

  • Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

The following diagram outlines the sample preparation workflow.

G Start Start: 50 µL Whole Blood Sample Add_IS Add 10 µL this compound (IS) Start->Add_IS Vortex1 Vortex 15s Add_IS->Vortex1 Add_ZnSO4 Add 50 µL 0.1M ZnSO4 Vortex1->Add_ZnSO4 Vortex2 Vortex 1 min Add_ZnSO4->Vortex2 Add_Precipitant Add Protein Precipitant Vortex2->Add_Precipitant Vortex3 Vortex Add_Precipitant->Vortex3 Centrifuge Centrifuge Vortex3->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer End Ready for LC-MS/MS Analysis Transfer->End

Caption: Sample preparation workflow for Tacrolimus analysis in whole blood.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., methanol).

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tacrolimus 821.5768.4
This compound 824.6771.5
Ascomycin (alternative IS) 809.5756.4

Data sourced from a study by Główka et al. (2019).

Data Analysis
  • Integrate the peak areas for Tacrolimus and this compound.

  • Calculate the peak area ratio (Tacrolimus / this compound).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Tacrolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

The Immunosuppressive Mechanism of Tacrolimus

While this guide focuses on the analytical aspects of Tacrolimus, it is important to understand its therapeutic mechanism of action. Tacrolimus is a potent immunosuppressant that primarily inhibits T-lymphocyte activation. It binds to the immunophilin FKBP12, and this complex then inhibits calcineurin, a calcium-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), which is necessary for its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2). By blocking IL-2 production, Tacrolimus suppresses the proliferation and differentiation of T-cells, thereby preventing allograft rejection in transplant recipients.

The signaling pathway of Tacrolimus's immunosuppressive action is depicted below.

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 binds Tac_FKBP12 Tacrolimus-FKBP12 Complex FKBP12->Tac_FKBP12 Calcineurin Calcineurin Tac_FKBP12->Calcineurin inhibits NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene activates transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein IL2_mRNA->IL2_Protein translation T_Cell_Proliferation T-Cell Proliferation IL2_Protein->T_Cell_Proliferation promotes

Caption: Simplified signaling pathway of Tacrolimus's immunosuppressive action.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays exemplifies the power of isotope dilution mass spectrometry for achieving the highest levels of accuracy and precision in quantitative bioanalysis. Its identical chemical nature to the analyte ensures robust compensation for analytical variability, making it an indispensable tool for therapeutic drug monitoring and research in drug development. By adhering to validated experimental protocols and understanding the core principles of its application, researchers and clinicians can ensure the generation of high-quality data essential for optimizing patient care and advancing pharmaceutical science.

References

Stability and Storage of Tacrolimus-13C,d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and storage conditions for Tacrolimus-13C,d2, an isotopically labeled internal standard crucial for the accurate quantification of Tacrolimus (B1663567) in clinical and research settings. Understanding the stability profile of this compound is paramount for ensuring the integrity of experimental data and the reliability of therapeutic drug monitoring.

Core Stability and Storage Recommendations

This compound, like its unlabeled counterpart, is a macrolide lactone susceptible to degradation under various conditions. Proper storage is essential to maintain its chemical and isotopic purity.

Storage Conditions

For optimal long-term stability, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent -80°CUp to 6 months[1]
-20°CUp to 1 month[1]

It is also recommended to warm the product to room temperature before use and to keep the container tightly closed when not in use.[2] The compound is stable under recommended storage conditions.

Physicochemical Stability and Degradation Pathways

Tacrolimus can undergo several degradation pathways, including hydrolysis, epimerization, isomerization, and oxidation. These degradation patterns are expected to be similar for this compound as the isotopic labeling is unlikely to alter the fundamental chemical reactivity of the molecule.

Key Degradation Pathways:

  • Hydrolysis: Tacrolimus is highly susceptible to hydrolysis, particularly under acidic and basic conditions, leading to the opening of the macrolide lactone ring. It is relatively stable in neutral or mildly acidic conditions (pH 3-5).

  • Thermal Degradation: In aqueous solutions, a known thermal degradation product is a regioisomer of tacrolimus. Solid amorphous tacrolimus is also prone to degradation at elevated temperatures.

  • Photodegradation: Exposure to light, particularly artificial sunlight, can lead to the formation of tacrolimus epimers and other degradation products in both solid and solution states.

  • Oxidation: The presence of oxidizing agents or free radicals can induce degradation.

The following table summarizes the stability of Tacrolimus under various stress conditions, which can be extrapolated to this compound.

Stress ConditionStability ProfileMajor Degradation Products
Acidic Hydrolysis Degradation occurs.Products of lactone hydrolysis.
Alkaline Hydrolysis Highly labile; significant degradation.Products of lactone hydrolysis.
Thermal Stress Unstable in solution and as amorphous solid at elevated temperatures.Tacrolimus regioisomer.
Oxidative Stress Degradation in the presence of free radicals.Tacrolimus epimer.
Photolytic Stress Unstable under artificial sunlight.Tacrolimus epimer.

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile-water mixture) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the sample solution and incubate at a controlled temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the sample solution and incubate at a controlled temperature.

    • Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and incubate.

    • Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the sample solution to a light source (e.g., artificial sunlight or a UV lamp) for a defined period.

  • Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC or UHPLC method with UV or mass spectrometric detection to separate and quantify the parent compound and any degradation products.

Long-Term Stability Study Protocol

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Store aliquots of this compound (both as a solid and in solution) under the recommended storage conditions (e.g., -20°C, 4°C, -80°C).

  • Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12, 24, 36 months), retrieve samples.

  • Analysis: Analyze the samples for purity and concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Evaluation: Evaluate the data for any significant changes in purity, concentration, or the appearance of degradation products over time.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output prep Prepare this compound Solution acid Acidic Hydrolysis prep->acid alkali Alkaline Hydrolysis prep->alkali oxidative Oxidative Degradation prep->oxidative thermal Thermal Degradation prep->thermal photo Photolytic Degradation prep->photo sampling Time-point Sampling acid->sampling alkali->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralization (if applicable) sampling->neutralize hplc HPLC/UHPLC-MS Analysis neutralize->hplc results Degradation Profile & Pathway ID hplc->results

Caption: Workflow for conducting a forced degradation study of this compound.

Logical Relationship of Tacrolimus Stability Factors

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Degradation Outcomes Tacrolimus This compound Stability Temperature Temperature Tacrolimus->Temperature pH pH Tacrolimus->pH Light Light Exposure Tacrolimus->Light Oxidants Oxidizing Agents Tacrolimus->Oxidants Humidity Humidity Tacrolimus->Humidity Hydrolysis Hydrolysis Temperature->Hydrolysis Isomerization Isomerization Temperature->Isomerization pH->Hydrolysis Epimerization Epimerization Light->Epimerization Oxidation Oxidation Oxidants->Oxidation Humidity->Hydrolysis

References

Stability and Storage of Tacrolimus-13C,d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and storage conditions for Tacrolimus-13C,d2, an isotopically labeled internal standard crucial for the accurate quantification of Tacrolimus in clinical and research settings. Understanding the stability profile of this compound is paramount for ensuring the integrity of experimental data and the reliability of therapeutic drug monitoring.

Core Stability and Storage Recommendations

This compound, like its unlabeled counterpart, is a macrolide lactone susceptible to degradation under various conditions. Proper storage is essential to maintain its chemical and isotopic purity.

Storage Conditions

For optimal long-term stability, this compound should be stored under the following conditions:

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent -80°CUp to 6 months[1]
-20°CUp to 1 month[1]

It is also recommended to warm the product to room temperature before use and to keep the container tightly closed when not in use.[2] The compound is stable under recommended storage conditions.

Physicochemical Stability and Degradation Pathways

Tacrolimus can undergo several degradation pathways, including hydrolysis, epimerization, isomerization, and oxidation. These degradation patterns are expected to be similar for this compound as the isotopic labeling is unlikely to alter the fundamental chemical reactivity of the molecule.

Key Degradation Pathways:

  • Hydrolysis: Tacrolimus is highly susceptible to hydrolysis, particularly under acidic and basic conditions, leading to the opening of the macrolide lactone ring. It is relatively stable in neutral or mildly acidic conditions (pH 3-5).

  • Thermal Degradation: In aqueous solutions, a known thermal degradation product is a regioisomer of tacrolimus. Solid amorphous tacrolimus is also prone to degradation at elevated temperatures.

  • Photodegradation: Exposure to light, particularly artificial sunlight, can lead to the formation of tacrolimus epimers and other degradation products in both solid and solution states.

  • Oxidation: The presence of oxidizing agents or free radicals can induce degradation.

The following table summarizes the stability of Tacrolimus under various stress conditions, which can be extrapolated to this compound.

Stress ConditionStability ProfileMajor Degradation Products
Acidic Hydrolysis Degradation occurs.Products of lactone hydrolysis.
Alkaline Hydrolysis Highly labile; significant degradation.Products of lactone hydrolysis.
Thermal Stress Unstable in solution and as amorphous solid at elevated temperatures.Tacrolimus regioisomer.
Oxidative Stress Degradation in the presence of free radicals.Tacrolimus epimer.
Photolytic Stress Unstable under artificial sunlight.Tacrolimus epimer.

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile-water mixture) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the sample solution and incubate at a controlled temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the sample solution and incubate at a controlled temperature.

    • Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and incubate.

    • Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the sample solution to a light source (e.g., artificial sunlight or a UV lamp) for a defined period.

  • Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC or UHPLC method with UV or mass spectrometric detection to separate and quantify the parent compound and any degradation products.

Long-Term Stability Study Protocol

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Store aliquots of this compound (both as a solid and in solution) under the recommended storage conditions (e.g., -20°C, 4°C, -80°C).

  • Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12, 24, 36 months), retrieve samples.

  • Analysis: Analyze the samples for purity and concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Evaluation: Evaluate the data for any significant changes in purity, concentration, or the appearance of degradation products over time.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output prep Prepare this compound Solution acid Acidic Hydrolysis prep->acid alkali Alkaline Hydrolysis prep->alkali oxidative Oxidative Degradation prep->oxidative thermal Thermal Degradation prep->thermal photo Photolytic Degradation prep->photo sampling Time-point Sampling acid->sampling alkali->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralization (if applicable) sampling->neutralize hplc HPLC/UHPLC-MS Analysis neutralize->hplc results Degradation Profile & Pathway ID hplc->results

Caption: Workflow for conducting a forced degradation study of this compound.

Logical Relationship of Tacrolimus Stability Factors

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Degradation Outcomes Tacrolimus This compound Stability Temperature Temperature Tacrolimus->Temperature pH pH Tacrolimus->pH Light Light Exposure Tacrolimus->Light Oxidants Oxidizing Agents Tacrolimus->Oxidants Humidity Humidity Tacrolimus->Humidity Hydrolysis Hydrolysis Temperature->Hydrolysis Isomerization Isomerization Temperature->Isomerization pH->Hydrolysis Epimerization Epimerization Light->Epimerization Oxidation Oxidation Oxidants->Oxidation Humidity->Hydrolysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety Data Sheet and Application of Tacrolimus-13C,d2

This technical guide provides comprehensive safety information and application context for this compound, an isotopically labeled internal standard crucial for the quantitative analysis of Tacrolimus. This document outlines the key safety data, handling procedures, and the mechanistic action of Tacrolimus, offering a valuable resource for professionals in research and drug development.

Product Identification and Properties

This compound is a stable isotope-labeled version of Tacrolimus (also known as FK-506), a potent immunosuppressant.[1][2] The incorporation of heavy isotopes makes it an ideal internal standard for quantification by mass spectrometry.[2][3]

PropertyDataSource
Synonyms FK-506-13C,d2, Fujimycin-13C,d2[4]
CAS Number 1356841-89-8
Molecular Formula C₄₃¹³CH₆₇D₂NO₁₂
Molecular Weight 807.02 g/mol
Appearance Pale yellow solid
Purity ≥98% (deuterated forms)
Solubility Slightly soluble in Chloroform and Methanol

Safety and Hazard Information

The Safety Data Sheet (SDS) for this compound classifies it as a hazardous substance, primarily due to the pharmacological activity of the parent compound, Tacrolimus.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Specific Target Organ Toxicity (Repeated Exposure) Category 1H372: Causes damage to organs through prolonged or repeated exposure

Source:

Precautionary Measures and Handling

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

Precautionary CategoryStatements
Prevention P260: Do not breathe dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Storage Store locked up. Recommended storage at -20°C.
Disposal Dispose of contents/container in accordance with local, regional, and national regulations.

Source:

First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.

Mechanism of Action of Tacrolimus

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-lymphocyte activation pathway. This action prevents the transcription of crucial cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation.

The signaling cascade is initiated by T-cell receptor (TCR) activation, leading to an increase in intracellular calcium. This activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT). Dephosphorylated NF-AT translocates to the nucleus to initiate the transcription of IL-2 and other cytokines. Tacrolimus, by binding to the immunophilin FKBP-12, forms a complex that inhibits calcineurin's phosphatase activity, thereby blocking this entire pathway.

Tacrolimus_Signaling_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calmodulin Calmodulin Ca_increase->Calmodulin Calcineurin_inactive Inactive Calcineurin Calmodulin->Calcineurin_inactive Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active Activates NFAT_P NF-AT-P (Phosphorylated) Calcineurin_active->NFAT_P Dephosphorylates NFAT NF-AT (Dephosphorylated) NFAT_P->NFAT NFAT_nucleus NF-AT NFAT->NFAT_nucleus Translocation Tacrolimus Tacrolimus FKBP12 FKBP-12 Tacrolimus->FKBP12 Tac_FKBP12_Complex Tacrolimus-FKBP-12 Complex FKBP12->Tac_FKBP12_Complex Tac_FKBP12_Complex->Calcineurin_active INHIBITS Gene IL-2 Gene NFAT_nucleus->Gene Activates Transcription IL-2 Transcription & Cytokine Production Gene->Transcription

Caption: Tacrolimus inhibits calcineurin, blocking NF-AT translocation and IL-2 gene transcription.

Experimental Protocols: Use as an Internal Standard

This compound is intended for use as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of Tacrolimus in biological samples.

General Workflow for Quantitative LC-MS Analysis

The protocol involves adding a known amount of the labeled internal standard (this compound) to both calibration standards and unknown samples. The samples are then processed (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and analyzed by LC-MS. The ratio of the analyte (Tacrolimus) peak area to the internal standard (this compound) peak area is used to construct a calibration curve and quantify the analyte in the unknown samples.

LCMS_Workflow start Start: Biological Sample (e.g., Blood, Plasma) add_is Spike with known amount of This compound (Internal Standard) start->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection LC-MS/MS Injection evaporation->injection separation Chromatographic Separation (HPLC/UPLC) injection->separation detection Mass Spectrometric Detection (MS/MS) separation->detection quantification Data Processing: Peak Area Ratio Calculation (Analyte / Internal Standard) detection->quantification result Final Concentration Result quantification->result

Caption: General workflow for using this compound as an internal standard in LC-MS analysis.

This guide provides essential safety and technical information for the handling and use of this compound. Adherence to the safety precautions outlined in the SDS is paramount for ensuring a safe laboratory environment. For specific analytical applications, method development and validation are required.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety Data Sheet and Application of Tacrolimus-13C,d2

This technical guide provides comprehensive safety information and application context for this compound, an isotopically labeled internal standard crucial for the quantitative analysis of Tacrolimus. This document outlines the key safety data, handling procedures, and the mechanistic action of Tacrolimus, offering a valuable resource for professionals in research and drug development.

Product Identification and Properties

This compound is a stable isotope-labeled version of Tacrolimus (also known as FK-506), a potent immunosuppressant.[1][2] The incorporation of heavy isotopes makes it an ideal internal standard for quantification by mass spectrometry.[2][3]

PropertyDataSource
Synonyms FK-506-13C,d2, Fujimycin-13C,d2[4]
CAS Number 1356841-89-8
Molecular Formula C₄₃¹³CH₆₇D₂NO₁₂
Molecular Weight 807.02 g/mol
Appearance Pale yellow solid
Purity ≥98% (deuterated forms)
Solubility Slightly soluble in Chloroform and Methanol

Safety and Hazard Information

The Safety Data Sheet (SDS) for this compound classifies it as a hazardous substance, primarily due to the pharmacological activity of the parent compound, Tacrolimus.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Specific Target Organ Toxicity (Repeated Exposure) Category 1H372: Causes damage to organs through prolonged or repeated exposure

Source:

Precautionary Measures and Handling

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

Precautionary CategoryStatements
Prevention P260: Do not breathe dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Storage Store locked up. Recommended storage at -20°C.
Disposal Dispose of contents/container in accordance with local, regional, and national regulations.

Source:

First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.

Mechanism of Action of Tacrolimus

Tacrolimus exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-lymphocyte activation pathway. This action prevents the transcription of crucial cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation.

The signaling cascade is initiated by T-cell receptor (TCR) activation, leading to an increase in intracellular calcium. This activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT). Dephosphorylated NF-AT translocates to the nucleus to initiate the transcription of IL-2 and other cytokines. Tacrolimus, by binding to the immunophilin FKBP-12, forms a complex that inhibits calcineurin's phosphatase activity, thereby blocking this entire pathway.

Tacrolimus_Signaling_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Calmodulin Calmodulin Ca_increase->Calmodulin Calcineurin_inactive Inactive Calcineurin Calmodulin->Calcineurin_inactive Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active Activates NFAT_P NF-AT-P (Phosphorylated) Calcineurin_active->NFAT_P Dephosphorylates NFAT NF-AT (Dephosphorylated) NFAT_P->NFAT NFAT_nucleus NF-AT NFAT->NFAT_nucleus Translocation Tacrolimus Tacrolimus FKBP12 FKBP-12 Tacrolimus->FKBP12 Tac_FKBP12_Complex Tacrolimus-FKBP-12 Complex FKBP12->Tac_FKBP12_Complex Tac_FKBP12_Complex->Calcineurin_active INHIBITS Gene IL-2 Gene NFAT_nucleus->Gene Activates Transcription IL-2 Transcription & Cytokine Production Gene->Transcription

Caption: Tacrolimus inhibits calcineurin, blocking NF-AT translocation and IL-2 gene transcription.

Experimental Protocols: Use as an Internal Standard

This compound is intended for use as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of Tacrolimus in biological samples.

General Workflow for Quantitative LC-MS Analysis

The protocol involves adding a known amount of the labeled internal standard (this compound) to both calibration standards and unknown samples. The samples are then processed (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and analyzed by LC-MS. The ratio of the analyte (Tacrolimus) peak area to the internal standard (this compound) peak area is used to construct a calibration curve and quantify the analyte in the unknown samples.

LCMS_Workflow start Start: Biological Sample (e.g., Blood, Plasma) add_is Spike with known amount of This compound (Internal Standard) start->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection LC-MS/MS Injection evaporation->injection separation Chromatographic Separation (HPLC/UPLC) injection->separation detection Mass Spectrometric Detection (MS/MS) separation->detection quantification Data Processing: Peak Area Ratio Calculation (Analyte / Internal Standard) detection->quantification result Final Concentration Result quantification->result

Caption: General workflow for using this compound as an internal standard in LC-MS analysis.

This guide provides essential safety and technical information for the handling and use of this compound. Adherence to the safety precautions outlined in the SDS is paramount for ensuring a safe laboratory environment. For specific analytical applications, method development and validation are required.

References

The Pivotal Role of Tacrolimus-13C,d2 in Advancing Therapeutic Drug Monitoring of Tacrolimus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tacrolimus (B1663567), a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in solid organ transplantation, crucial for preventing allograft rejection. However, its narrow therapeutic index and significant inter- and intra-individual pharmacokinetic variability necessitate rigorous therapeutic drug monitoring (TDM) to ensure optimal efficacy while minimizing dose-related toxicities. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized tacrolimus TDM, offering superior specificity and sensitivity compared to traditional immunoassays. Central to the accuracy and reliability of LC-MS/MS-based methods is the use of an appropriate internal standard. Tacrolimus-13C,d2, a stable isotope-labeled analog of tacrolimus, has emerged as the gold standard internal standard, significantly enhancing the precision and robustness of quantitative analyses. This technical guide provides a comprehensive overview of the role of this compound in tacrolimus TDM, detailing its mechanism of action, experimental protocols, and performance data.

The Significance of Stable Isotope-Labeled Internal Standards in LC-MS/MS

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to both calibrators and unknown samples. The IS helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

This compound is an ideal internal standard for tacrolimus quantification for several key reasons:

  • Co-elution: It has nearly identical chromatographic retention time to tacrolimus, ensuring that it experiences the same matrix effects.

  • Similar Ionization Efficiency: It ionizes with comparable efficiency to tacrolimus, providing a stable and predictable response.

  • Mass Differentiation: Its distinct mass-to-charge ratio (m/z), due to the incorporation of one carbon-13 and two deuterium (B1214612) atoms, allows for its simultaneous detection and differentiation from the unlabeled tacrolimus by the mass spectrometer.[1][2]

The use of a stable isotope-labeled internal standard like this compound is widely recommended as it most effectively compensates for matrix effects, which are a significant source of variability in the analysis of complex biological samples like whole blood.[1][3]

Mechanism of Action of Tacrolimus

To appreciate the clinical importance of accurate tacrolimus monitoring, it is essential to understand its mechanism of action. Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin pathway within T-lymphocytes.[4]

Tacrolimus_Pathway TCR T-Cell Receptor (TCR) Ca_influx Ca2+ Influx TCR->Ca_influx Activation Calmodulin Calmodulin Ca_influx->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT NFAT (Active) Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P (Inactive) NFAT_P->Calcineurin Substrate Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene Translocates to IL2_production IL-2 Production IL2_gene->IL2_production T_cell_prolif T-Cell Proliferation IL2_production->T_cell_prolif Tacrolimus Tacrolimus FKBP12 FKBP-12 Tacrolimus->FKBP12 Binds to Tacro_FKBP12 Tacrolimus-FKBP-12 Complex FKBP12->Tacro_FKBP12 Tacro_FKBP12->Calcineurin Inhibits

Figure 1: Tacrolimus Mechanism of Action Signaling Pathway.

As depicted in Figure 1, T-cell activation leads to an influx of calcium, which activates calmodulin and subsequently calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of interleukin-2 (B1167480) (IL-2). IL-2 is a critical cytokine for T-cell proliferation and the cell-mediated immune response that leads to organ rejection. Tacrolimus binds to the immunophilin FKBP-12, forming a complex that inhibits the phosphatase activity of calcineurin. This inhibition prevents NFAT dephosphorylation and subsequent IL-2 production, thereby suppressing the immune response.

Experimental Protocol for Tacrolimus Quantification using LC-MS/MS with this compound

The following provides a generalized, yet detailed, experimental workflow for the quantification of tacrolimus in whole blood using LC-MS/MS with this compound as the internal standard. Specific parameters may vary between laboratories and instrument platforms.

TDM_Workflow start Start: Whole Blood Sample Collection add_is Addition of this compound Internal Standard Working Solution start->add_is protein_precip Protein Precipitation (e.g., with Zinc Sulfate (B86663)/Methanol) add_is->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC-MS/MS Injection and Analysis supernatant_transfer->lc_injection data_processing Data Processing and Quantification (Peak Area Ratio Calculation) lc_injection->data_processing result_reporting Result Reporting and Clinical Interpretation data_processing->result_reporting

Figure 2: Experimental Workflow for Tacrolimus TDM by LC-MS/MS.

1. Reagents and Materials

  • Tacrolimus certified reference material

  • This compound internal standard

  • LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Zinc sulfate

  • Whole blood calibrators and quality control materials

2. Preparation of Stock and Working Solutions

  • Prepare a stock solution of tacrolimus in methanol (e.g., 1 mg/mL).

  • Prepare a stock solution of this compound in methanol (e.g., 10 µg/mL).

  • From these stock solutions, prepare working solutions for calibration standards and the internal standard by appropriate dilutions in methanol or a suitable solvent mixture.

3. Sample Preparation

  • To 50 µL of whole blood sample, calibrator, or quality control, add 100 µL of the internal standard working solution (containing this compound) and a protein precipitating agent (e.g., zinc sulfate in methanol).

  • Vortex the mixture thoroughly to ensure complete protein precipitation and release of the drug.

  • Centrifuge the samples at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Utilize a C18 analytical column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and ammonium (B1175870) acetate) and an organic component (e.g., methanol with 0.1% formic acid).

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific mass transitions (precursor ion → product ion) for tacrolimus and this compound in Multiple Reaction Monitoring (MRM) mode.

      • Tacrolimus: m/z 821.5 → 768.4 (as [M+NH4]+ adduct)

      • This compound: m/z 824.6 → 771.5 (as [M+NH4]+ adduct)

5. Data Analysis and Quantification

  • Integrate the peak areas for both tacrolimus and this compound.

  • Calculate the peak area ratio of tacrolimus to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of tacrolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

Performance Characteristics of Tacrolimus Assays using this compound

The use of this compound as an internal standard contributes to the excellent performance of LC-MS/MS assays for tacrolimus quantification. Below is a summary of typical validation parameters reported in the literature.

Parameter This compound as Internal Standard Ascomycin (B1665279) as Internal Standard (for comparison) Reference(s)
Linearity (Calibration Range) 0.5 - 42.2 ng/mL0.5 - 20 ng/mL
Coefficient of Determination (r²) > 0.997> 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL
Intra-assay Precision (%CV) < 3.09%< 3.63%
Inter-assay Precision (%CV) 2.5 - 12.5%Not explicitly stated in direct comparison
Accuracy (% Bias) 99.55 - 100.63%97.35 - 101.71%
Recovery ~78.4%~75.7%
Matrix Effect Compensation Excellent (Mean % value: 0.89%)Good (Mean % value: -0.97%)
Quality Control Performance This compound as Internal Standard Ascomycin as Internal Standard Reference(s)
QC Level 1 (Low) Mean: 3.52 ng/mL, %CV: 8.40Mean: 3.47 ng/mL, %CV: 3.68
QC Level 2 (Medium) Mean: 13.54 ng/mL, %CV: 2.66Mean: 12.97 ng/mL, %CV: 3.87
QC Level 3 (High) Mean: 20.41 ng/mL, %CV: 3.67Mean: 20.42 ng/mL, %CV: 9.27

The data clearly demonstrates that LC-MS/MS methods utilizing this compound as an internal standard exhibit exceptional linearity, precision, and accuracy across the clinically relevant concentration range. While the structural analog ascomycin also performs well, the stable isotope-labeled internal standard generally provides superior compensation for matrix effects, leading to more robust and reliable results.

Conclusion

The therapeutic drug monitoring of tacrolimus is a critical component of post-transplantation care. The use of LC-MS/MS has significantly improved the accuracy and specificity of tacrolimus quantification. Within this advanced analytical framework, this compound has proven to be an indispensable tool. Its properties as a stable isotope-labeled internal standard ensure the highest level of analytical rigor by effectively compensating for variations inherent in the analysis of complex biological matrices. The detailed methodologies and robust performance data presented in this guide underscore the pivotal role of this compound in enabling precise and reliable therapeutic drug monitoring, ultimately contributing to improved patient outcomes in organ transplantation.

References

The Pivotal Role of Tacrolimus-13C,d2 in Advancing Therapeutic Drug Monitoring of Tacrolimus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tacrolimus, a potent calcineurin inhibitor, is a cornerstone of immunosuppressive therapy in solid organ transplantation, crucial for preventing allograft rejection. However, its narrow therapeutic index and significant inter- and intra-individual pharmacokinetic variability necessitate rigorous therapeutic drug monitoring (TDM) to ensure optimal efficacy while minimizing dose-related toxicities. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized tacrolimus TDM, offering superior specificity and sensitivity compared to traditional immunoassays. Central to the accuracy and reliability of LC-MS/MS-based methods is the use of an appropriate internal standard. Tacrolimus-13C,d2, a stable isotope-labeled analog of tacrolimus, has emerged as the gold standard internal standard, significantly enhancing the precision and robustness of quantitative analyses. This technical guide provides a comprehensive overview of the role of this compound in tacrolimus TDM, detailing its mechanism of action, experimental protocols, and performance data.

The Significance of Stable Isotope-Labeled Internal Standards in LC-MS/MS

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to both calibrators and unknown samples. The IS helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

This compound is an ideal internal standard for tacrolimus quantification for several key reasons:

  • Co-elution: It has nearly identical chromatographic retention time to tacrolimus, ensuring that it experiences the same matrix effects.

  • Similar Ionization Efficiency: It ionizes with comparable efficiency to tacrolimus, providing a stable and predictable response.

  • Mass Differentiation: Its distinct mass-to-charge ratio (m/z), due to the incorporation of one carbon-13 and two deuterium atoms, allows for its simultaneous detection and differentiation from the unlabeled tacrolimus by the mass spectrometer.[1][2]

The use of a stable isotope-labeled internal standard like this compound is widely recommended as it most effectively compensates for matrix effects, which are a significant source of variability in the analysis of complex biological samples like whole blood.[1][3]

Mechanism of Action of Tacrolimus

To appreciate the clinical importance of accurate tacrolimus monitoring, it is essential to understand its mechanism of action. Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin pathway within T-lymphocytes.[4]

Tacrolimus_Pathway TCR T-Cell Receptor (TCR) Ca_influx Ca2+ Influx TCR->Ca_influx Activation Calmodulin Calmodulin Ca_influx->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT NFAT (Active) Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P (Inactive) NFAT_P->Calcineurin Substrate Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene Translocates to IL2_production IL-2 Production IL2_gene->IL2_production T_cell_prolif T-Cell Proliferation IL2_production->T_cell_prolif Tacrolimus Tacrolimus FKBP12 FKBP-12 Tacrolimus->FKBP12 Binds to Tacro_FKBP12 Tacrolimus-FKBP-12 Complex FKBP12->Tacro_FKBP12 Tacro_FKBP12->Calcineurin Inhibits

Figure 1: Tacrolimus Mechanism of Action Signaling Pathway.

As depicted in Figure 1, T-cell activation leads to an influx of calcium, which activates calmodulin and subsequently calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and the cell-mediated immune response that leads to organ rejection. Tacrolimus binds to the immunophilin FKBP-12, forming a complex that inhibits the phosphatase activity of calcineurin. This inhibition prevents NFAT dephosphorylation and subsequent IL-2 production, thereby suppressing the immune response.

Experimental Protocol for Tacrolimus Quantification using LC-MS/MS with this compound

The following provides a generalized, yet detailed, experimental workflow for the quantification of tacrolimus in whole blood using LC-MS/MS with this compound as the internal standard. Specific parameters may vary between laboratories and instrument platforms.

TDM_Workflow start Start: Whole Blood Sample Collection add_is Addition of this compound Internal Standard Working Solution start->add_is protein_precip Protein Precipitation (e.g., with Zinc Sulfate/Methanol) add_is->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC-MS/MS Injection and Analysis supernatant_transfer->lc_injection data_processing Data Processing and Quantification (Peak Area Ratio Calculation) lc_injection->data_processing result_reporting Result Reporting and Clinical Interpretation data_processing->result_reporting

Figure 2: Experimental Workflow for Tacrolimus TDM by LC-MS/MS.

1. Reagents and Materials

  • Tacrolimus certified reference material

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Zinc sulfate

  • Whole blood calibrators and quality control materials

2. Preparation of Stock and Working Solutions

  • Prepare a stock solution of tacrolimus in methanol (e.g., 1 mg/mL).

  • Prepare a stock solution of this compound in methanol (e.g., 10 µg/mL).

  • From these stock solutions, prepare working solutions for calibration standards and the internal standard by appropriate dilutions in methanol or a suitable solvent mixture.

3. Sample Preparation

  • To 50 µL of whole blood sample, calibrator, or quality control, add 100 µL of the internal standard working solution (containing this compound) and a protein precipitating agent (e.g., zinc sulfate in methanol).

  • Vortex the mixture thoroughly to ensure complete protein precipitation and release of the drug.

  • Centrifuge the samples at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Utilize a C18 analytical column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and ammonium acetate) and an organic component (e.g., methanol with 0.1% formic acid).

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific mass transitions (precursor ion → product ion) for tacrolimus and this compound in Multiple Reaction Monitoring (MRM) mode.

      • Tacrolimus: m/z 821.5 → 768.4 (as [M+NH4]+ adduct)

      • This compound: m/z 824.6 → 771.5 (as [M+NH4]+ adduct)

5. Data Analysis and Quantification

  • Integrate the peak areas for both tacrolimus and this compound.

  • Calculate the peak area ratio of tacrolimus to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of tacrolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

Performance Characteristics of Tacrolimus Assays using this compound

The use of this compound as an internal standard contributes to the excellent performance of LC-MS/MS assays for tacrolimus quantification. Below is a summary of typical validation parameters reported in the literature.

Parameter This compound as Internal Standard Ascomycin as Internal Standard (for comparison) Reference(s)
Linearity (Calibration Range) 0.5 - 42.2 ng/mL0.5 - 20 ng/mL
Coefficient of Determination (r²) > 0.997> 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL
Intra-assay Precision (%CV) < 3.09%< 3.63%
Inter-assay Precision (%CV) 2.5 - 12.5%Not explicitly stated in direct comparison
Accuracy (% Bias) 99.55 - 100.63%97.35 - 101.71%
Recovery ~78.4%~75.7%
Matrix Effect Compensation Excellent (Mean % value: 0.89%)Good (Mean % value: -0.97%)
Quality Control Performance This compound as Internal Standard Ascomycin as Internal Standard Reference(s)
QC Level 1 (Low) Mean: 3.52 ng/mL, %CV: 8.40Mean: 3.47 ng/mL, %CV: 3.68
QC Level 2 (Medium) Mean: 13.54 ng/mL, %CV: 2.66Mean: 12.97 ng/mL, %CV: 3.87
QC Level 3 (High) Mean: 20.41 ng/mL, %CV: 3.67Mean: 20.42 ng/mL, %CV: 9.27

The data clearly demonstrates that LC-MS/MS methods utilizing this compound as an internal standard exhibit exceptional linearity, precision, and accuracy across the clinically relevant concentration range. While the structural analog ascomycin also performs well, the stable isotope-labeled internal standard generally provides superior compensation for matrix effects, leading to more robust and reliable results.

Conclusion

The therapeutic drug monitoring of tacrolimus is a critical component of post-transplantation care. The use of LC-MS/MS has significantly improved the accuracy and specificity of tacrolimus quantification. Within this advanced analytical framework, this compound has proven to be an indispensable tool. Its properties as a stable isotope-labeled internal standard ensure the highest level of analytical rigor by effectively compensating for variations inherent in the analysis of complex biological matrices. The detailed methodologies and robust performance data presented in this guide underscore the pivotal role of this compound in enabling precise and reliable therapeutic drug monitoring, ultimately contributing to improved patient outcomes in organ transplantation.

References

Methodological & Application

Application Notes and Protocols for Tacrolimus Analysis using Tacrolimus-¹³C,d₂ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Tacrolimus (B1663567) in whole blood for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, is incorporated to ensure accuracy and precision.

Introduction

Tacrolimus is a potent macrolide lactone immunosuppressant crucial in preventing organ rejection after transplantation.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Tacrolimus trough concentrations in whole blood is essential. Accurate and reliable quantification is critical for optimizing patient dosing, minimizing toxicity, and ensuring efficacy. LC-MS/MS has become the gold standard for Tacrolimus TDM due to its high sensitivity and specificity.[2][3]

This guide details three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each method is presented with a step-by-step protocol and supported by quantitative data to aid researchers in selecting and implementing the most suitable workflow for their laboratory. The use of Tacrolimus-¹³C,d₂ as an internal standard is a key component of these protocols, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability.[4]

Experimental Workflows

The general workflow for Tacrolimus analysis involves sample collection, the addition of an internal standard, extraction of the analyte from the whole blood matrix, and subsequent analysis by LC-MS/MS. The choice of extraction method is a critical step that impacts recovery, cleanliness of the extract, and overall assay performance.

Workflow for Tacrolimus quantification in whole blood.

Sample Preparation Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup. It involves the addition of an organic solvent or a salt solution to precipitate proteins, which are then removed by centrifugation. This method is widely used for its convenience and high throughput.

Protocol:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of well-mixed whole blood sample, calibrator, or quality control sample.[3]

  • Internal Standard Spiking: Add 10 µL of the working solution of Tacrolimus-¹³C,d₂ (e.g., 500 ng/mL in methanol) to each tube.

  • Precipitation: Add 200 µL of a precipitation solution, such as methanol (B129727) containing 0.2 M zinc sulfate (B86663) (7:3, v/v), to each tube. The zinc sulfate aids in more effective protein removal.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubation (Optional): Allow the samples to stand at room temperature for 5 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000-16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5-100 µL) into the LC-MS/MS system.

Protein Precipitation Workflow Protein Precipitation Protocol A 100 µL Whole Blood B Add 10 µL Tacrolimus-¹³C,d₂ A->B C Add 200 µL Methanol/ZnSO₄ B->C D Vortex (30-60s) C->D E Centrifuge (13,000g, 10 min) D->E F Transfer Supernatant E->F G Inject into LC-MS/MS F->G

Step-by-step protein precipitation workflow.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. This method can provide cleaner extracts than PPT.

Protocol:

  • Sample Aliquoting: To a glass test tube, add 1 mL of the whole blood sample.

  • Internal Standard Spiking: Add the internal standard, Tacrolimus-¹³C,d₂.

  • Lysis (Optional but Recommended): Add a lysing agent (e.g., 0.1 M zinc sulfate) to disrupt red blood cells and release Tacrolimus.

  • Extraction Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., methylene (B1212753) chloride or tert-butyl methyl ether).

  • Mixing: Vortex or mix on a rotary mixer for an extended period (e.g., 20 minutes) to ensure efficient extraction.

  • Centrifugation: Centrifuge at a moderate speed (e.g., 3500 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the organic layer (containing Tacrolimus) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen, typically in a heated water bath (e.g., 50°C).

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase or a suitable solvent mixture (e.g., methanol/water, 1:1 v/v).

  • Injection: Inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly effective sample cleanup method that uses a solid sorbent to retain the analyte of interest while interfering substances are washed away. It generally produces the cleanest extracts, minimizing matrix effects.

Protocol:

  • Sample Pre-treatment: Lyse the whole blood sample (e.g., 50 µL) using a solution like 0.1 M zinc sulfate (50 µL). Add the internal standard, Tacrolimus-¹³C,d₂.

  • Centrifugation: Centrifuge the lysed sample to pellet cell debris.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a polymer-based sorbent) by passing methanol (e.g., 1 mL) followed by water (e.g., 1 mL) through it.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 2 mL of water) to remove polar interferences.

  • Elution: Elute Tacrolimus and the internal standard from the cartridge using a small volume of a strong organic solvent (e.g., 0.5 mL of methanol).

  • Evaporation and Reconstitution (if necessary): The eluate may be injected directly or evaporated and reconstituted in the mobile phase for improved sensitivity.

  • Injection: Inject the final sample into the LC-MS/MS system.

SPE_Workflow Solid-Phase Extraction Protocol A Sample Pre-treatment (Lysis & IS) C Load Sample A->C B SPE Cartridge Conditioning (Methanol, Water) B->C D Wash Cartridge (Water) C->D E Elute Analytes (Methanol) D->E F Inject into LC-MS/MS E->F

General steps for solid-phase extraction.

Quantitative Data Summary

The following tables summarize typical performance characteristics for Tacrolimus assays using different sample preparation methods. These values can serve as a benchmark for method development and validation.

Table 1: Method Validation Parameters

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range (ng/mL) 1 - 501.00 - 50.00.200 - 200
Lower Limit of Quantification (LLOQ) 1 ng/mL1.00 ng/mL0.200 ng/mL
Intra-day Precision (%CV) 3.74 - 4.93< 10.3< 15
Inter-day Precision (%CV) 3.31 - 4.42< 15< 15
Accuracy (% Bias) 97.0 - 100.788.7 - 104.591.7 - 101.6

Table 2: Extraction Efficiency and Matrix Effects

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Extraction Recovery (%) 95.5 (average)~62 - 95.3>96
Matrix Effect (%) Minimal to none reportedIon suppression of ~3% reportedSignificant reduction of matrix effects

LC-MS/MS Parameters

While specific instrument parameters will vary, the following provides a general starting point for the analysis of Tacrolimus and its internal standard.

Table 3: Typical LC-MS/MS Conditions

ParameterTypical Setting
LC Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.0) or 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.350 mL/min
Column Temperature 35 - 65 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Tacrolimus) m/z 821.5 → 768.5 or m/z 826.6 → 616.2 ([M+Na]⁺)
MRM Transition (Tacrolimus-¹³C,d₂) m/z 824.6 → 771.0 or m/z 829.6 → 619.2 ([M+Na]⁺)

Conclusion

The choice of sample preparation method for Tacrolimus analysis is a critical determinant of assay performance. Protein precipitation offers a rapid and straightforward approach suitable for high-throughput environments. Liquid-liquid extraction provides cleaner samples than PPT, while solid-phase extraction typically yields the highest purity extracts, minimizing matrix effects and improving assay robustness. The use of the stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, is strongly recommended for all methods to ensure the highest degree of accuracy and precision in clinical and research settings. The protocols and data presented here provide a comprehensive guide for developing and implementing a reliable LC-MS/MS method for the therapeutic drug monitoring of Tacrolimus.

References

Application Notes and Protocols for Tacrolimus Analysis using Tacrolimus-¹³C,d₂ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Tacrolimus in whole blood for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, is incorporated to ensure accuracy and precision.

Introduction

Tacrolimus is a potent macrolide lactone immunosuppressant crucial in preventing organ rejection after transplantation.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Tacrolimus trough concentrations in whole blood is essential. Accurate and reliable quantification is critical for optimizing patient dosing, minimizing toxicity, and ensuring efficacy. LC-MS/MS has become the gold standard for Tacrolimus TDM due to its high sensitivity and specificity.[2][3]

This guide details three common sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each method is presented with a step-by-step protocol and supported by quantitative data to aid researchers in selecting and implementing the most suitable workflow for their laboratory. The use of Tacrolimus-¹³C,d₂ as an internal standard is a key component of these protocols, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability.[4]

Experimental Workflows

The general workflow for Tacrolimus analysis involves sample collection, the addition of an internal standard, extraction of the analyte from the whole blood matrix, and subsequent analysis by LC-MS/MS. The choice of extraction method is a critical step that impacts recovery, cleanliness of the extract, and overall assay performance.

Workflow for Tacrolimus quantification in whole blood.

Sample Preparation Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup. It involves the addition of an organic solvent or a salt solution to precipitate proteins, which are then removed by centrifugation. This method is widely used for its convenience and high throughput.

Protocol:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of well-mixed whole blood sample, calibrator, or quality control sample.[3]

  • Internal Standard Spiking: Add 10 µL of the working solution of Tacrolimus-¹³C,d₂ (e.g., 500 ng/mL in methanol) to each tube.

  • Precipitation: Add 200 µL of a precipitation solution, such as methanol containing 0.2 M zinc sulfate (7:3, v/v), to each tube. The zinc sulfate aids in more effective protein removal.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubation (Optional): Allow the samples to stand at room temperature for 5 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000-16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5-100 µL) into the LC-MS/MS system.

Protein Precipitation Workflow Protein Precipitation Protocol A 100 µL Whole Blood B Add 10 µL Tacrolimus-¹³C,d₂ A->B C Add 200 µL Methanol/ZnSO₄ B->C D Vortex (30-60s) C->D E Centrifuge (13,000g, 10 min) D->E F Transfer Supernatant E->F G Inject into LC-MS/MS F->G

Step-by-step protein precipitation workflow.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. This method can provide cleaner extracts than PPT.

Protocol:

  • Sample Aliquoting: To a glass test tube, add 1 mL of the whole blood sample.

  • Internal Standard Spiking: Add the internal standard, Tacrolimus-¹³C,d₂.

  • Lysis (Optional but Recommended): Add a lysing agent (e.g., 0.1 M zinc sulfate) to disrupt red blood cells and release Tacrolimus.

  • Extraction Solvent Addition: Add an appropriate volume of an immiscible organic solvent (e.g., methylene chloride or tert-butyl methyl ether).

  • Mixing: Vortex or mix on a rotary mixer for an extended period (e.g., 20 minutes) to ensure efficient extraction.

  • Centrifugation: Centrifuge at a moderate speed (e.g., 3500 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the organic layer (containing Tacrolimus) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen, typically in a heated water bath (e.g., 50°C).

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase or a suitable solvent mixture (e.g., methanol/water, 1:1 v/v).

  • Injection: Inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly effective sample cleanup method that uses a solid sorbent to retain the analyte of interest while interfering substances are washed away. It generally produces the cleanest extracts, minimizing matrix effects.

Protocol:

  • Sample Pre-treatment: Lyse the whole blood sample (e.g., 50 µL) using a solution like 0.1 M zinc sulfate (50 µL). Add the internal standard, Tacrolimus-¹³C,d₂.

  • Centrifugation: Centrifuge the lysed sample to pellet cell debris.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or a polymer-based sorbent) by passing methanol (e.g., 1 mL) followed by water (e.g., 1 mL) through it.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 2 mL of water) to remove polar interferences.

  • Elution: Elute Tacrolimus and the internal standard from the cartridge using a small volume of a strong organic solvent (e.g., 0.5 mL of methanol).

  • Evaporation and Reconstitution (if necessary): The eluate may be injected directly or evaporated and reconstituted in the mobile phase for improved sensitivity.

  • Injection: Inject the final sample into the LC-MS/MS system.

SPE_Workflow Solid-Phase Extraction Protocol A Sample Pre-treatment (Lysis & IS) C Load Sample A->C B SPE Cartridge Conditioning (Methanol, Water) B->C D Wash Cartridge (Water) C->D E Elute Analytes (Methanol) D->E F Inject into LC-MS/MS E->F

General steps for solid-phase extraction.

Quantitative Data Summary

The following tables summarize typical performance characteristics for Tacrolimus assays using different sample preparation methods. These values can serve as a benchmark for method development and validation.

Table 1: Method Validation Parameters

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Linearity Range (ng/mL) 1 - 501.00 - 50.00.200 - 200
Lower Limit of Quantification (LLOQ) 1 ng/mL1.00 ng/mL0.200 ng/mL
Intra-day Precision (%CV) 3.74 - 4.93< 10.3< 15
Inter-day Precision (%CV) 3.31 - 4.42< 15< 15
Accuracy (% Bias) 97.0 - 100.788.7 - 104.591.7 - 101.6

Table 2: Extraction Efficiency and Matrix Effects

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Extraction Recovery (%) 95.5 (average)~62 - 95.3>96
Matrix Effect (%) Minimal to none reportedIon suppression of ~3% reportedSignificant reduction of matrix effects

LC-MS/MS Parameters

While specific instrument parameters will vary, the following provides a general starting point for the analysis of Tacrolimus and its internal standard.

Table 3: Typical LC-MS/MS Conditions

ParameterTypical Setting
LC Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.0) or 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.350 mL/min
Column Temperature 35 - 65 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Tacrolimus) m/z 821.5 → 768.5 or m/z 826.6 → 616.2 ([M+Na]⁺)
MRM Transition (Tacrolimus-¹³C,d₂) m/z 824.6 → 771.0 or m/z 829.6 → 619.2 ([M+Na]⁺)

Conclusion

The choice of sample preparation method for Tacrolimus analysis is a critical determinant of assay performance. Protein precipitation offers a rapid and straightforward approach suitable for high-throughput environments. Liquid-liquid extraction provides cleaner samples than PPT, while solid-phase extraction typically yields the highest purity extracts, minimizing matrix effects and improving assay robustness. The use of the stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, is strongly recommended for all methods to ensure the highest degree of accuracy and precision in clinical and research settings. The protocols and data presented here provide a comprehensive guide for developing and implementing a reliable LC-MS/MS method for the therapeutic drug monitoring of Tacrolimus.

References

Application Notes and Protocols for Whole Blood Sample Extraction for Tacrolimus LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tacrolimus (B1663567) is a potent immunosuppressant drug critical in preventing organ rejection after transplantation. Therapeutic drug monitoring of tacrolimus is essential to ensure efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification in whole blood due to its high sensitivity and specificity.[1][2][3] However, the analysis of tacrolimus in whole blood presents a significant challenge due to the complex matrix and the drug's strong binding to erythrocytes.[4] This document provides detailed application notes and protocols for the extraction of tacrolimus from whole blood samples for LC-MS/MS analysis, focusing on common and effective methodologies.

Quantitative Data Summary

The following tables summarize the quantitative data from various tacrolimus extraction methods, providing a comparative overview of their performance.

Table 1: Method Performance Comparison

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery 92% to 98%[5]~62%>96%
Linearity Range 0.52 to 155.5 ng/mL1 to 50 µg/L0.200–200 ng/mL
Lower Limit of Quantification (LLOQ) 0.52 ng/mL0.75 µg/L0.200 ng/mL
Total Imprecision (CV%) 2.46% to 7.04%< 5%3.31% to 4.42% (Inter-batch)
Analysis Time per Sample ~2.5 minutesNot Specified~1.2 minutes

Table 2: Detailed Validation Data from Selected Protocols

MethodRecovery (%)Linearity (ng/mL)LLOQ (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Reference
Protein Precipitation with Acetonitrile (B52724) & Zinc Sulfate (B86663) 92 - 980.52 - 155.50.52Not Specified2.46 - 7.04
Protein Precipitation followed by SPE >960.200 - 2000.2003.74 - 4.933.31 - 4.42
Liquid-Liquid Extraction ~621 - 50 (µg/L)0.75 (µg/L)< 5< 5
Automated Online SPE Not Specified0.25 - 100 (µg/L)0.25 (µg/L)Not Specified1.7 (Total CV%)
Protein Precipitation with Methanol (B129727) & Zinc Sulfate 102.6 - 107.80.5 - 10010.8 - 9.496.0%–108.4% (Accuracy)

Experimental Protocols

This section provides detailed methodologies for the most common tacrolimus extraction techniques from whole blood.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup. It involves the addition of an organic solvent or an acid to the whole blood sample to denature and precipitate proteins.

Protocol: Protein Precipitation with Acetonitrile and Zinc Sulfate

  • Sample Preparation: Take 80 µL of whole blood (with EDTA as an anticoagulant).

  • Cell Lysis: Add 40 µL of 0.2 M zinc sulfate solution to the whole blood sample and mix well to lyse the cells.

  • Protein Precipitation: Add 200 µL of acetonitrile containing the internal standard (e.g., ascomycin (B1665279) at 50 ng/mL).

  • Vortexing: Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant.

  • Injection: Inject an aliquot (e.g., 20 µL) of the supernatant directly into the LC-MS/MS system.

Protocol: Protein Precipitation with Methanol and Zinc Sulfate

  • Sample Preparation: Place 0.2 mL of whole blood (spiked with analytes and internal standards) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 400 μL of a solution of 80:20 methanol:2% zinc sulfate in water.

  • Vortexing: Vortex the mixture vigorously for 10-20 seconds.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at room temperature.

  • Supernatant Transfer: Transfer the supernatant (~0.5 mL) to an autosampler vial.

  • Injection: Inject 20 µL directly into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids.

Protocol: Liquid-Liquid Extraction

  • Sample Preparation: Use 1 mL of the whole blood sample.

  • Internal Standard: Add the internal standard (e.g., ascomycin).

  • Extraction: Perform liquid-liquid extraction (the specific solvent is not detailed in the abstract but is a key step).

  • Separation: Separate the organic layer containing the analyte.

  • Evaporation: Evaporate the organic solvent to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts than PPT or LLE. It can be performed manually or automated online.

Protocol: Protein Precipitation followed by Solid-Phase Extraction

  • Sample Preparation: To a 50 µL aliquot of whole blood, add 10 µL of the internal standard (sirolimus) and vortex for 15 seconds.

  • Cell Lysis: Add 50 µL of 0.1 M zinc sulfate solution to lyse the cells and vortex for 1 minute.

  • Centrifugation: Centrifuge for 2 minutes at 1,811 x g.

  • SPE Cartridge Conditioning: Equilibrate a Lichrosep Sequence SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

  • Loading: Load the supernatant from the centrifugation step onto the SPE cartridge.

  • Washing: Wash the cartridge with 2.0 mL of water.

  • Elution: Elute the analyte and internal standard with 0.5 mL of methanol.

  • Injection: Inject an aliquot of the eluate into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the experimental workflows for tacrolimus whole blood sample extraction.

Tacrolimus_Extraction_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction Method cluster_PostExtraction Post-Extraction Processing cluster_Analysis Analysis WholeBlood Whole Blood Sample Lysis Cell Lysis (e.g., with Zinc Sulfate) WholeBlood->Lysis IS_Addition Internal Standard Addition Lysis->IS_Addition PPT Protein Precipitation IS_Addition->PPT LLE Liquid-Liquid Extraction IS_Addition->LLE SPE Solid-Phase Extraction IS_Addition->SPE Centrifugation Centrifugation PPT->Centrifugation Evaporation Evaporation & Reconstitution LLE->Evaporation Elution Elution SPE->Elution LCMS LC-MS/MS Analysis Centrifugation->LCMS Evaporation->LCMS Elution->LCMS

Caption: General workflow for Tacrolimus whole blood sample extraction.

Decision_Tree_Extraction_Method Start Start: Whole Blood Sample Requirement Primary Requirement? Start->Requirement Speed High Throughput / Speed Requirement->Speed Speed Purity Highest Purity Needed Requirement->Purity Purity Simplicity Simplicity & Low Cost Requirement->Simplicity Simplicity PPT_Method Protein Precipitation Speed->PPT_Method SPE_Method Solid-Phase Extraction (Online or Offline) Purity->SPE_Method Simplicity->PPT_Method LLE_Method Liquid-Liquid Extraction Simplicity->LLE_Method

References

Application Notes and Protocols for Whole Blood Sample Extraction for Tacrolimus LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tacrolimus is a potent immunosuppressant drug critical in preventing organ rejection after transplantation. Therapeutic drug monitoring of tacrolimus is essential to ensure efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification in whole blood due to its high sensitivity and specificity.[1][2][3] However, the analysis of tacrolimus in whole blood presents a significant challenge due to the complex matrix and the drug's strong binding to erythrocytes.[4] This document provides detailed application notes and protocols for the extraction of tacrolimus from whole blood samples for LC-MS/MS analysis, focusing on common and effective methodologies.

Quantitative Data Summary

The following tables summarize the quantitative data from various tacrolimus extraction methods, providing a comparative overview of their performance.

Table 1: Method Performance Comparison

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery 92% to 98%[5]~62%>96%
Linearity Range 0.52 to 155.5 ng/mL1 to 50 µg/L0.200–200 ng/mL
Lower Limit of Quantification (LLOQ) 0.52 ng/mL0.75 µg/L0.200 ng/mL
Total Imprecision (CV%) 2.46% to 7.04%< 5%3.31% to 4.42% (Inter-batch)
Analysis Time per Sample ~2.5 minutesNot Specified~1.2 minutes

Table 2: Detailed Validation Data from Selected Protocols

MethodRecovery (%)Linearity (ng/mL)LLOQ (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Reference
Protein Precipitation with Acetonitrile & Zinc Sulfate 92 - 980.52 - 155.50.52Not Specified2.46 - 7.04
Protein Precipitation followed by SPE >960.200 - 2000.2003.74 - 4.933.31 - 4.42
Liquid-Liquid Extraction ~621 - 50 (µg/L)0.75 (µg/L)< 5< 5
Automated Online SPE Not Specified0.25 - 100 (µg/L)0.25 (µg/L)Not Specified1.7 (Total CV%)
Protein Precipitation with Methanol & Zinc Sulfate 102.6 - 107.80.5 - 10010.8 - 9.496.0%–108.4% (Accuracy)

Experimental Protocols

This section provides detailed methodologies for the most common tacrolimus extraction techniques from whole blood.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample cleanup. It involves the addition of an organic solvent or an acid to the whole blood sample to denature and precipitate proteins.

Protocol: Protein Precipitation with Acetonitrile and Zinc Sulfate

  • Sample Preparation: Take 80 µL of whole blood (with EDTA as an anticoagulant).

  • Cell Lysis: Add 40 µL of 0.2 M zinc sulfate solution to the whole blood sample and mix well to lyse the cells.

  • Protein Precipitation: Add 200 µL of acetonitrile containing the internal standard (e.g., ascomycin at 50 ng/mL).

  • Vortexing: Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant.

  • Injection: Inject an aliquot (e.g., 20 µL) of the supernatant directly into the LC-MS/MS system.

Protocol: Protein Precipitation with Methanol and Zinc Sulfate

  • Sample Preparation: Place 0.2 mL of whole blood (spiked with analytes and internal standards) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 400 μL of a solution of 80:20 methanol:2% zinc sulfate in water.

  • Vortexing: Vortex the mixture vigorously for 10-20 seconds.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at room temperature.

  • Supernatant Transfer: Transfer the supernatant (~0.5 mL) to an autosampler vial.

  • Injection: Inject 20 µL directly into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids.

Protocol: Liquid-Liquid Extraction

  • Sample Preparation: Use 1 mL of the whole blood sample.

  • Internal Standard: Add the internal standard (e.g., ascomycin).

  • Extraction: Perform liquid-liquid extraction (the specific solvent is not detailed in the abstract but is a key step).

  • Separation: Separate the organic layer containing the analyte.

  • Evaporation: Evaporate the organic solvent to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts than PPT or LLE. It can be performed manually or automated online.

Protocol: Protein Precipitation followed by Solid-Phase Extraction

  • Sample Preparation: To a 50 µL aliquot of whole blood, add 10 µL of the internal standard (sirolimus) and vortex for 15 seconds.

  • Cell Lysis: Add 50 µL of 0.1 M zinc sulfate solution to lyse the cells and vortex for 1 minute.

  • Centrifugation: Centrifuge for 2 minutes at 1,811 x g.

  • SPE Cartridge Conditioning: Equilibrate a Lichrosep Sequence SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

  • Loading: Load the supernatant from the centrifugation step onto the SPE cartridge.

  • Washing: Wash the cartridge with 2.0 mL of water.

  • Elution: Elute the analyte and internal standard with 0.5 mL of methanol.

  • Injection: Inject an aliquot of the eluate into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the experimental workflows for tacrolimus whole blood sample extraction.

Tacrolimus_Extraction_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction Method cluster_PostExtraction Post-Extraction Processing cluster_Analysis Analysis WholeBlood Whole Blood Sample Lysis Cell Lysis (e.g., with Zinc Sulfate) WholeBlood->Lysis IS_Addition Internal Standard Addition Lysis->IS_Addition PPT Protein Precipitation IS_Addition->PPT LLE Liquid-Liquid Extraction IS_Addition->LLE SPE Solid-Phase Extraction IS_Addition->SPE Centrifugation Centrifugation PPT->Centrifugation Evaporation Evaporation & Reconstitution LLE->Evaporation Elution Elution SPE->Elution LCMS LC-MS/MS Analysis Centrifugation->LCMS Evaporation->LCMS Elution->LCMS

Caption: General workflow for Tacrolimus whole blood sample extraction.

Decision_Tree_Extraction_Method Start Start: Whole Blood Sample Requirement Primary Requirement? Start->Requirement Speed High Throughput / Speed Requirement->Speed Speed Purity Highest Purity Needed Requirement->Purity Purity Simplicity Simplicity & Low Cost Requirement->Simplicity Simplicity PPT_Method Protein Precipitation Speed->PPT_Method SPE_Method Solid-Phase Extraction (Online or Offline) Purity->SPE_Method Simplicity->PPT_Method LLE_Method Liquid-Liquid Extraction Simplicity->LLE_Method

References

Optimizing Chromatographic Separation for Accurate Quantification of Tacrolimus and its Stable Isotope Labeled Internal Standard, Tacrolimus-¹³C,d₂

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the robust and accurate quantification of Tacrolimus in human whole blood using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard (SIL-IS), Tacrolimus-¹³C,d₂. The focus of this protocol is to achieve reliable and reproducible results through optimized sample preparation and chromatographic conditions that ensure symmetrical peak shapes and consistent retention times, which are critical for therapeutic drug monitoring (TDM) and clinical research.

While complete chromatographic separation of an analyte from its co-eluting SIL-IS is not the primary objective in LC-MS/MS-based quantification, optimizing the chromatography is paramount for minimizing matrix effects, ensuring consistent ionization, and achieving high sensitivity and accuracy.

Introduction

Tacrolimus is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ rejection in transplant patients. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, routine therapeutic drug monitoring is essential. LC-MS/MS has become the gold standard for Tacrolimus quantification due to its high sensitivity and specificity compared to immunoassays. The use of a stable isotope-labeled internal standard, such as Tacrolimus-¹³C,d₂, is crucial for correcting matrix effects and variations in instrument response, thereby ensuring the highest accuracy and precision.

This application note details a validated UPLC-MS/MS method for the simultaneous determination of Tacrolimus and Tacrolimus-¹³C,d₂ in human whole blood.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Whole Blood Sample Collection (EDTA) Spiking Spike with Tacrolimus-¹³C,d₂ IS SampleCollection->Spiking Precipitation Protein Precipitation (Zinc Sulfate/Methanol) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer Injection Inject into UPLC-MS/MS SupernatantTransfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Tacrolimus Calibration->Quantification

Caption: Experimental workflow for Tacrolimus quantification.

Materials and Reagents

  • Analytes: Tacrolimus, Tacrolimus-¹³C,d₂ (Internal Standard)

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Additives: Ammonium Acetate, Formic Acid

  • Reagents: Zinc Sulfate

  • Matrix: Drug-free human whole blood (EDTA) for calibration standards and quality controls.

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tacrolimus and Tacrolimus-¹³C,d₂ in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Tacrolimus stock solution in methanol to create working standard solutions for spiking into the matrix.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Tacrolimus-¹³C,d₂ in methanol.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the Tacrolimus working standard solutions into drug-free human whole blood to prepare calibration standards and QCs at various concentrations.[1][2]

Sample Preparation Protocol
  • Pipette 50 µL of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (Tacrolimus-¹³C,d₂ in methanol with 0.1 M zinc sulfate).

  • Vortex mix for 30 seconds to ensure protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

UPLC-MS/MS Method

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.

Liquid Chromatography Parameters
ParameterValue
System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Methanol
Flow Rate 0.35 mL/min
Gradient Isocratic (5% A, 95% B) or a shallow gradient if needed for matrix component separation
Column Temperature 40°C
Injection Volume 5 µL
Run Time 1.5 - 2.0 minutes
Mass Spectrometry Parameters
ParameterValue
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temperature 400°C[1]
Desolvation Gas Flow 700 L/hr[1]
Cone Gas Flow 50 L/hr[1]
Collision Gas Argon
MRM Transitions and Compound-Specific Parameters

The following Multiple Reaction Monitoring (MRM) transitions are used for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Tacrolimus 821.5768.53522
Tacrolimus-¹³C,d₂ (IS) 824.6771.03522

Note: These values may require optimization on the specific instrument being used.

Data Analysis and Quantification

The quantification of Tacrolimus is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Method Performance Characteristics

The following table summarizes the expected performance of this method based on published data.

ParameterTypical Value
Linearity Range 0.2 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Intra- and Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 90%

Signaling Pathway and Logical Relationships

While Tacrolimus does not have a classical signaling pathway, its mechanism of action involves the inhibition of calcineurin, which is a key step in the T-cell activation pathway. The following diagram illustrates this inhibitory action.

Tacrolimus_MoA cluster_cell T-Cell TCR T-Cell Receptor Activation Ca_influx Calcium Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene IL2 IL-2 Production IL2_gene->IL2 Tacrolimus Tacrolimus Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12 FKBP12 FKBP12->Complex Complex->Calcineurin inhibits

Caption: Mechanism of action of Tacrolimus.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of Tacrolimus in human whole blood. The use of a stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, ensures high accuracy and precision, making this method suitable for both clinical therapeutic drug monitoring and research applications. The optimized chromatographic conditions provide excellent peak shape and reproducible retention times, which are essential for reliable quantification.

References

Optimizing Chromatographic Separation for Accurate Quantification of Tacrolimus and its Stable Isotope Labeled Internal Standard, Tacrolimus-¹³C,d₂

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the robust and accurate quantification of Tacrolimus in human whole blood using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard (SIL-IS), Tacrolimus-¹³C,d₂. The focus of this protocol is to achieve reliable and reproducible results through optimized sample preparation and chromatographic conditions that ensure symmetrical peak shapes and consistent retention times, which are critical for therapeutic drug monitoring (TDM) and clinical research.

While complete chromatographic separation of an analyte from its co-eluting SIL-IS is not the primary objective in LC-MS/MS-based quantification, optimizing the chromatography is paramount for minimizing matrix effects, ensuring consistent ionization, and achieving high sensitivity and accuracy.

Introduction

Tacrolimus is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ rejection in transplant patients. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, routine therapeutic drug monitoring is essential. LC-MS/MS has become the gold standard for Tacrolimus quantification due to its high sensitivity and specificity compared to immunoassays. The use of a stable isotope-labeled internal standard, such as Tacrolimus-¹³C,d₂, is crucial for correcting matrix effects and variations in instrument response, thereby ensuring the highest accuracy and precision.

This application note details a validated UPLC-MS/MS method for the simultaneous determination of Tacrolimus and Tacrolimus-¹³C,d₂ in human whole blood.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Whole Blood Sample Collection (EDTA) Spiking Spike with Tacrolimus-¹³C,d₂ IS SampleCollection->Spiking Precipitation Protein Precipitation (Zinc Sulfate/Methanol) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SupernatantTransfer Transfer Supernatant Centrifugation->SupernatantTransfer Injection Inject into UPLC-MS/MS SupernatantTransfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Tacrolimus Calibration->Quantification

Caption: Experimental workflow for Tacrolimus quantification.

Materials and Reagents

  • Analytes: Tacrolimus, Tacrolimus-¹³C,d₂ (Internal Standard)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Additives: Ammonium Acetate, Formic Acid

  • Reagents: Zinc Sulfate

  • Matrix: Drug-free human whole blood (EDTA) for calibration standards and quality controls.

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tacrolimus and Tacrolimus-¹³C,d₂ in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Tacrolimus stock solution in methanol to create working standard solutions for spiking into the matrix.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of Tacrolimus-¹³C,d₂ in methanol.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the Tacrolimus working standard solutions into drug-free human whole blood to prepare calibration standards and QCs at various concentrations.[1][2]

Sample Preparation Protocol
  • Pipette 50 µL of whole blood sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (Tacrolimus-¹³C,d₂ in methanol with 0.1 M zinc sulfate).

  • Vortex mix for 30 seconds to ensure protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

UPLC-MS/MS Method

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.

Liquid Chromatography Parameters
ParameterValue
System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Methanol
Flow Rate 0.35 mL/min
Gradient Isocratic (5% A, 95% B) or a shallow gradient if needed for matrix component separation
Column Temperature 40°C
Injection Volume 5 µL
Run Time 1.5 - 2.0 minutes
Mass Spectrometry Parameters
ParameterValue
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temperature 400°C[1]
Desolvation Gas Flow 700 L/hr[1]
Cone Gas Flow 50 L/hr[1]
Collision Gas Argon
MRM Transitions and Compound-Specific Parameters

The following Multiple Reaction Monitoring (MRM) transitions are used for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Tacrolimus 821.5768.53522
Tacrolimus-¹³C,d₂ (IS) 824.6771.03522

Note: These values may require optimization on the specific instrument being used.

Data Analysis and Quantification

The quantification of Tacrolimus is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Method Performance Characteristics

The following table summarizes the expected performance of this method based on published data.

ParameterTypical Value
Linearity Range 0.2 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Intra- and Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 90%

Signaling Pathway and Logical Relationships

While Tacrolimus does not have a classical signaling pathway, its mechanism of action involves the inhibition of calcineurin, which is a key step in the T-cell activation pathway. The following diagram illustrates this inhibitory action.

Tacrolimus_MoA cluster_cell T-Cell TCR T-Cell Receptor Activation Ca_influx Calcium Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene IL2 IL-2 Production IL2_gene->IL2 Tacrolimus Tacrolimus Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12 FKBP12 FKBP12->Complex Complex->Calcineurin inhibits

Caption: Mechanism of action of Tacrolimus.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the quantification of Tacrolimus in human whole blood. The use of a stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, ensures high accuracy and precision, making this method suitable for both clinical therapeutic drug monitoring and research applications. The optimized chromatographic conditions provide excellent peak shape and reproducible retention times, which are essential for reliable quantification.

References

Application Note: Quantitative Analysis of Tacrolimus in Whole Blood by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and bioanalysis.

Abstract

Tacrolimus (B1663567) (also known as FK-506) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplant recipients to prevent rejection.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus trough concentrations in whole blood is essential for optimizing dosage, ensuring efficacy, and minimizing toxicity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for tacrolimus quantification due to its high specificity and sensitivity, which allows it to distinguish the parent drug from its metabolites.[1]

This application note provides a detailed protocol for the quantification of tacrolimus in human whole blood using an LC-MS/MS method. The methodology employs a stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, which co-elutes with the analyte, providing superior compensation for matrix effects and improving the accuracy and precision of the assay.[4] The protocol covers sample preparation via protein precipitation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocol

Materials and Reagents
  • Tacrolimus certified reference standard

  • Tacrolimus-¹³C,d₂ internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Zinc sulfate (B86663) (0.2 M in water)

  • Formic acid or Ammonium (B1175870) acetate

  • Human whole blood (EDTA) for calibration standards and quality controls

Standard and Internal Standard Preparation
  • Tacrolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve the tacrolimus reference standard in methanol.

  • Tacrolimus-¹³C,d₂ IS Stock Solution (10 µg/mL): Prepare the internal standard stock solution in methanol.

  • IS Working Solution (2.5 - 5 ng/mL): Prepare a working solution of the IS in the protein precipitation solution (e.g., Methanol: 0.2 M ZnSO₄, 7:3, v/v). The final concentration should be appropriate to yield a robust signal.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking appropriate volumes of tacrolimus working solutions into blank human EDTA whole blood to achieve a concentration range of approximately 1 to 50 ng/mL.

Sample Preparation: Protein Precipitation

The most common method for extracting tacrolimus from whole blood is protein precipitation.

  • Pipette 50-100 µL of the whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add the protein precipitation solution containing the Tacrolimus-¹³C,d₂ internal standard. A common ratio is 2:1 or 3:1 of precipitation solution to sample volume (e.g., 200 µL of IS solution to 100 µL of blood). A solution of methanol and 0.2 M zinc sulfate (7:3, v/v) is effective.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and extraction.

  • Centrifuge the samples at high speed (e.g., >9000g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Whole Blood Sample (Calibrator, QC, or Patient) Add_IS Add Precipitation Solution (Methanol/ZnSO₄) + Internal Standard (Tacrolimus-¹³C,d₂) Sample->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (>9000g, 5-10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject Supernatant Supernatant->Injection LC Chromatographic Separation (C18 Reversed-Phase) Injection->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Acquisition & Processing (Peak Area Ratio vs. Concentration) MS->Data

Caption: Workflow for Tacrolimus analysis in whole blood.

LC-MS/MS Method Parameters

The following tables summarize the typical starting parameters for the LC-MS/MS analysis of Tacrolimus. Optimization may be required depending on the specific instrumentation used.

Table 1: Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source operating in positive ion mode. Both ammonium [M+NH₄]⁺ and sodium [M+Na]⁺ adducts are commonly monitored.

Compound Precursor Ion (m/z) Product Ion (m/z) Ion Type Collision Energy (eV)
Tacrolimus (Quantifier) 821.5768.4[M+NH₄]⁺Optimized (e.g., 20-30)
Tacrolimus (Qualifier) 821.7785.7[M+NH₄]⁺Optimized (e.g., 20-30)
Tacrolimus-¹³C,d₂ (IS) 824.6771.5[M+NH₄]⁺Optimized (e.g., 20-30)
Alternative Adducts
Tacrolimus (Quantifier) 826.6616.2[M+Na]⁺Optimized (e.g., 25-35)
Tacrolimus-¹³C,d₂ (IS) 829.6619.2[M+Na]⁺Optimized (e.g., 25-35)

Note: The selection of precursor and product ions should be confirmed by direct infusion of standards on the specific mass spectrometer being used. The most intense and specific transition should be used for quantification.

Table 2: Liquid Chromatography Conditions

A reversed-phase chromatographic method is used to separate tacrolimus from endogenous matrix components.

Parameter Condition
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 2 mM Ammonium Acetate and 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or a rapid gradient (e.g., 5% B to 95% B in 1-2 min)
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 50 - 65 °C
Injection Volume 10 - 20 µL
Total Run Time 2.0 - 5.0 minutes

Method Performance and Data Presentation

Data is acquired by plotting the peak area ratio of the Tacrolimus quantifier ion to the Tacrolimus-¹³C,d₂ internal standard against the nominal concentration of the calibration standards. A linear regression with 1/x weighting is typically applied.

Table 3: Typical Method Performance Characteristics
Parameter Typical Result
Linearity Range 1.0 - 50.0 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) ≤ 1.0 ng/mL
Inter- and Intra-day Precision (%CV) < 15% (< 10% is common)
Accuracy (% Bias) Within ±15% (90-110%)
Extraction Recovery > 90%

Conclusion

The described LC-MS/MS method provides a robust, specific, and sensitive approach for the quantitative determination of tacrolimus in whole blood. The simple protein precipitation sample preparation makes it suitable for high-throughput clinical research environments. The use of a stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, is critical for correcting analytical variability, especially matrix effects, ensuring the high accuracy and precision required for therapeutic drug monitoring. This protocol serves as a comprehensive guide for researchers and scientists to implement a reliable bioanalytical method for tacrolimus.

References

Application Note: Quantitative Analysis of Tacrolimus in Whole Blood by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and bioanalysis.

Abstract

Tacrolimus (also known as FK-506) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplant recipients to prevent rejection.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus trough concentrations in whole blood is essential for optimizing dosage, ensuring efficacy, and minimizing toxicity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for tacrolimus quantification due to its high specificity and sensitivity, which allows it to distinguish the parent drug from its metabolites.[1]

This application note provides a detailed protocol for the quantification of tacrolimus in human whole blood using an LC-MS/MS method. The methodology employs a stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, which co-elutes with the analyte, providing superior compensation for matrix effects and improving the accuracy and precision of the assay.[4] The protocol covers sample preparation via protein precipitation, chromatographic conditions, and mass spectrometric parameters.

Experimental Protocol

Materials and Reagents
  • Tacrolimus certified reference standard

  • Tacrolimus-¹³C,d₂ internal standard (IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Zinc sulfate (0.2 M in water)

  • Formic acid or Ammonium acetate

  • Human whole blood (EDTA) for calibration standards and quality controls

Standard and Internal Standard Preparation
  • Tacrolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve the tacrolimus reference standard in methanol.

  • Tacrolimus-¹³C,d₂ IS Stock Solution (10 µg/mL): Prepare the internal standard stock solution in methanol.

  • IS Working Solution (2.5 - 5 ng/mL): Prepare a working solution of the IS in the protein precipitation solution (e.g., Methanol: 0.2 M ZnSO₄, 7:3, v/v). The final concentration should be appropriate to yield a robust signal.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking appropriate volumes of tacrolimus working solutions into blank human EDTA whole blood to achieve a concentration range of approximately 1 to 50 ng/mL.

Sample Preparation: Protein Precipitation

The most common method for extracting tacrolimus from whole blood is protein precipitation.

  • Pipette 50-100 µL of the whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add the protein precipitation solution containing the Tacrolimus-¹³C,d₂ internal standard. A common ratio is 2:1 or 3:1 of precipitation solution to sample volume (e.g., 200 µL of IS solution to 100 µL of blood). A solution of methanol and 0.2 M zinc sulfate (7:3, v/v) is effective.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and extraction.

  • Centrifuge the samples at high speed (e.g., >9000g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Whole Blood Sample (Calibrator, QC, or Patient) Add_IS Add Precipitation Solution (Methanol/ZnSO₄) + Internal Standard (Tacrolimus-¹³C,d₂) Sample->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (>9000g, 5-10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject Supernatant Supernatant->Injection LC Chromatographic Separation (C18 Reversed-Phase) Injection->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Acquisition & Processing (Peak Area Ratio vs. Concentration) MS->Data

Caption: Workflow for Tacrolimus analysis in whole blood.

LC-MS/MS Method Parameters

The following tables summarize the typical starting parameters for the LC-MS/MS analysis of Tacrolimus. Optimization may be required depending on the specific instrumentation used.

Table 1: Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source operating in positive ion mode. Both ammonium [M+NH₄]⁺ and sodium [M+Na]⁺ adducts are commonly monitored.

Compound Precursor Ion (m/z) Product Ion (m/z) Ion Type Collision Energy (eV)
Tacrolimus (Quantifier) 821.5768.4[M+NH₄]⁺Optimized (e.g., 20-30)
Tacrolimus (Qualifier) 821.7785.7[M+NH₄]⁺Optimized (e.g., 20-30)
Tacrolimus-¹³C,d₂ (IS) 824.6771.5[M+NH₄]⁺Optimized (e.g., 20-30)
Alternative Adducts
Tacrolimus (Quantifier) 826.6616.2[M+Na]⁺Optimized (e.g., 25-35)
Tacrolimus-¹³C,d₂ (IS) 829.6619.2[M+Na]⁺Optimized (e.g., 25-35)

Note: The selection of precursor and product ions should be confirmed by direct infusion of standards on the specific mass spectrometer being used. The most intense and specific transition should be used for quantification.

Table 2: Liquid Chromatography Conditions

A reversed-phase chromatographic method is used to separate tacrolimus from endogenous matrix components.

Parameter Condition
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 2 mM Ammonium Acetate and 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or a rapid gradient (e.g., 5% B to 95% B in 1-2 min)
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 50 - 65 °C
Injection Volume 10 - 20 µL
Total Run Time 2.0 - 5.0 minutes

Method Performance and Data Presentation

Data is acquired by plotting the peak area ratio of the Tacrolimus quantifier ion to the Tacrolimus-¹³C,d₂ internal standard against the nominal concentration of the calibration standards. A linear regression with 1/x weighting is typically applied.

Table 3: Typical Method Performance Characteristics
Parameter Typical Result
Linearity Range 1.0 - 50.0 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) ≤ 1.0 ng/mL
Inter- and Intra-day Precision (%CV) < 15% (< 10% is common)
Accuracy (% Bias) Within ±15% (90-110%)
Extraction Recovery > 90%

Conclusion

The described LC-MS/MS method provides a robust, specific, and sensitive approach for the quantitative determination of tacrolimus in whole blood. The simple protein precipitation sample preparation makes it suitable for high-throughput clinical research environments. The use of a stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, is critical for correcting analytical variability, especially matrix effects, ensuring the high accuracy and precision required for therapeutic drug monitoring. This protocol serves as a comprehensive guide for researchers and scientists to implement a reliable bioanalytical method for tacrolimus.

References

Application Note: Quantification of Tacrolimus and Tacrolimus-13C,d2 in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of the immunosuppressant drug Tacrolimus and its stable isotope-labeled internal standard (SIL-IS), Tacrolimus-13C,d2, in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method, employing a simple protein precipitation extraction and Multiple Reaction Monitoring (MRM) for detection, is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies in research settings.

Introduction

Tacrolimus (also known as FK-506) is a potent calcineurin inhibitor widely used to prevent organ rejection in transplant recipients.[1][2] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, routine monitoring of trough blood concentrations is crucial to ensure efficacy while minimizing toxicity.[1][2] LC-MS/MS has become the gold standard for Tacrolimus quantification due to its high sensitivity and specificity compared to immunoassays, which can suffer from cross-reactivity with metabolites.[3] This protocol outlines a robust and reproducible LC-MS/MS method for the accurate measurement of Tacrolimus in whole blood.

Experimental

Materials and Reagents
  • Tacrolimus certified reference material

  • This compound certified reference material

  • LC-MS/MS grade methanol (B129727), acetonitrile, and water

  • Ammonium (B1175870) acetate

  • Formic acid

  • Zinc sulfate (B86663) heptahydrate

  • Human whole blood (for calibration standards and quality controls)

Equipment
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

  • Vortex mixer

  • Microcentrifuge

  • Precision pipettes

Sample Preparation

A protein precipitation method is employed for the extraction of Tacrolimus from whole blood.

  • To 50 µL of whole blood sample (calibrator, QC, or unknown), add 100 µL of a precipitation solution consisting of methanol and 0.1 M zinc sulfate (70:30, v/v) containing the internal standard, this compound, at an appropriate concentration.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 2 mM Ammonium Acetate with 0.1% Formic Acid in Water

  • Mobile Phase B: 2 mM Ammonium Acetate with 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 55 °C

  • Gradient: A typical gradient starts at a high aqueous composition and ramps up to a high organic composition to elute the analyte.

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring the MRM transitions for Tacrolimus and its internal standard.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.25 kV

  • Cone Voltage: 55 V

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 10 L/hr

Data and Results

MRM Transitions

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. Different adducts, such as protonated ([M+H]⁺), sodium ([M+Na]⁺), or ammonium ([M+NH₄]⁺) ions, can be monitored. The following table summarizes commonly used MRM transitions for Tacrolimus and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)AdductReference
Tacrolimus 821.5768.5[M+NH₄]⁺
821.20768.40 (Quantifier)[M+NH₄]⁺
821.20786.40 (Qualifier)[M+NH₄]⁺
826.6616.2[M+Na]⁺
This compound 824.56771.50 (Quantifier)[M+NH₄]⁺
824.56789.50 (Qualifier)[M+NH₄]⁺
829.6619.2[M+Na]⁺

Experimental Workflow Diagram

Tacrolimus_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Whole Blood Sample (50 µL) add_is Add Internal Standard in Precipitation Solution (100 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject Supernatant (5 µL) supernatant->inject To LC-MS/MS lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for Tacrolimus quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of Tacrolimus in whole blood samples. The simple sample preparation and rapid analysis time make it well-suited for high-throughput research applications. The provided MRM transitions and instrumental parameters can serve as a starting point for method development and optimization in individual laboratories.

References

Application Note: Quantification of Tacrolimus and Tacrolimus-13C,d2 in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of the immunosuppressant drug Tacrolimus and its stable isotope-labeled internal standard (SIL-IS), Tacrolimus-13C,d2, in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method, employing a simple protein precipitation extraction and Multiple Reaction Monitoring (MRM) for detection, is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies in research settings.

Introduction

Tacrolimus (also known as FK-506) is a potent calcineurin inhibitor widely used to prevent organ rejection in transplant recipients.[1][2] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, routine monitoring of trough blood concentrations is crucial to ensure efficacy while minimizing toxicity.[1][2] LC-MS/MS has become the gold standard for Tacrolimus quantification due to its high sensitivity and specificity compared to immunoassays, which can suffer from cross-reactivity with metabolites.[3] This protocol outlines a robust and reproducible LC-MS/MS method for the accurate measurement of Tacrolimus in whole blood.

Experimental

Materials and Reagents
  • Tacrolimus certified reference material

  • This compound certified reference material

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Ammonium acetate

  • Formic acid

  • Zinc sulfate heptahydrate

  • Human whole blood (for calibration standards and quality controls)

Equipment
  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

  • Vortex mixer

  • Microcentrifuge

  • Precision pipettes

Sample Preparation

A protein precipitation method is employed for the extraction of Tacrolimus from whole blood.

  • To 50 µL of whole blood sample (calibrator, QC, or unknown), add 100 µL of a precipitation solution consisting of methanol and 0.1 M zinc sulfate (70:30, v/v) containing the internal standard, this compound, at an appropriate concentration.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 2 mM Ammonium Acetate with 0.1% Formic Acid in Water

  • Mobile Phase B: 2 mM Ammonium Acetate with 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 55 °C

  • Gradient: A typical gradient starts at a high aqueous composition and ramps up to a high organic composition to elute the analyte.

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring the MRM transitions for Tacrolimus and its internal standard.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.25 kV

  • Cone Voltage: 55 V

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 10 L/hr

Data and Results

MRM Transitions

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. Different adducts, such as protonated ([M+H]⁺), sodium ([M+Na]⁺), or ammonium ([M+NH₄]⁺) ions, can be monitored. The following table summarizes commonly used MRM transitions for Tacrolimus and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)AdductReference
Tacrolimus 821.5768.5[M+NH₄]⁺
821.20768.40 (Quantifier)[M+NH₄]⁺
821.20786.40 (Qualifier)[M+NH₄]⁺
826.6616.2[M+Na]⁺
This compound 824.56771.50 (Quantifier)[M+NH₄]⁺
824.56789.50 (Qualifier)[M+NH₄]⁺
829.6619.2[M+Na]⁺

Experimental Workflow Diagram

Tacrolimus_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Whole Blood Sample (50 µL) add_is Add Internal Standard in Precipitation Solution (100 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject Supernatant (5 µL) supernatant->inject To LC-MS/MS lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for Tacrolimus quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of Tacrolimus in whole blood samples. The simple sample preparation and rapid analysis time make it well-suited for high-throughput research applications. The provided MRM transitions and instrumental parameters can serve as a starting point for method development and optimization in individual laboratories.

References

Application Notes and Protocols for Preparing Calibration Standards with Tacrolimus-¹³C,d₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (B1663567) is a potent macrolide lactone immunosuppressant crucial in preventing organ rejection after transplantation. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus blood concentrations is standard clinical practice. Accurate and precise quantification of tacrolimus is paramount for effective patient management, minimizing the risks of toxicity and graft rejection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM of tacrolimus due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for matrix effects and variations in sample processing and instrument response. Tacrolimus-¹³C,d₂ is a widely used SIL-IS for the quantification of tacrolimus, as its physicochemical properties are nearly identical to the analyte, ensuring reliable and accurate measurement.[1]

This document provides detailed application notes and protocols for the preparation of calibration standards using Tacrolimus-¹³C,d₂ for the quantification of tacrolimus in whole blood by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for tacrolimus quantification using Tacrolimus-¹³C,d₂ as an internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterTypical ValueReference
Linearity Range0.5 - 100.0 ng/mL[2]
LLOQ0.1 - 1.0 ng/mL[2][3]
Correlation Coefficient (r²)> 0.99[3]

Table 2: Precision and Accuracy

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Low QC (e.g., 1.5 - 5 ng/mL)< 15%< 15%85 - 115%
Medium QC (e.g., 10 - 15 ng/mL)< 10%< 10%90 - 110%
High QC (e.g., 20 - 75 ng/mL)< 10%< 10%90 - 110%

Table 3: Recovery and Matrix Effect

ParameterTypical ValueReference
Extraction Recovery70 - 110%
Matrix EffectCompensated by SIL-IS

Experimental Protocols

Materials and Reagents
  • Tacrolimus certified reference material

  • Tacrolimus-¹³C,d₂

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Zinc sulfate (B86663)

  • Drug-free whole blood (human, EDTA)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Preparation of Stock Solutions
  • Tacrolimus Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of tacrolimus reference standard and dissolve it in methanol in a volumetric flask to achieve a final concentration of 1 mg/mL.

  • Tacrolimus-¹³C,d₂ Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of Tacrolimus-¹³C,d₂ and dissolve it in methanol in a volumetric flask to achieve a final concentration of 1 mg/mL.

  • Storage: Store stock solutions at -20°C or -80°C in amber glass vials to protect from light.

Preparation of Working Solutions
  • Tacrolimus Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the tacrolimus stock solution with methanol or a methanol/water mixture to achieve concentrations suitable for spiking into the biological matrix.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Tacrolimus-¹³C,d₂ stock solution with methanol to a final concentration of, for example, 100 ng/mL. This concentration may need to be optimized based on the specific LC-MS/MS system and method.

Preparation of Calibration Standards in Whole Blood
  • Matrix Preparation: Use drug-free whole blood as the matrix. Ensure the blood is thoroughly mixed before use.

  • Spiking: Prepare a set of calibration standards by spiking known volumes of the tacrolimus working standard solutions into aliquots of drug-free whole blood. The final concentrations should cover the desired analytical range (e.g., 0.5, 1, 2.5, 5, 10, 25, 50, 100 ng/mL).

  • Zero Standard: Prepare a blank sample by adding the same volume of the diluent used for the working standards (without tacrolimus) to an aliquot of whole blood.

  • Internal Standard Addition: Add a fixed volume of the internal standard working solution to all calibration standards, quality control samples, and unknown samples.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of whole blood calibration standard, quality control sample, or patient sample, add the internal standard.

  • Add a protein precipitation agent, such as acetonitrile or a mixture of methanol and zinc sulfate solution. A common ratio is 3 parts precipitation agent to 1 part sample.

  • Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative Example)
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column suitable for small molecule analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate tacrolimus from endogenous interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Tacrolimus: Monitor the transition of the ammonium (B1175870) adduct [M+NH₄]⁺ or sodium adduct [M+Na]⁺ to a specific product ion.

    • Tacrolimus-¹³C,d₂: Monitor the corresponding transition for the stable isotope-labeled internal standard.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_tac Tacrolimus Stock Solution work_tac Working Standards stock_tac->work_tac stock_is Tacrolimus-¹³C,d₂ Stock Solution work_is Working Internal Standard stock_is->work_is spiking Spiking work_tac->spiking add_is Add Internal Standard work_is->add_is matrix Drug-Free Whole Blood matrix->spiking cal_standards Calibration Standards spiking->cal_standards cal_standards->add_is precipitation Protein Precipitation add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Calibration Standard Preparation Workflow

tacrolimus_pathway cluster_nucleus tacrolimus Tacrolimus complex Tacrolimus-FKBP12 Complex tacrolimus->complex fkbp12 FKBP12 fkbp12->complex calcineurin Calcineurin complex->calcineurin Inhibition nfat NFAT (Active) calcineurin->nfat Dephosphorylation nfat_p NFAT-P (Inactive) nfat->nucleus Translocation il2_gene IL-2 Gene il2_transcription IL-2 Transcription il2_gene->il2_transcription

Tacrolimus Signaling Pathway

Conclusion

The use of Tacrolimus-¹³C,d₂ as an internal standard is critical for the development of robust and reliable LC-MS/MS methods for the therapeutic drug monitoring of tacrolimus. The protocols and data presented in these application notes provide a comprehensive guide for researchers and clinicians to establish accurate and precise quantification of tacrolimus in whole blood, ultimately contributing to improved patient care and outcomes in organ transplantation. Adherence to rigorous validation procedures is essential to ensure the quality and reliability of the analytical data.

References

Application Notes and Protocols for Preparing Calibration Standards with Tacrolimus-¹³C,d₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus is a potent macrolide lactone immunosuppressant crucial in preventing organ rejection after transplantation. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus blood concentrations is standard clinical practice. Accurate and precise quantification of tacrolimus is paramount for effective patient management, minimizing the risks of toxicity and graft rejection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM of tacrolimus due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for matrix effects and variations in sample processing and instrument response. Tacrolimus-¹³C,d₂ is a widely used SIL-IS for the quantification of tacrolimus, as its physicochemical properties are nearly identical to the analyte, ensuring reliable and accurate measurement.[1]

This document provides detailed application notes and protocols for the preparation of calibration standards using Tacrolimus-¹³C,d₂ for the quantification of tacrolimus in whole blood by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for tacrolimus quantification using Tacrolimus-¹³C,d₂ as an internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterTypical ValueReference
Linearity Range0.5 - 100.0 ng/mL[2]
LLOQ0.1 - 1.0 ng/mL[2][3]
Correlation Coefficient (r²)> 0.99[3]

Table 2: Precision and Accuracy

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Low QC (e.g., 1.5 - 5 ng/mL)< 15%< 15%85 - 115%
Medium QC (e.g., 10 - 15 ng/mL)< 10%< 10%90 - 110%
High QC (e.g., 20 - 75 ng/mL)< 10%< 10%90 - 110%

Table 3: Recovery and Matrix Effect

ParameterTypical ValueReference
Extraction Recovery70 - 110%
Matrix EffectCompensated by SIL-IS

Experimental Protocols

Materials and Reagents
  • Tacrolimus certified reference material

  • Tacrolimus-¹³C,d₂

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Zinc sulfate

  • Drug-free whole blood (human, EDTA)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Preparation of Stock Solutions
  • Tacrolimus Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of tacrolimus reference standard and dissolve it in methanol in a volumetric flask to achieve a final concentration of 1 mg/mL.

  • Tacrolimus-¹³C,d₂ Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of Tacrolimus-¹³C,d₂ and dissolve it in methanol in a volumetric flask to achieve a final concentration of 1 mg/mL.

  • Storage: Store stock solutions at -20°C or -80°C in amber glass vials to protect from light.

Preparation of Working Solutions
  • Tacrolimus Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the tacrolimus stock solution with methanol or a methanol/water mixture to achieve concentrations suitable for spiking into the biological matrix.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Tacrolimus-¹³C,d₂ stock solution with methanol to a final concentration of, for example, 100 ng/mL. This concentration may need to be optimized based on the specific LC-MS/MS system and method.

Preparation of Calibration Standards in Whole Blood
  • Matrix Preparation: Use drug-free whole blood as the matrix. Ensure the blood is thoroughly mixed before use.

  • Spiking: Prepare a set of calibration standards by spiking known volumes of the tacrolimus working standard solutions into aliquots of drug-free whole blood. The final concentrations should cover the desired analytical range (e.g., 0.5, 1, 2.5, 5, 10, 25, 50, 100 ng/mL).

  • Zero Standard: Prepare a blank sample by adding the same volume of the diluent used for the working standards (without tacrolimus) to an aliquot of whole blood.

  • Internal Standard Addition: Add a fixed volume of the internal standard working solution to all calibration standards, quality control samples, and unknown samples.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of whole blood calibration standard, quality control sample, or patient sample, add the internal standard.

  • Add a protein precipitation agent, such as acetonitrile or a mixture of methanol and zinc sulfate solution. A common ratio is 3 parts precipitation agent to 1 part sample.

  • Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative Example)
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column suitable for small molecule analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate tacrolimus from endogenous interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Tacrolimus: Monitor the transition of the ammonium adduct [M+NH₄]⁺ or sodium adduct [M+Na]⁺ to a specific product ion.

    • Tacrolimus-¹³C,d₂: Monitor the corresponding transition for the stable isotope-labeled internal standard.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_tac Tacrolimus Stock Solution work_tac Working Standards stock_tac->work_tac stock_is Tacrolimus-¹³C,d₂ Stock Solution work_is Working Internal Standard stock_is->work_is spiking Spiking work_tac->spiking add_is Add Internal Standard work_is->add_is matrix Drug-Free Whole Blood matrix->spiking cal_standards Calibration Standards spiking->cal_standards cal_standards->add_is precipitation Protein Precipitation add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Calibration Standard Preparation Workflow

tacrolimus_pathway cluster_nucleus tacrolimus Tacrolimus complex Tacrolimus-FKBP12 Complex tacrolimus->complex fkbp12 FKBP12 fkbp12->complex calcineurin Calcineurin complex->calcineurin Inhibition nfat NFAT (Active) calcineurin->nfat Dephosphorylation nfat_p NFAT-P (Inactive) nfat->nucleus Translocation il2_gene IL-2 Gene il2_transcription IL-2 Transcription il2_gene->il2_transcription

Tacrolimus Signaling Pathway

Conclusion

The use of Tacrolimus-¹³C,d₂ as an internal standard is critical for the development of robust and reliable LC-MS/MS methods for the therapeutic drug monitoring of tacrolimus. The protocols and data presented in these application notes provide a comprehensive guide for researchers and clinicians to establish accurate and precise quantification of tacrolimus in whole blood, ultimately contributing to improved patient care and outcomes in organ transplantation. Adherence to rigorous validation procedures is essential to ensure the quality and reliability of the analytical data.

References

Application Notes and Protocols for Tacrolimus Analysis in Dried Blood Spots using Tacrolimus-13C,d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tacrolimus (B1663567) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplant recipients to prevent rejection.[1][2][3] Due to its narrow therapeutic index and significant inter- and intra-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus is crucial for optimizing patient outcomes.[4] Dried blood spot (DBS) sampling has emerged as a patient-centric and minimally invasive alternative to traditional venous blood draws, offering advantages in terms of ease of sample collection, storage, and transport.[5] This document provides detailed application notes and protocols for the quantitative analysis of tacrolimus in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Tacrolimus-13C,d2 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for compensating for potential matrix effects and variations in extraction efficiency, thereby ensuring accurate and precise quantification.

Experimental Workflow

The overall workflow for the analysis of tacrolimus in dried blood spots is depicted in the following diagram.

experimental_workflow cluster_sample_collection Sample Collection & Preparation cluster_sample_processing Sample Processing cluster_analysis LC-MS/MS Analysis Patient Patient Finger Stick DBS_Card Blood Spot on Filter Paper Patient->DBS_Card Drying Drying of Blood Spot DBS_Card->Drying Punch Punching 6-mm Disc Drying->Punch Add_IS Addition of This compound (IS) in Methanol/ZnSO4 Punch->Add_IS Homogenize Homogenization Add_IS->Homogenize Vortex_Centrifuge Vortexing & Centrifugation Homogenize->Vortex_Centrifuge Supernatant Supernatant Collection Vortex_Centrifuge->Supernatant Injection Injection of Supernatant Supernatant->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis tacrolimus_pathway cluster_cell T-Cell cluster_drug_action Drug Action TCR T-Cell Receptor (TCR) PLC Phospholipase C TCR->PLC IP3 IP3 PLC->IP3 Ca Ca2+ IP3->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Calcineurin->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylation NFAT NFAT (dephosphorylated) NFATp->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Transcription IL2 Interleukin-2 (IL-2) IL2_gene->IL2 T_Cell_Activation T-Cell Activation & Proliferation IL2->T_Cell_Activation Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12->Complex Complex->Calcineurin Inhibition

References

Application Notes and Protocols for Tacrolimus Analysis in Dried Blood Spots using Tacrolimus-13C,d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tacrolimus is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplant recipients to prevent rejection.[1][2][3] Due to its narrow therapeutic index and significant inter- and intra-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus is crucial for optimizing patient outcomes.[4] Dried blood spot (DBS) sampling has emerged as a patient-centric and minimally invasive alternative to traditional venous blood draws, offering advantages in terms of ease of sample collection, storage, and transport.[5] This document provides detailed application notes and protocols for the quantitative analysis of tacrolimus in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Tacrolimus-13C,d2 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for compensating for potential matrix effects and variations in extraction efficiency, thereby ensuring accurate and precise quantification.

Experimental Workflow

The overall workflow for the analysis of tacrolimus in dried blood spots is depicted in the following diagram.

experimental_workflow cluster_sample_collection Sample Collection & Preparation cluster_sample_processing Sample Processing cluster_analysis LC-MS/MS Analysis Patient Patient Finger Stick DBS_Card Blood Spot on Filter Paper Patient->DBS_Card Drying Drying of Blood Spot DBS_Card->Drying Punch Punching 6-mm Disc Drying->Punch Add_IS Addition of This compound (IS) in Methanol/ZnSO4 Punch->Add_IS Homogenize Homogenization Add_IS->Homogenize Vortex_Centrifuge Vortexing & Centrifugation Homogenize->Vortex_Centrifuge Supernatant Supernatant Collection Vortex_Centrifuge->Supernatant Injection Injection of Supernatant Supernatant->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis tacrolimus_pathway cluster_cell T-Cell cluster_drug_action Drug Action TCR T-Cell Receptor (TCR) PLC Phospholipase C TCR->PLC IP3 IP3 PLC->IP3 Ca Ca2+ IP3->Ca Calmodulin Calmodulin Ca->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Calcineurin->Calcineurin NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylation NFAT NFAT (dephosphorylated) NFATp->NFAT IL2_gene IL-2 Gene NFAT->IL2_gene Transcription IL2 Interleukin-2 (IL-2) IL2_gene->IL2 T_Cell_Activation T-Cell Activation & Proliferation IL2->T_Cell_Activation Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12->Complex Complex->Calcineurin Inhibition

References

Application Notes and Protocols for Tacrolimus-13C,d2 in a Clinical Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Tacrolimus-13C,d2 in clinical research. This compound is a stable isotope-labeled internal standard (SIL-IS) essential for the accurate quantification of tacrolimus (B1663567) in biological matrices. Its use is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, ensuring patient safety and efficacy of tacrolimus-based immunosuppressive therapies.

Introduction

Tacrolimus is a potent calcineurin inhibitor widely used to prevent organ rejection in transplant recipients.[1] Due to its narrow therapeutic index and significant inter- and intra-patient pharmacokinetic variability, routine TDM is mandatory.[1][2] this compound serves as the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical method for tacrolimus quantification.[3][4] As a SIL-IS, it shares near-identical physicochemical properties with the unlabeled drug, co-elutes chromatographically, and experiences similar ionization effects, thus correcting for variability during sample preparation and analysis.

Key Applications

  • Therapeutic Drug Monitoring (TDM): Accurate measurement of tacrolimus trough concentrations (C0) in whole blood to guide dose adjustments and maintain levels within the therapeutic range (typically 5-15 ng/mL).

  • Pharmacokinetic (PK) Studies: Detailed characterization of tacrolimus absorption, distribution, metabolism, and excretion (ADME) in various patient populations.

  • Bioequivalence Studies: Comparing different formulations of tacrolimus.

Quantitative Data Summary

The use of this compound as an internal standard in LC-MS/MS methods for tacrolimus quantification demonstrates excellent analytical performance. Below are tables summarizing comparative data between this compound and ascomycin, a commonly used analog internal standard.

Table 1: Comparison of Precision for Tacrolimus Quantification

Internal StandardQC LevelMean (ng/mL)Standard DeviationCoefficient of Variation (%)
This compound Low (L1)3.520.308.40
Mid (L2)13.540.362.66
High (L3)20.410.753.67
Ascomycin Low (L1)3.470.133.68
Mid (L2)12.970.503.87
High (L3)20.421.899.27

Data adapted from a study comparing the analytical performance of the two internal standards.

Table 2: Comparison of Accuracy and Recovery for Tacrolimus Quantification

ParameterTacrolimusThis compoundAscomycin
Accuracy (%) 97.35 - 101.7199.55 - 100.6397.35 - 101.71
Absolute Recovery (%) 74.89 - 76.3678.3775.66
Process Efficiency (%) 53.12 - 64.1165.3554.18
Matrix Effect (%) -29.07 to -16.04-16.64-28.41

This table summarizes data from a study evaluating matrix effects and recovery, highlighting the superior performance of this compound in compensating for matrix effects.

Experimental Protocols

Protocol 1: Quantification of Tacrolimus in Whole Blood by LC-MS/MS

This protocol details a standard method for the analysis of tacrolimus in whole blood samples using this compound as an internal standard.

1. Materials and Reagents:

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):

  • Stock Solutions: Prepare stock solutions of tacrolimus and this compound in methanol at a concentration of 1 mg/mL.

  • Working Internal Standard Solution: Dilute the this compound stock solution with methanol to a final concentration of 2.5 ng/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking drug-free whole blood with known concentrations of tacrolimus, typically ranging from 0.5 to 50 ng/mL.

  • Quality Controls (QCs): Prepare low, medium, and high concentration QCs in drug-free whole blood.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of whole blood sample (calibrator, QC, or patient sample) into a microcentrifuge tube.

  • Add a specified volume of the working internal standard solution (this compound).

  • Add 200 µL of a protein precipitation solution, typically a mixture of methanol or acetonitrile and an aqueous zinc sulfate solution (e.g., 7:3 v/v methanol/0.2 M ZnSO4 or 66:34 v/v methanol/1.125 M ZnSO4).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a combination of an aqueous solution (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tacrolimus: m/z 821.5 → 768.4 ([M+NH4]+).

    • This compound: m/z 824.6 → 771.5 ([M+NH4]+).

    • Note: Sodium adducts ([M+Na]+) may also be monitored: Tacrolimus m/z 826.6 → 616.2 and this compound m/z 829.6 → 619.2.

5. Data Analysis:

  • Quantify tacrolimus concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentration of tacrolimus in patient samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

Tacrolimus Signaling Pathway

Tacrolimus_Signaling_Pathway cluster_nucleus Nucleus Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12->Complex Calcineurin Calcineurin (Phosphatase) Complex->Calcineurin Inhibits NFATp NFAT-P (Inactive) Calcineurin->NFATp Dephosphorylates NFAT NFAT (Active) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation IL2_Gene IL-2 Gene NFAT_n->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 IL-2 Secretion (T-Cell Proliferation) IL2_mRNA->IL2 Translation & Secretion TDM_Workflow cluster_clinical Clinical Setting cluster_lab Analytical Laboratory cluster_reporting Reporting and Dosing Patient Patient Sample Collection (Whole Blood - Trough Level) Transport Sample Transport to Lab Patient->Transport SamplePrep Sample Preparation (Protein Precipitation with This compound IS) Transport->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Processing & Quantification LCMS->DataAnalysis Report Result Reporting to Clinician DataAnalysis->Report DoseAdjust Dose Adjustment Report->DoseAdjust DoseAdjust->Patient New Dose Administered

References

Application Notes and Protocols for Tacrolimus-13C,d2 in a Clinical Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Tacrolimus-13C,d2 in clinical research. This compound is a stable isotope-labeled internal standard (SIL-IS) essential for the accurate quantification of tacrolimus in biological matrices. Its use is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, ensuring patient safety and efficacy of tacrolimus-based immunosuppressive therapies.

Introduction

Tacrolimus is a potent calcineurin inhibitor widely used to prevent organ rejection in transplant recipients.[1] Due to its narrow therapeutic index and significant inter- and intra-patient pharmacokinetic variability, routine TDM is mandatory.[1][2] this compound serves as the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard analytical method for tacrolimus quantification.[3][4] As a SIL-IS, it shares near-identical physicochemical properties with the unlabeled drug, co-elutes chromatographically, and experiences similar ionization effects, thus correcting for variability during sample preparation and analysis.

Key Applications

  • Therapeutic Drug Monitoring (TDM): Accurate measurement of tacrolimus trough concentrations (C0) in whole blood to guide dose adjustments and maintain levels within the therapeutic range (typically 5-15 ng/mL).

  • Pharmacokinetic (PK) Studies: Detailed characterization of tacrolimus absorption, distribution, metabolism, and excretion (ADME) in various patient populations.

  • Bioequivalence Studies: Comparing different formulations of tacrolimus.

Quantitative Data Summary

The use of this compound as an internal standard in LC-MS/MS methods for tacrolimus quantification demonstrates excellent analytical performance. Below are tables summarizing comparative data between this compound and ascomycin, a commonly used analog internal standard.

Table 1: Comparison of Precision for Tacrolimus Quantification

Internal StandardQC LevelMean (ng/mL)Standard DeviationCoefficient of Variation (%)
This compound Low (L1)3.520.308.40
Mid (L2)13.540.362.66
High (L3)20.410.753.67
Ascomycin Low (L1)3.470.133.68
Mid (L2)12.970.503.87
High (L3)20.421.899.27

Data adapted from a study comparing the analytical performance of the two internal standards.

Table 2: Comparison of Accuracy and Recovery for Tacrolimus Quantification

ParameterTacrolimusThis compoundAscomycin
Accuracy (%) 97.35 - 101.7199.55 - 100.6397.35 - 101.71
Absolute Recovery (%) 74.89 - 76.3678.3775.66
Process Efficiency (%) 53.12 - 64.1165.3554.18
Matrix Effect (%) -29.07 to -16.04-16.64-28.41

This table summarizes data from a study evaluating matrix effects and recovery, highlighting the superior performance of this compound in compensating for matrix effects.

Experimental Protocols

Protocol 1: Quantification of Tacrolimus in Whole Blood by LC-MS/MS

This protocol details a standard method for the analysis of tacrolimus in whole blood samples using this compound as an internal standard.

1. Materials and Reagents:

  • Tacrolimus certified reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Zinc sulfate (0.1 M or 1.125 M in water)

  • Ammonium acetate

  • Formic acid

  • Human whole blood (for calibration standards and quality controls)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):

  • Stock Solutions: Prepare stock solutions of tacrolimus and this compound in methanol at a concentration of 1 mg/mL.

  • Working Internal Standard Solution: Dilute the this compound stock solution with methanol to a final concentration of 2.5 ng/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking drug-free whole blood with known concentrations of tacrolimus, typically ranging from 0.5 to 50 ng/mL.

  • Quality Controls (QCs): Prepare low, medium, and high concentration QCs in drug-free whole blood.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of whole blood sample (calibrator, QC, or patient sample) into a microcentrifuge tube.

  • Add a specified volume of the working internal standard solution (this compound).

  • Add 200 µL of a protein precipitation solution, typically a mixture of methanol or acetonitrile and an aqueous zinc sulfate solution (e.g., 7:3 v/v methanol/0.2 M ZnSO4 or 66:34 v/v methanol/1.125 M ZnSO4).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a combination of an aqueous solution (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tacrolimus: m/z 821.5 → 768.4 ([M+NH4]+).

    • This compound: m/z 824.6 → 771.5 ([M+NH4]+).

    • Note: Sodium adducts ([M+Na]+) may also be monitored: Tacrolimus m/z 826.6 → 616.2 and this compound m/z 829.6 → 619.2.

5. Data Analysis:

  • Quantify tacrolimus concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentration of tacrolimus in patient samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

Tacrolimus Signaling Pathway

Tacrolimus_Signaling_Pathway cluster_nucleus Nucleus Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12->Complex Calcineurin Calcineurin (Phosphatase) Complex->Calcineurin Inhibits NFATp NFAT-P (Inactive) Calcineurin->NFATp Dephosphorylates NFAT NFAT (Active) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation IL2_Gene IL-2 Gene NFAT_n->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 IL-2 Secretion (T-Cell Proliferation) IL2_mRNA->IL2 Translation & Secretion TDM_Workflow cluster_clinical Clinical Setting cluster_lab Analytical Laboratory cluster_reporting Reporting and Dosing Patient Patient Sample Collection (Whole Blood - Trough Level) Transport Sample Transport to Lab Patient->Transport SamplePrep Sample Preparation (Protein Precipitation with This compound IS) Transport->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis Data Processing & Quantification LCMS->DataAnalysis Report Result Reporting to Clinician DataAnalysis->Report DoseAdjust Dose Adjustment Report->DoseAdjust DoseAdjust->Patient New Dose Administered

References

Application of Tacrolimus-13C,d2 in Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (B1663567) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection.[1][2][3] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus is essential to optimize efficacy and minimize toxicity.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of tacrolimus in biological matrices owing to its high specificity and sensitivity.

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification by LC-MS/MS, as it effectively compensates for matrix effects and variations in sample processing and instrument response. Tacrolimus-13C,d2 is a commonly used SIL-IS for tacrolimus, providing a reliable means to achieve accurate pharmacokinetic data.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of tacrolimus.

Application Notes

The primary application of this compound is as an internal standard in the bioanalytical method for the quantitative determination of tacrolimus in biological samples, most commonly whole blood. This is critical for several types of pharmacokinetic studies:

  • Bioavailability and Bioequivalence Studies: To compare different formulations of tacrolimus.

  • Dose-escalation and Dose-ranging Studies: To establish the safety and pharmacokinetic profile of new tacrolimus formulations or co-administered drugs.

  • Drug-drug Interaction Studies: To assess the impact of co-administered medications on tacrolimus pharmacokinetics.

  • Pharmacokinetic Studies in Special Populations: Including pediatric, geriatric, and organ-impaired patients.

  • Therapeutic Drug Monitoring (TDM): Routine monitoring of trough concentrations (C0) or estimation of the area under the concentration-time curve (AUC) to personalize dosing.

The structural similarity and identical physicochemical properties of this compound to the unlabeled tacrolimus ensure that it co-elutes chromatographically and experiences similar ionization and fragmentation in the mass spectrometer. This co-behavior allows for the accurate correction of any analytical variability.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for LC-MS/MS methods utilizing this compound as an internal standard for the quantification of tacrolimus in whole blood.

Table 1: Typical LC-MS/MS Method Parameters

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.5 - 1.0 ng/mL
Upper Limit of Quantification (ULOQ)50 - 100 ng/mL
Linearity (r²)> 0.99
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 10%
Accuracy (%Bias)Within ±15%
Extraction Recovery60 - 110%

Table 2: Example Pharmacokinetic Parameters of Tacrolimus in Adult Kidney Transplant Recipients

ParameterMean ± SDUnitReference
Apparent Clearance (CL/F)24.2 (for hematocrit >0.33)L/h
Apparent Volume of Distribution (Vd/F)2080L
Trough Concentration (C0)10 - 20 (first 3 months)ng/mL
Trough Concentration (C0)2 - 15 (>3 months)ng/mL

Table 3: Pharmacokinetic Parameters of Tacrolimus in Adult Liver Transplant Patients

ParameterMean ± SDUnitReference
Half-life (t1/2)12.1 ± 4.7hours
Bioavailability (F)25 ± 10%
Clearance (CL) - based on whole blood54mL/hr/kg
Volume of Distribution (V) - based on whole blood0.9L/kg

Experimental Protocols

Protocol for Sample Preparation: Protein Precipitation

This protocol describes a common and rapid method for extracting tacrolimus from whole blood samples.

Materials:

  • Whole blood samples (collected in EDTA tubes)

  • This compound internal standard working solution (e.g., 2.5 ng/mL in methanol)

  • Protein precipitation solution: Methanol with 0.2 M Zinc Sulfate (7:3, v/v)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow whole blood samples to thaw at room temperature if previously frozen.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of the whole blood sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 250 µL of the internal standard working solution (this compound in protein precipitation solution) to each tube, except for the blank sample. For the blank, add the protein precipitation solution without the internal standard.

  • Vortex mix the samples vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 100 µL Whole Blood add_is 2. Add 250 µL This compound in Methanol/ZnSO4 sample->add_is vortex1 3. Vortex Mix (30 seconds) add_is->vortex1 centrifuge 4. Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer 5. Transfer Supernatant to Autosampler Vial centrifuge->transfer analysis 6. LC-MS/MS Analysis transfer->analysis

Figure 1. Workflow for whole blood sample preparation.
Protocol for LC-MS/MS Analysis

This protocol provides typical conditions for the chromatographic separation and mass spectrometric detection of tacrolimus and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile

  • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramps up to a high percentage of Mobile Phase B to elute the analytes, and then re-equilibrates to the initial conditions.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 50 - 65 °C

  • Injection Volume: 10 - 100 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tacrolimus: m/z 821.5 → 768.4 ([M+NH4]+) or m/z 826.6 → 616.2 ([M+Na]+)

    • This compound: m/z 824.6 → 771.5 ([M+NH4]+) or m/z 829.6 → 619.2 ([M+Na]+)

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

G cluster_analysis LC-MS/MS Analysis Logical Flow autosampler Autosampler Injects prepared sample hplc HPLC/UHPLC System C18 Column Gradient Elution autosampler->hplc esi Electrospray Ionization (ESI) Generates charged ions hplc->esi ms1 Quadrupole 1 (Q1) Selects precursor ion (e.g., m/z 821.5 for Tacrolimus) esi->ms1 ms2 Quadrupole 2 (Q2) Collision Cell (CID) ms1->ms2 ms3 Quadrupole 3 (Q3) Selects product ion (e.g., m/z 768.4 for Tacrolimus) ms2->ms3 detector {Detector|Measures ion intensity} ms3->detector

Figure 2. Logical flow of the LC-MS/MS analysis.
Data Analysis and Pharmacokinetic Parameter Calculation

  • Quantification: The concentration of tacrolimus in the samples is determined by calculating the peak area ratio of the analyte (tacrolimus) to the internal standard (this compound). This ratio is then plotted against the known concentrations of the calibrators to generate a calibration curve. The concentrations in the unknown samples are then interpolated from this curve.

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:

    • Cmax: Maximum observed concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Elimination half-life.

    • CL/F: Apparent total clearance.

    • Vd/F: Apparent volume of distribution.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of tacrolimus in biological matrices. This approach is essential for generating high-quality pharmacokinetic data, which is fundamental for the clinical development and therapeutic monitoring of tacrolimus. The protocols and data presented here offer a comprehensive guide for researchers and professionals working in this field.

References

Application of Tacrolimus-13C,d2 in Pharmacokinetic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection.[1][2][3] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of tacrolimus is essential to optimize efficacy and minimize toxicity.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of tacrolimus in biological matrices owing to its high specificity and sensitivity.

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification by LC-MS/MS, as it effectively compensates for matrix effects and variations in sample processing and instrument response. Tacrolimus-13C,d2 is a commonly used SIL-IS for tacrolimus, providing a reliable means to achieve accurate pharmacokinetic data.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of tacrolimus.

Application Notes

The primary application of this compound is as an internal standard in the bioanalytical method for the quantitative determination of tacrolimus in biological samples, most commonly whole blood. This is critical for several types of pharmacokinetic studies:

  • Bioavailability and Bioequivalence Studies: To compare different formulations of tacrolimus.

  • Dose-escalation and Dose-ranging Studies: To establish the safety and pharmacokinetic profile of new tacrolimus formulations or co-administered drugs.

  • Drug-drug Interaction Studies: To assess the impact of co-administered medications on tacrolimus pharmacokinetics.

  • Pharmacokinetic Studies in Special Populations: Including pediatric, geriatric, and organ-impaired patients.

  • Therapeutic Drug Monitoring (TDM): Routine monitoring of trough concentrations (C0) or estimation of the area under the concentration-time curve (AUC) to personalize dosing.

The structural similarity and identical physicochemical properties of this compound to the unlabeled tacrolimus ensure that it co-elutes chromatographically and experiences similar ionization and fragmentation in the mass spectrometer. This co-behavior allows for the accurate correction of any analytical variability.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for LC-MS/MS methods utilizing this compound as an internal standard for the quantification of tacrolimus in whole blood.

Table 1: Typical LC-MS/MS Method Parameters

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.5 - 1.0 ng/mL
Upper Limit of Quantification (ULOQ)50 - 100 ng/mL
Linearity (r²)> 0.99
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 10%
Accuracy (%Bias)Within ±15%
Extraction Recovery60 - 110%

Table 2: Example Pharmacokinetic Parameters of Tacrolimus in Adult Kidney Transplant Recipients

ParameterMean ± SDUnitReference
Apparent Clearance (CL/F)24.2 (for hematocrit >0.33)L/h
Apparent Volume of Distribution (Vd/F)2080L
Trough Concentration (C0)10 - 20 (first 3 months)ng/mL
Trough Concentration (C0)2 - 15 (>3 months)ng/mL

Table 3: Pharmacokinetic Parameters of Tacrolimus in Adult Liver Transplant Patients

ParameterMean ± SDUnitReference
Half-life (t1/2)12.1 ± 4.7hours
Bioavailability (F)25 ± 10%
Clearance (CL) - based on whole blood54mL/hr/kg
Volume of Distribution (V) - based on whole blood0.9L/kg

Experimental Protocols

Protocol for Sample Preparation: Protein Precipitation

This protocol describes a common and rapid method for extracting tacrolimus from whole blood samples.

Materials:

  • Whole blood samples (collected in EDTA tubes)

  • This compound internal standard working solution (e.g., 2.5 ng/mL in methanol)

  • Protein precipitation solution: Methanol with 0.2 M Zinc Sulfate (7:3, v/v)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow whole blood samples to thaw at room temperature if previously frozen.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of the whole blood sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 250 µL of the internal standard working solution (this compound in protein precipitation solution) to each tube, except for the blank sample. For the blank, add the protein precipitation solution without the internal standard.

  • Vortex mix the samples vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 100 µL Whole Blood add_is 2. Add 250 µL This compound in Methanol/ZnSO4 sample->add_is vortex1 3. Vortex Mix (30 seconds) add_is->vortex1 centrifuge 4. Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer 5. Transfer Supernatant to Autosampler Vial centrifuge->transfer analysis 6. LC-MS/MS Analysis transfer->analysis

Figure 1. Workflow for whole blood sample preparation.
Protocol for LC-MS/MS Analysis

This protocol provides typical conditions for the chromatographic separation and mass spectrometric detection of tacrolimus and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile

  • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramps up to a high percentage of Mobile Phase B to elute the analytes, and then re-equilibrates to the initial conditions.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 50 - 65 °C

  • Injection Volume: 10 - 100 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tacrolimus: m/z 821.5 → 768.4 ([M+NH4]+) or m/z 826.6 → 616.2 ([M+Na]+)

    • This compound: m/z 824.6 → 771.5 ([M+NH4]+) or m/z 829.6 → 619.2 ([M+Na]+)

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

G cluster_analysis LC-MS/MS Analysis Logical Flow autosampler Autosampler Injects prepared sample hplc HPLC/UHPLC System C18 Column Gradient Elution autosampler->hplc esi Electrospray Ionization (ESI) Generates charged ions hplc->esi ms1 Quadrupole 1 (Q1) Selects precursor ion (e.g., m/z 821.5 for Tacrolimus) esi->ms1 ms2 Quadrupole 2 (Q2) Collision Cell (CID) ms1->ms2 ms3 Quadrupole 3 (Q3) Selects product ion (e.g., m/z 768.4 for Tacrolimus) ms2->ms3 detector {Detector|Measures ion intensity} ms3->detector

Figure 2. Logical flow of the LC-MS/MS analysis.
Data Analysis and Pharmacokinetic Parameter Calculation

  • Quantification: The concentration of tacrolimus in the samples is determined by calculating the peak area ratio of the analyte (tacrolimus) to the internal standard (this compound). This ratio is then plotted against the known concentrations of the calibrators to generate a calibration curve. The concentrations in the unknown samples are then interpolated from this curve.

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:

    • Cmax: Maximum observed concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Elimination half-life.

    • CL/F: Apparent total clearance.

    • Vd/F: Apparent volume of distribution.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of tacrolimus in biological matrices. This approach is essential for generating high-quality pharmacokinetic data, which is fundamental for the clinical development and therapeutic monitoring of tacrolimus. The protocols and data presented here offer a comprehensive guide for researchers and professionals working in this field.

References

Troubleshooting & Optimization

troubleshooting matrix effects in Tacrolimus LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Tacrolimus LC-MS/MS analysis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of Tacrolimus in biological matrices.

Q1: What are matrix effects and how do they affect Tacrolimus analysis?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1][2] In the context of Tacrolimus LC-MS/MS analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[3][4] Common endogenous matrix components in biological samples like blood or plasma include phospholipids (B1166683), proteins, and salts.[2]

Q2: My Tacrolimus signal is significantly lower in patient samples compared to standards prepared in a clean solvent. What could be the cause?

A2: This is a classic sign of ion suppression, a type of matrix effect. Co-eluting endogenous components from the biological matrix, particularly phospholipids, are likely interfering with the ionization of Tacrolimus in the mass spectrometer's ion source. This competition for ionization leads to a reduced signal for your analyte of interest.

Q3: I am observing high variability and poor reproducibility in my quality control (QC) samples. Could this be related to matrix effects?

A3: Yes, inconsistent matrix effects across different samples are a common cause of poor reproducibility. The composition of biological matrices can vary from patient to patient, leading to different degrees of ion suppression or enhancement and, consequently, inconsistent analytical results.

Q4: How can I identify and confirm the presence of matrix effects in my Tacrolimus assay?

A4: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a Tacrolimus standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or peak in the baseline signal of Tacrolimus indicates regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the magnitude of the matrix effect. It involves comparing the peak area of Tacrolimus in a blank matrix extract that has been spiked with the analyte after extraction to the peak area of a pure standard solution at the same concentration. The ratio of these peak areas is known as the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Strategies for Mitigating Matrix Effects

Q5: What are the most effective strategies to reduce or eliminate matrix effects in Tacrolimus analysis?

A5: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Specialized SPE cartridges, such as those using mixed-mode cation exchange (e.g., Oasis PRiME MCX) or those specifically designed for phospholipid removal (e.g., HybridSPE), can significantly reduce matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE can also be an effective method for separating Tacrolimus from interfering substances.

    • Protein Precipitation (PPT): While a simple method, PPT alone is often insufficient for removing phospholipids, which are a major source of matrix effects.

  • Chromatographic Separation: Modifying your LC method to chromatographically separate Tacrolimus from the regions of ion suppression is a viable strategy. This can be achieved by adjusting the mobile phase gradient or using a different analytical column to alter selectivity.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS for Tacrolimus, such as Tacrolimus-¹³C,d₂, has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate and precise quantification based on the analyte-to-internal standard peak area ratio.

  • Sample Dilution: If the concentration of Tacrolimus is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thus lessen the matrix effect.

Quantitative Data Summary

The choice of internal standard is critical for compensating for matrix effects. The following table summarizes a comparison between a stable isotope-labeled internal standard (Tacrolimus-¹³C,d₂) and a structural analog internal standard (Ascomycin) in the analysis of Tacrolimus.

ParameterAnalyte/Internal StandardLow Concentration (1.5 ng/mL)High Concentration (16 ng/mL)
Matrix Effect (%) Tacrolimus (with Tacrolimus-¹³C,d₂)-16.04-16.04
Tacrolimus (with Ascomycin)-29.07-29.07
Tacrolimus-¹³C,d₂-16.64-16.64
Ascomycin-28.41-28.41
Absolute Recovery (%) Tacrolimus74.8976.36
Tacrolimus-¹³C,d₂78.3778.37
Ascomycin75.6675.66
Process Efficiency (%) Tacrolimus (with Tacrolimus-¹³C,d₂)64.1164.11
Tacrolimus (with Ascomycin)53.1253.12
Tacrolimus-¹³C,d₂65.3565.35
Ascomycin54.1854.18

Data sourced from a study by Bodnar et al. (2019).

Experimental Protocols

1. Post-Column Infusion for Qualitative Assessment of Matrix Effects

This protocol helps visualize regions of ion suppression or enhancement in your chromatogram.

  • Objective: To identify the retention times at which co-eluting matrix components suppress or enhance the Tacrolimus signal.

  • Procedure:

    • Prepare a standard solution of Tacrolimus in a suitable solvent (e.g., methanol (B129727)/water).

    • Using a syringe pump, continuously infuse the Tacrolimus solution into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer's ion source.

    • Allow the signal to stabilize to obtain a constant, elevated baseline for the Tacrolimus MRM transition.

    • Inject a blank matrix sample that has been subjected to your sample preparation procedure.

    • Monitor the Tacrolimus MRM channel. A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement.

2. Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol for removing phospholipids from plasma or whole blood samples.

  • Objective: To selectively remove phospholipids and other interferences from the sample matrix prior to LC-MS/MS analysis.

  • Procedure:

    • Sample Pre-treatment: Lyse whole blood samples with a suitable reagent (e.g., zinc sulfate (B86663) solution). For plasma, a simple protein precipitation step with acetonitrile (B52724) may be performed.

    • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or phospholipid removal sorbent) with methanol followed by water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with an aqueous solution containing a low percentage of organic solvent to remove polar interferences. A subsequent wash with a stronger organic solvent may be used to remove non-polar interferences.

    • Elution: Elute Tacrolimus from the cartridge using an appropriate organic solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies PoorSensitivity Poor Sensitivity/ Low Signal PostColumnInfusion Post-Column Infusion PoorSensitivity->PostColumnInfusion PoorReproducibility Poor Reproducibility/ High Variability PostExtractionSpike Post-Extraction Spike PoorReproducibility->PostExtractionSpike Chromatography Modify Chromatography PostColumnInfusion->Chromatography SamplePrep Optimize Sample Prep (SPE, LLE) PostExtractionSpike->SamplePrep SIL_IS Use Stable Isotope-Labeled Internal Standard PostExtractionSpike->SIL_IS SamplePrep->SIL_IS Chromatography->SIL_IS

Caption: Troubleshooting workflow for matrix effects.

IonizationProcess cluster_ideal Ideal Ionization cluster_suppression Ion Suppression Analyte_Ideal Tacrolimus IonSource_Ideal Ion Source Analyte_Ideal->IonSource_Ideal Signal_Ideal Strong Signal IonSource_Ideal->Signal_Ideal Analyte_Suppressed Tacrolimus IonSource_Suppressed Ion Source Analyte_Suppressed->IonSource_Suppressed Matrix Phospholipids Matrix->IonSource_Suppressed Signal_Suppressed Weak Signal IonSource_Suppressed->Signal_Suppressed

Caption: Mechanism of ion suppression.

References

troubleshooting matrix effects in Tacrolimus LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Tacrolimus LC-MS/MS analysis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of Tacrolimus in biological matrices.

Q1: What are matrix effects and how do they affect Tacrolimus analysis?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1][2] In the context of Tacrolimus LC-MS/MS analysis, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[3][4] Common endogenous matrix components in biological samples like blood or plasma include phospholipids, proteins, and salts.[2]

Q2: My Tacrolimus signal is significantly lower in patient samples compared to standards prepared in a clean solvent. What could be the cause?

A2: This is a classic sign of ion suppression, a type of matrix effect. Co-eluting endogenous components from the biological matrix, particularly phospholipids, are likely interfering with the ionization of Tacrolimus in the mass spectrometer's ion source. This competition for ionization leads to a reduced signal for your analyte of interest.

Q3: I am observing high variability and poor reproducibility in my quality control (QC) samples. Could this be related to matrix effects?

A3: Yes, inconsistent matrix effects across different samples are a common cause of poor reproducibility. The composition of biological matrices can vary from patient to patient, leading to different degrees of ion suppression or enhancement and, consequently, inconsistent analytical results.

Q4: How can I identify and confirm the presence of matrix effects in my Tacrolimus assay?

A4: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a Tacrolimus standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or peak in the baseline signal of Tacrolimus indicates regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the magnitude of the matrix effect. It involves comparing the peak area of Tacrolimus in a blank matrix extract that has been spiked with the analyte after extraction to the peak area of a pure standard solution at the same concentration. The ratio of these peak areas is known as the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Strategies for Mitigating Matrix Effects

Q5: What are the most effective strategies to reduce or eliminate matrix effects in Tacrolimus analysis?

A5: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Specialized SPE cartridges, such as those using mixed-mode cation exchange (e.g., Oasis PRiME MCX) or those specifically designed for phospholipid removal (e.g., HybridSPE), can significantly reduce matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE can also be an effective method for separating Tacrolimus from interfering substances.

    • Protein Precipitation (PPT): While a simple method, PPT alone is often insufficient for removing phospholipids, which are a major source of matrix effects.

  • Chromatographic Separation: Modifying your LC method to chromatographically separate Tacrolimus from the regions of ion suppression is a viable strategy. This can be achieved by adjusting the mobile phase gradient or using a different analytical column to alter selectivity.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS for Tacrolimus, such as Tacrolimus-¹³C,d₂, has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate and precise quantification based on the analyte-to-internal standard peak area ratio.

  • Sample Dilution: If the concentration of Tacrolimus is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thus lessen the matrix effect.

Quantitative Data Summary

The choice of internal standard is critical for compensating for matrix effects. The following table summarizes a comparison between a stable isotope-labeled internal standard (Tacrolimus-¹³C,d₂) and a structural analog internal standard (Ascomycin) in the analysis of Tacrolimus.

ParameterAnalyte/Internal StandardLow Concentration (1.5 ng/mL)High Concentration (16 ng/mL)
Matrix Effect (%) Tacrolimus (with Tacrolimus-¹³C,d₂)-16.04-16.04
Tacrolimus (with Ascomycin)-29.07-29.07
Tacrolimus-¹³C,d₂-16.64-16.64
Ascomycin-28.41-28.41
Absolute Recovery (%) Tacrolimus74.8976.36
Tacrolimus-¹³C,d₂78.3778.37
Ascomycin75.6675.66
Process Efficiency (%) Tacrolimus (with Tacrolimus-¹³C,d₂)64.1164.11
Tacrolimus (with Ascomycin)53.1253.12
Tacrolimus-¹³C,d₂65.3565.35
Ascomycin54.1854.18

Data sourced from a study by Bodnar et al. (2019).

Experimental Protocols

1. Post-Column Infusion for Qualitative Assessment of Matrix Effects

This protocol helps visualize regions of ion suppression or enhancement in your chromatogram.

  • Objective: To identify the retention times at which co-eluting matrix components suppress or enhance the Tacrolimus signal.

  • Procedure:

    • Prepare a standard solution of Tacrolimus in a suitable solvent (e.g., methanol/water).

    • Using a syringe pump, continuously infuse the Tacrolimus solution into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer's ion source.

    • Allow the signal to stabilize to obtain a constant, elevated baseline for the Tacrolimus MRM transition.

    • Inject a blank matrix sample that has been subjected to your sample preparation procedure.

    • Monitor the Tacrolimus MRM channel. A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement.

2. Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol for removing phospholipids from plasma or whole blood samples.

  • Objective: To selectively remove phospholipids and other interferences from the sample matrix prior to LC-MS/MS analysis.

  • Procedure:

    • Sample Pre-treatment: Lyse whole blood samples with a suitable reagent (e.g., zinc sulfate solution). For plasma, a simple protein precipitation step with acetonitrile may be performed.

    • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a mixed-mode or phospholipid removal sorbent) with methanol followed by water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with an aqueous solution containing a low percentage of organic solvent to remove polar interferences. A subsequent wash with a stronger organic solvent may be used to remove non-polar interferences.

    • Elution: Elute Tacrolimus from the cartridge using an appropriate organic solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies PoorSensitivity Poor Sensitivity/ Low Signal PostColumnInfusion Post-Column Infusion PoorSensitivity->PostColumnInfusion PoorReproducibility Poor Reproducibility/ High Variability PostExtractionSpike Post-Extraction Spike PoorReproducibility->PostExtractionSpike Chromatography Modify Chromatography PostColumnInfusion->Chromatography SamplePrep Optimize Sample Prep (SPE, LLE) PostExtractionSpike->SamplePrep SIL_IS Use Stable Isotope-Labeled Internal Standard PostExtractionSpike->SIL_IS SamplePrep->SIL_IS Chromatography->SIL_IS

Caption: Troubleshooting workflow for matrix effects.

IonizationProcess cluster_ideal Ideal Ionization cluster_suppression Ion Suppression Analyte_Ideal Tacrolimus IonSource_Ideal Ion Source Analyte_Ideal->IonSource_Ideal Signal_Ideal Strong Signal IonSource_Ideal->Signal_Ideal Analyte_Suppressed Tacrolimus IonSource_Suppressed Ion Source Analyte_Suppressed->IonSource_Suppressed Matrix Phospholipids Matrix->IonSource_Suppressed Signal_Suppressed Weak Signal IonSource_Suppressed->Signal_Suppressed

Caption: Mechanism of ion suppression.

References

Technical Support Center: Tacrolimus-13C,d2 & Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing ion suppression in LC-MS/MS assays using Tacrolimus-13C,d2. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the quantitative analysis of Tacrolimus.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Tacrolimus assays?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix (e.g., whole blood) interfere with the ionization of the target analyte (Tacrolimus) and its internal standard in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the assay.[3][4] Given Tacrolimus is a narrow therapeutic index drug, accurate quantification is critical for patient safety and therapeutic efficacy.

Q2: How does this compound help in minimizing the impact of ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it co-elutes with the unlabeled Tacrolimus and experiences the same degree of ion suppression. By calculating the peak area ratio of Tacrolimus to this compound, the variability introduced by ion suppression can be normalized, leading to more accurate and precise quantification. Studies have shown that SIL-IS like this compound effectively compensate for matrix effects.

Q3: What are the common sources of ion suppression in Tacrolimus whole blood analysis?

A3: Common sources of ion suppression in whole blood analysis include phospholipids (B1166683) from red blood cell membranes, salts from buffers, and co-administered drugs and their metabolites. The complex nature of whole blood as a matrix makes it prone to causing significant matrix effects.

Q4: Can I use a structural analog like Ascomycin as an internal standard instead of this compound?

A4: While structural analogs like Ascomycin have been used, they may not co-elute perfectly with Tacrolimus and can exhibit different ionization efficiencies and responses to matrix effects. This can lead to inadequate compensation for ion suppression. Stable isotope-labeled internal standards such as this compound are generally preferred as they are physicochemically almost identical to the analyte, providing better compensation for matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: High variability in signal intensity for both Tacrolimus and this compound.

Possible Cause: Inconsistent sample cleanup leading to variable matrix effects.

Troubleshooting Steps:

  • Review Sample Preparation Protocol: Ensure the protein precipitation or solid-phase extraction (SPE) protocol is followed consistently. Inadequate removal of matrix components is a primary cause of ion suppression.

  • Optimize Extraction Method: If using protein precipitation, consider different precipitation agents (e.g., acetonitrile, methanol, zinc sulfate) to assess which provides the cleanest extract. For persistent issues, transitioning to a more rigorous sample cleanup method like SPE may be necessary.

  • Chromatographic Separation: Ensure that the chromatographic method effectively separates Tacrolimus and its internal standard from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry can improve separation.

Issue 2: Poor recovery of Tacrolimus and/or this compound.

Possible Cause: Suboptimal extraction efficiency or analyte loss during sample preparation.

Troubleshooting Steps:

  • Evaluate Extraction Solvent: The choice of solvent in liquid-liquid extraction (LLE) or the elution solvent in SPE is critical. Ensure the solvent has the appropriate polarity to efficiently extract Tacrolimus.

  • Check pH of Solutions: The pH of the sample and extraction solvents can influence the charge state of Tacrolimus and affect its solubility and extraction efficiency.

  • Assess for Non-Specific Binding: Tacrolimus can adsorb to plasticware. Using low-binding tubes and pipette tips can help minimize this issue.

Issue 3: this compound signal is stable, but Tacrolimus signal is suppressed.

Possible Cause: A co-eluting interference that specifically suppresses the ionization of Tacrolimus but not the stable isotope-labeled internal standard. While SIL-IS are robust, differential ion suppression can occur in rare cases.

Troubleshooting Steps:

  • Investigate Co-eluting Substances: Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Tacrolimus solution into the MS while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is occurring.

  • Improve Chromatographic Resolution: Modify the LC method to separate the interfering peak from the Tacrolimus peak. This can be achieved by changing the mobile phase composition, gradient profile, or using a column with a different selectivity.

Experimental Protocols & Data

Representative Sample Preparation Protocol: Protein Precipitation
  • To 100 µL of whole blood sample/calibrator/QC, add 250 µL of a protein precipitation solution containing this compound in acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant (e.g., 10-20 µL) into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS assays of Tacrolimus using this compound as an internal standard.

Table 1: Matrix Effect and Recovery Data

AnalyteMean Matrix Effect (%)Absolute Recovery (%)Process Efficiency (%)
Tacrolimus-16.0474.89 - 76.3664.11
This compound-16.6478.3765.35

Data synthesized from a study comparing this compound and Ascomycin as internal standards.

Table 2: Assay Precision and Accuracy

QC LevelInternal StandardMean Conc. (ng/mL)CV (%)Accuracy (%)
LowThis compound3.528.4099.55 - 100.63
MediumThis compound13.542.6699.55 - 100.63
HighThis compound20.413.6799.55 - 100.63

Data adapted from a performance evaluation of Tacrolimus LC-MS/MS assays.

Visualizations

Experimental and Logical Workflows

G cluster_0 Troubleshooting Workflow for Signal Variability start High Signal Variability Observed q1 Is Sample Prep Consistent? start->q1 a1_no No q1->a1_no No a2_no No q1->a2_no Yes a1_yes Yes s1 Review and Standardize Sample Prep Protocol a1_no->s1 s1->q1 q2 Is Chromatography Optimal? q2->a2_no No end Problem Resolved q2->end Yes s2 Modify LC Gradient or Change Column s2->q2 a2_yes Yes a2_no->q2 a2_no->s2

Caption: Troubleshooting logic for addressing high signal variability.

G cluster_1 LC-MS/MS Sample Analysis Workflow sample Whole Blood Sample add_is Add this compound Internal Standard sample->add_is precip Protein Precipitation (e.g., with Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection lc->ms data Data Analysis (Peak Area Ratio) ms->data

Caption: A typical workflow for Tacrolimus analysis by LC-MS/MS.

Signaling Pathway

G cluster_2 Tacrolimus Mechanism of Action: Calcineurin-NFAT Pathway tacrolimus Tacrolimus fkbp12 FKBP-12 tacrolimus->fkbp12 tac_fkbp12 Tacrolimus-FKBP-12 Complex fkbp12->tac_fkbp12 tac_fkbp12->inhibition calcineurin Calcineurin (activated) nfat_p NFAT-P (inactive) calcineurin->nfat_p Dephosphorylation nfat NFAT (active) nfat_p->nfat nucleus Nucleus nfat->nucleus il2_gene IL-2 Gene Transcription nucleus->il2_gene tcell_prolif T-Cell Proliferation il2_gene->tcell_prolif leads to inhibition->calcineurin

Caption: Tacrolimus inhibits T-cell proliferation via the calcineurin-NFAT pathway.

References

Technical Support Center: Tacrolimus-13C,d2 & Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing ion suppression in LC-MS/MS assays using Tacrolimus-13C,d2. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the quantitative analysis of Tacrolimus.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Tacrolimus assays?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix (e.g., whole blood) interfere with the ionization of the target analyte (Tacrolimus) and its internal standard in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the assay.[3][4] Given Tacrolimus is a narrow therapeutic index drug, accurate quantification is critical for patient safety and therapeutic efficacy.

Q2: How does this compound help in minimizing the impact of ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it co-elutes with the unlabeled Tacrolimus and experiences the same degree of ion suppression. By calculating the peak area ratio of Tacrolimus to this compound, the variability introduced by ion suppression can be normalized, leading to more accurate and precise quantification. Studies have shown that SIL-IS like this compound effectively compensate for matrix effects.

Q3: What are the common sources of ion suppression in Tacrolimus whole blood analysis?

A3: Common sources of ion suppression in whole blood analysis include phospholipids from red blood cell membranes, salts from buffers, and co-administered drugs and their metabolites. The complex nature of whole blood as a matrix makes it prone to causing significant matrix effects.

Q4: Can I use a structural analog like Ascomycin as an internal standard instead of this compound?

A4: While structural analogs like Ascomycin have been used, they may not co-elute perfectly with Tacrolimus and can exhibit different ionization efficiencies and responses to matrix effects. This can lead to inadequate compensation for ion suppression. Stable isotope-labeled internal standards such as this compound are generally preferred as they are physicochemically almost identical to the analyte, providing better compensation for matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: High variability in signal intensity for both Tacrolimus and this compound.

Possible Cause: Inconsistent sample cleanup leading to variable matrix effects.

Troubleshooting Steps:

  • Review Sample Preparation Protocol: Ensure the protein precipitation or solid-phase extraction (SPE) protocol is followed consistently. Inadequate removal of matrix components is a primary cause of ion suppression.

  • Optimize Extraction Method: If using protein precipitation, consider different precipitation agents (e.g., acetonitrile, methanol, zinc sulfate) to assess which provides the cleanest extract. For persistent issues, transitioning to a more rigorous sample cleanup method like SPE may be necessary.

  • Chromatographic Separation: Ensure that the chromatographic method effectively separates Tacrolimus and its internal standard from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry can improve separation.

Issue 2: Poor recovery of Tacrolimus and/or this compound.

Possible Cause: Suboptimal extraction efficiency or analyte loss during sample preparation.

Troubleshooting Steps:

  • Evaluate Extraction Solvent: The choice of solvent in liquid-liquid extraction (LLE) or the elution solvent in SPE is critical. Ensure the solvent has the appropriate polarity to efficiently extract Tacrolimus.

  • Check pH of Solutions: The pH of the sample and extraction solvents can influence the charge state of Tacrolimus and affect its solubility and extraction efficiency.

  • Assess for Non-Specific Binding: Tacrolimus can adsorb to plasticware. Using low-binding tubes and pipette tips can help minimize this issue.

Issue 3: this compound signal is stable, but Tacrolimus signal is suppressed.

Possible Cause: A co-eluting interference that specifically suppresses the ionization of Tacrolimus but not the stable isotope-labeled internal standard. While SIL-IS are robust, differential ion suppression can occur in rare cases.

Troubleshooting Steps:

  • Investigate Co-eluting Substances: Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Tacrolimus solution into the MS while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is occurring.

  • Improve Chromatographic Resolution: Modify the LC method to separate the interfering peak from the Tacrolimus peak. This can be achieved by changing the mobile phase composition, gradient profile, or using a column with a different selectivity.

Experimental Protocols & Data

Representative Sample Preparation Protocol: Protein Precipitation
  • To 100 µL of whole blood sample/calibrator/QC, add 250 µL of a protein precipitation solution containing this compound in acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant (e.g., 10-20 µL) into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS assays of Tacrolimus using this compound as an internal standard.

Table 1: Matrix Effect and Recovery Data

AnalyteMean Matrix Effect (%)Absolute Recovery (%)Process Efficiency (%)
Tacrolimus-16.0474.89 - 76.3664.11
This compound-16.6478.3765.35

Data synthesized from a study comparing this compound and Ascomycin as internal standards.

Table 2: Assay Precision and Accuracy

QC LevelInternal StandardMean Conc. (ng/mL)CV (%)Accuracy (%)
LowThis compound3.528.4099.55 - 100.63
MediumThis compound13.542.6699.55 - 100.63
HighThis compound20.413.6799.55 - 100.63

Data adapted from a performance evaluation of Tacrolimus LC-MS/MS assays.

Visualizations

Experimental and Logical Workflows

G cluster_0 Troubleshooting Workflow for Signal Variability start High Signal Variability Observed q1 Is Sample Prep Consistent? start->q1 a1_no No q1->a1_no No a2_no No q1->a2_no Yes a1_yes Yes s1 Review and Standardize Sample Prep Protocol a1_no->s1 s1->q1 q2 Is Chromatography Optimal? q2->a2_no No end Problem Resolved q2->end Yes s2 Modify LC Gradient or Change Column s2->q2 a2_yes Yes a2_no->q2 a2_no->s2

Caption: Troubleshooting logic for addressing high signal variability.

G cluster_1 LC-MS/MS Sample Analysis Workflow sample Whole Blood Sample add_is Add this compound Internal Standard sample->add_is precip Protein Precipitation (e.g., with Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection lc->ms data Data Analysis (Peak Area Ratio) ms->data

Caption: A typical workflow for Tacrolimus analysis by LC-MS/MS.

Signaling Pathway

G cluster_2 Tacrolimus Mechanism of Action: Calcineurin-NFAT Pathway tacrolimus Tacrolimus fkbp12 FKBP-12 tacrolimus->fkbp12 tac_fkbp12 Tacrolimus-FKBP-12 Complex fkbp12->tac_fkbp12 tac_fkbp12->inhibition calcineurin Calcineurin (activated) nfat_p NFAT-P (inactive) calcineurin->nfat_p Dephosphorylation nfat NFAT (active) nfat_p->nfat nucleus Nucleus nfat->nucleus il2_gene IL-2 Gene Transcription nucleus->il2_gene tcell_prolif T-Cell Proliferation il2_gene->tcell_prolif leads to inhibition->calcineurin

Caption: Tacrolimus inhibits T-cell proliferation via the calcineurin-NFAT pathway.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Tacrolimus Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing chromatographic issues related to Tacrolimus analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shape in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing Tacrolimus?

Peak tailing for Tacrolimus is often attributed to secondary interactions between the analyte and the stationary phase. Key causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with Tacrolimus, causing tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions and poor peak shape.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak asymmetry.

Q2: My Tacrolimus peak is showing fronting. What should I investigate?

Peak fronting is less common than tailing for Tacrolimus but can occur. The primary causes are typically:

  • Sample Overload: Similar to tailing, injecting a sample concentration that is too high can lead to fronting.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

  • Column Degradation: A void or collapse at the column inlet can lead to peak fronting.

Q3: What causes split peaks in Tacrolimus chromatography?

Split peaks for Tacrolimus can be caused by several factors:

  • Co-elution with an Impurity or Isomer: Tacrolimus exists in multiple isomeric forms, and if the method does not adequately resolve them, peak splitting or shoulders may appear.

  • Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample flow to be disturbed and the peak to split.

  • Sample Solvent Effects: Injecting the sample in a solvent that is not compatible with the mobile phase can cause peak splitting.

  • Void in the Column: A void or channel in the column packing material can create different path lengths for the analyte, resulting in a split peak.

Q4: I am observing ghost peaks in my chromatogram. What are the likely sources?

Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample. Common sources include:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs.

  • Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.

  • System Contamination: Contamination in the injector, tubing, or detector can lead to the appearance of ghost peaks.

  • Degradation of the Mobile Phase or Sample: Over time, components of the mobile phase or the sample itself can degrade, creating new compounds that appear as ghost peaks.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Peak tailing is a common issue in Tacrolimus analysis. Follow this guide to systematically troubleshoot and resolve the problem.

Symptoms: The peak has an asymmetrical shape with a "tail" extending from the peak apex. The tailing factor is greater than the acceptable limit (typically > 1.5).

Troubleshooting Workflow:

G Troubleshooting Peak Tailing for Tacrolimus cluster_mobile_phase Mobile Phase Optimization cluster_column Column Evaluation cluster_method_params Method Parameters start Peak Tailing Observed check_ph 1. Check Mobile Phase pH start->check_ph check_additive 2. Check Mobile Phase Additives start->check_additive check_column_type 3. Evaluate Column Type start->check_column_type check_column_health 4. Check Column Health start->check_column_health check_temp 5. Check Column Temperature start->check_temp adjust_ph Adjust pH (e.g., to pH 3.0) check_ph->adjust_ph end Peak Shape Improved adjust_ph->end add_modifier Add/Optimize Additive (e.g., 5 mM Ammonium Formate) check_additive->add_modifier add_modifier->end switch_column Consider C8 or a different C18 column check_column_type->switch_column switch_column->end flush_column Flush or Replace Column check_column_health->flush_column flush_column->end adjust_temp Increase Temperature (e.g., to 50-60°C) check_temp->adjust_temp adjust_temp->end G Troubleshooting Split Peaks for Tacrolimus cluster_sample Sample and Injection cluster_column Column Integrity cluster_method Method Optimization start Split Peak Observed check_solvent 1. Check Sample Solvent start->check_solvent check_frit 2. Inspect Column Inlet Frit start->check_frit check_void 3. Check for Column Void start->check_void optimize_separation 4. Optimize Isomer Separation start->optimize_separation change_solvent Dissolve sample in mobile phase check_solvent->change_solvent end Single, Sharp Peak change_solvent->end reverse_flush Reverse-flush or replace frit/column check_frit->reverse_flush reverse_flush->end replace_column Replace column check_void->replace_column replace_column->end adjust_mobile_phase Adjust mobile phase composition or gradient optimize_separation->adjust_mobile_phase adjust_mobile_phase->end

Technical Support Center: Troubleshooting Poor Peak Shape in Tacrolimus Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing chromatographic issues related to Tacrolimus analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shape in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing Tacrolimus?

Peak tailing for Tacrolimus is often attributed to secondary interactions between the analyte and the stationary phase. Key causes include:

  • Silanol Interactions: Residual silanol groups on silica-based columns can interact with Tacrolimus, causing tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions and poor peak shape.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak asymmetry.

Q2: My Tacrolimus peak is showing fronting. What should I investigate?

Peak fronting is less common than tailing for Tacrolimus but can occur. The primary causes are typically:

  • Sample Overload: Similar to tailing, injecting a sample concentration that is too high can lead to fronting.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

  • Column Degradation: A void or collapse at the column inlet can lead to peak fronting.

Q3: What causes split peaks in Tacrolimus chromatography?

Split peaks for Tacrolimus can be caused by several factors:

  • Co-elution with an Impurity or Isomer: Tacrolimus exists in multiple isomeric forms, and if the method does not adequately resolve them, peak splitting or shoulders may appear.

  • Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample flow to be disturbed and the peak to split.

  • Sample Solvent Effects: Injecting the sample in a solvent that is not compatible with the mobile phase can cause peak splitting.

  • Void in the Column: A void or channel in the column packing material can create different path lengths for the analyte, resulting in a split peak.

Q4: I am observing ghost peaks in my chromatogram. What are the likely sources?

Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample. Common sources include:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs.

  • Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.

  • System Contamination: Contamination in the injector, tubing, or detector can lead to the appearance of ghost peaks.

  • Degradation of the Mobile Phase or Sample: Over time, components of the mobile phase or the sample itself can degrade, creating new compounds that appear as ghost peaks.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Peak tailing is a common issue in Tacrolimus analysis. Follow this guide to systematically troubleshoot and resolve the problem.

Symptoms: The peak has an asymmetrical shape with a "tail" extending from the peak apex. The tailing factor is greater than the acceptable limit (typically > 1.5).

Troubleshooting Workflow:

G Troubleshooting Peak Tailing for Tacrolimus cluster_mobile_phase Mobile Phase Optimization cluster_column Column Evaluation cluster_method_params Method Parameters start Peak Tailing Observed check_ph 1. Check Mobile Phase pH start->check_ph check_additive 2. Check Mobile Phase Additives start->check_additive check_column_type 3. Evaluate Column Type start->check_column_type check_column_health 4. Check Column Health start->check_column_health check_temp 5. Check Column Temperature start->check_temp adjust_ph Adjust pH (e.g., to pH 3.0) check_ph->adjust_ph end Peak Shape Improved adjust_ph->end add_modifier Add/Optimize Additive (e.g., 5 mM Ammonium Formate) check_additive->add_modifier add_modifier->end switch_column Consider C8 or a different C18 column check_column_type->switch_column switch_column->end flush_column Flush or Replace Column check_column_health->flush_column flush_column->end adjust_temp Increase Temperature (e.g., to 50-60°C) check_temp->adjust_temp adjust_temp->end G Troubleshooting Split Peaks for Tacrolimus cluster_sample Sample and Injection cluster_column Column Integrity cluster_method Method Optimization start Split Peak Observed check_solvent 1. Check Sample Solvent start->check_solvent check_frit 2. Inspect Column Inlet Frit start->check_frit check_void 3. Check for Column Void start->check_void optimize_separation 4. Optimize Isomer Separation start->optimize_separation change_solvent Dissolve sample in mobile phase check_solvent->change_solvent end Single, Sharp Peak change_solvent->end reverse_flush Reverse-flush or replace frit/column check_frit->reverse_flush reverse_flush->end replace_column Replace column check_void->replace_column replace_column->end adjust_mobile_phase Adjust mobile phase composition or gradient optimize_separation->adjust_mobile_phase adjust_mobile_phase->end

Technical Support Center: Isotopic Cross-Contribution of Tacrolimus-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the isotopic cross-contribution of Tacrolimus-13C,d2 in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in the context of Tacrolimus and its 13C,d2-labeled internal standard?

Isotopic cross-contribution, also known as crosstalk, refers to the interference between the mass signal of the analyte (Tacrolimus) and its stable isotope-labeled internal standard (SIL-IS), this compound, in a mass spectrometry-based assay.[1] This can occur in two ways:

  • Analyte to IS Channel: The signal from naturally occurring heavy isotopes of Tacrolimus (e.g., 13C) can overlap with the mass-to-charge ratio (m/z) of the this compound internal standard.[2][3]

  • IS to Analyte Channel: The presence of unlabeled Tacrolimus as an impurity in the this compound internal standard material can contribute to the analyte's signal.[4]

Q2: Why is it important to assess isotopic cross-contribution?

Uncorrected isotopic cross-contribution can lead to inaccurate quantification of Tacrolimus. Contribution of the analyte to the internal standard signal can cause non-linearity and a positive bias at the upper limit of quantification (ULOQ). Conversely, impurities in the internal standard can lead to a positive bias and poor accuracy at the lower limit of quantification (LLOQ).

Q3: What are the typical mass transitions for Tacrolimus and this compound in LC-MS/MS analysis?

The commonly monitored ammonium (B1175870) adducts ([M+NH4]+) in multiple reaction monitoring (MRM) mode are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tacrolimus821.5768.4
This compound824.6771.5

Note: Sodium adducts ([M+Na]+) can also be monitored, with transitions of m/z 826.6 → 616.2 for Tacrolimus and m/z 829.6 → 619.2 for D2,13C-tacrolimus. The exact mass transitions may vary slightly depending on the instrument and adduct ion formed.

Q4: What is an acceptable level of isotopic cross-contribution?

While there isn't a universally mandated limit, a general guideline is that the contribution of the analyte's signal to the internal standard at the ULOQ should be minimal and not impact the assay's accuracy and precision. Similarly, the contribution of the internal standard to the analyte signal at the LLOQ should be negligible. Some guidance suggests that the contribution of the analyte at the ULOQ to the IS response should be less than 5% of the IS response at its working concentration.

Q5: How can I minimize isotopic cross-contribution?

To minimize this effect, it is advisable to use a SIL-IS with a sufficient mass difference from the analyte, generally 3 or more mass units for small molecules. For Tacrolimus, which has a molecular weight of over 800, a mass difference of +3 amu for this compound is generally sufficient. Verifying the isotopic purity of the SIL-IS is also crucial.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving Tacrolimus and its 13C,d2-labeled internal standard.

Symptom Potential Cause Troubleshooting Steps
Poor linearity of the calibration curve, especially at the upper end. Isotopic contribution from high concentrations of Tacrolimus to the this compound channel.1. Assess Contribution: Analyze the highest concentration standard (ULOQ) without the internal standard and monitor the MRM transition of the this compound to quantify the crosstalk. 2. Increase IS Concentration: If crosstalk is significant, increasing the concentration of the internal standard can mitigate the relative contribution from the analyte. 3. Mathematical Correction: Apply a correction factor to the internal standard response based on the experimentally determined percentage of crosstalk.
Inaccurate and imprecise results at the lower limit of quantification (LLOQ). Contribution from unlabeled Tacrolimus impurity in the this compound internal standard to the analyte channel.1. Check IS Purity: Analyze a solution of the this compound internal standard alone to check for the presence of unlabeled Tacrolimus. 2. Quantify Impurity: Prepare a calibration curve of unlabeled Tacrolimus and determine the concentration of the impurity in the internal standard solution. 3. Adjust IS Concentration: Lower the concentration of the internal standard to a level that is sufficient for accurate integration but minimizes its contribution to the analyte signal. 4. Source a Higher Purity Standard: If the impurity is too high, obtain a new batch of this compound with higher isotopic purity.
Unexpected peaks in the chromatogram. Contamination of the LC-MS/MS system or carryover from a previous injection.1. Run Blank Injections: Inject a blank solvent after a high concentration sample to check for carryover. 2. Clean the System: If carryover is observed, clean the autosampler, injection port, and column. 3. Check Mobile Phase: Ensure the mobile phase is fresh and free of contamination.
Drifting retention times. Changes in mobile phase composition, column degradation, or temperature fluctuations.1. Prepare Fresh Mobile Phase: Ensure accurate composition and pH of the mobile phase. 2. Equilibrate the Column: Allow sufficient time for the column to equilibrate before starting the analytical run. 3. Check Column Performance: If the issue persists, consider replacing the column.

Experimental Protocols

Protocol 1: Assessment of Analyte Contribution to the Internal Standard Signal

  • Prepare a quality control (QC) sample at the Upper Limit of Quantification (ULOQ) of Tacrolimus in the appropriate biological matrix.

  • Take an aliquot of the ULOQ sample.

  • Instead of the internal standard solution, spike the sample with a blank solution (e.g., methanol).

  • Process and extract the sample according to your established bioanalytical method.

  • Inject the extracted sample into the LC-MS/MS system.

  • Monitor both the MRM transition for Tacrolimus and the MRM transition for this compound.

  • Calculate the percentage contribution of the analyte to the IS signal using the following formula:

    % Contribution = (Peak Area in IS Channel / Peak Area of IS in a Standard Sample) x 100

Protocol 2: Assessment of Internal Standard Contribution to the Analyte Signal

  • Prepare a sample containing only the this compound internal standard at its working concentration in the biological matrix.

  • Process and extract the sample.

  • Inject the extracted sample into the LC-MS/MS system.

  • Monitor both the MRM transition for Tacrolimus and the MRM transition for this compound.

  • Calculate the percentage contribution of the internal standard to the analyte signal by comparing the peak area in the analyte channel to the peak area of the Lower Limit of Quantification (LLOQ) standard.

    % Contribution = (Peak Area in Analyte Channel / Peak Area of LLOQ Standard) x 100

Data Presentation

Table 1: Comparison of Analytical Performance using this compound and Ascomycin as Internal Standards

ParameterThis compound ISAscomycin IS
Precision (CV%)
QC Level 1 (3.5 ng/mL)8.40%3.68%
QC Level 2 (13.5 ng/mL)2.66%3.87%
QC Level 3 (20.4 ng/mL)3.67%9.27%
Accuracy 99.55% - 100.63%97.35% - 101.71%
Matrix Effects -16.64%-28.41%
Absolute Recovery 78.37%75.66%
Process Efficiency 65.35%54.18%

Data compiled from studies comparing the two internal standards.

Visualizations

experimental_workflow cluster_analyte_contribution Protocol 1: Analyte to IS Contribution cluster_is_contribution Protocol 2: IS to Analyte Contribution A1 Prepare ULOQ Sample A2 Spike with Blank Solution A1->A2 A3 Process & Extract A2->A3 A4 Inject into LC-MS/MS A3->A4 A5 Monitor Analyte & IS Channels A4->A5 A6 Calculate % Contribution A5->A6 B1 Prepare IS-only Sample B2 Process & Extract B1->B2 B3 Inject into LC-MS/MS B2->B3 B4 Monitor Analyte & IS Channels B3->B4 B5 Calculate % Contribution B4->B5

Caption: Workflow for assessing isotopic cross-contribution.

logical_relationship cluster_cause Potential Causes of Inaccuracy cluster_effect Observed Effects C1 High Analyte Concentration (Natural Isotope Abundance) E1 Non-linearity at ULOQ C1->E1 leads to C2 SIL-IS Impurity (Unlabeled Analyte) E2 Positive Bias at LLOQ C2->E2 leads to

Caption: Causes and effects of isotopic cross-contribution.

References

Technical Support Center: Isotopic Cross-Contribution of Tacrolimus-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the isotopic cross-contribution of Tacrolimus-13C,d2 in quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in the context of Tacrolimus and its 13C,d2-labeled internal standard?

Isotopic cross-contribution, also known as crosstalk, refers to the interference between the mass signal of the analyte (Tacrolimus) and its stable isotope-labeled internal standard (SIL-IS), this compound, in a mass spectrometry-based assay.[1] This can occur in two ways:

  • Analyte to IS Channel: The signal from naturally occurring heavy isotopes of Tacrolimus (e.g., 13C) can overlap with the mass-to-charge ratio (m/z) of the this compound internal standard.[2][3]

  • IS to Analyte Channel: The presence of unlabeled Tacrolimus as an impurity in the this compound internal standard material can contribute to the analyte's signal.[4]

Q2: Why is it important to assess isotopic cross-contribution?

Uncorrected isotopic cross-contribution can lead to inaccurate quantification of Tacrolimus. Contribution of the analyte to the internal standard signal can cause non-linearity and a positive bias at the upper limit of quantification (ULOQ). Conversely, impurities in the internal standard can lead to a positive bias and poor accuracy at the lower limit of quantification (LLOQ).

Q3: What are the typical mass transitions for Tacrolimus and this compound in LC-MS/MS analysis?

The commonly monitored ammonium adducts ([M+NH4]+) in multiple reaction monitoring (MRM) mode are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tacrolimus821.5768.4
This compound824.6771.5

Note: Sodium adducts ([M+Na]+) can also be monitored, with transitions of m/z 826.6 → 616.2 for Tacrolimus and m/z 829.6 → 619.2 for D2,13C-tacrolimus. The exact mass transitions may vary slightly depending on the instrument and adduct ion formed.

Q4: What is an acceptable level of isotopic cross-contribution?

While there isn't a universally mandated limit, a general guideline is that the contribution of the analyte's signal to the internal standard at the ULOQ should be minimal and not impact the assay's accuracy and precision. Similarly, the contribution of the internal standard to the analyte signal at the LLOQ should be negligible. Some guidance suggests that the contribution of the analyte at the ULOQ to the IS response should be less than 5% of the IS response at its working concentration.

Q5: How can I minimize isotopic cross-contribution?

To minimize this effect, it is advisable to use a SIL-IS with a sufficient mass difference from the analyte, generally 3 or more mass units for small molecules. For Tacrolimus, which has a molecular weight of over 800, a mass difference of +3 amu for this compound is generally sufficient. Verifying the isotopic purity of the SIL-IS is also crucial.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving Tacrolimus and its 13C,d2-labeled internal standard.

Symptom Potential Cause Troubleshooting Steps
Poor linearity of the calibration curve, especially at the upper end. Isotopic contribution from high concentrations of Tacrolimus to the this compound channel.1. Assess Contribution: Analyze the highest concentration standard (ULOQ) without the internal standard and monitor the MRM transition of the this compound to quantify the crosstalk. 2. Increase IS Concentration: If crosstalk is significant, increasing the concentration of the internal standard can mitigate the relative contribution from the analyte. 3. Mathematical Correction: Apply a correction factor to the internal standard response based on the experimentally determined percentage of crosstalk.
Inaccurate and imprecise results at the lower limit of quantification (LLOQ). Contribution from unlabeled Tacrolimus impurity in the this compound internal standard to the analyte channel.1. Check IS Purity: Analyze a solution of the this compound internal standard alone to check for the presence of unlabeled Tacrolimus. 2. Quantify Impurity: Prepare a calibration curve of unlabeled Tacrolimus and determine the concentration of the impurity in the internal standard solution. 3. Adjust IS Concentration: Lower the concentration of the internal standard to a level that is sufficient for accurate integration but minimizes its contribution to the analyte signal. 4. Source a Higher Purity Standard: If the impurity is too high, obtain a new batch of this compound with higher isotopic purity.
Unexpected peaks in the chromatogram. Contamination of the LC-MS/MS system or carryover from a previous injection.1. Run Blank Injections: Inject a blank solvent after a high concentration sample to check for carryover. 2. Clean the System: If carryover is observed, clean the autosampler, injection port, and column. 3. Check Mobile Phase: Ensure the mobile phase is fresh and free of contamination.
Drifting retention times. Changes in mobile phase composition, column degradation, or temperature fluctuations.1. Prepare Fresh Mobile Phase: Ensure accurate composition and pH of the mobile phase. 2. Equilibrate the Column: Allow sufficient time for the column to equilibrate before starting the analytical run. 3. Check Column Performance: If the issue persists, consider replacing the column.

Experimental Protocols

Protocol 1: Assessment of Analyte Contribution to the Internal Standard Signal

  • Prepare a quality control (QC) sample at the Upper Limit of Quantification (ULOQ) of Tacrolimus in the appropriate biological matrix.

  • Take an aliquot of the ULOQ sample.

  • Instead of the internal standard solution, spike the sample with a blank solution (e.g., methanol).

  • Process and extract the sample according to your established bioanalytical method.

  • Inject the extracted sample into the LC-MS/MS system.

  • Monitor both the MRM transition for Tacrolimus and the MRM transition for this compound.

  • Calculate the percentage contribution of the analyte to the IS signal using the following formula:

    % Contribution = (Peak Area in IS Channel / Peak Area of IS in a Standard Sample) x 100

Protocol 2: Assessment of Internal Standard Contribution to the Analyte Signal

  • Prepare a sample containing only the this compound internal standard at its working concentration in the biological matrix.

  • Process and extract the sample.

  • Inject the extracted sample into the LC-MS/MS system.

  • Monitor both the MRM transition for Tacrolimus and the MRM transition for this compound.

  • Calculate the percentage contribution of the internal standard to the analyte signal by comparing the peak area in the analyte channel to the peak area of the Lower Limit of Quantification (LLOQ) standard.

    % Contribution = (Peak Area in Analyte Channel / Peak Area of LLOQ Standard) x 100

Data Presentation

Table 1: Comparison of Analytical Performance using this compound and Ascomycin as Internal Standards

ParameterThis compound ISAscomycin IS
Precision (CV%)
QC Level 1 (3.5 ng/mL)8.40%3.68%
QC Level 2 (13.5 ng/mL)2.66%3.87%
QC Level 3 (20.4 ng/mL)3.67%9.27%
Accuracy 99.55% - 100.63%97.35% - 101.71%
Matrix Effects -16.64%-28.41%
Absolute Recovery 78.37%75.66%
Process Efficiency 65.35%54.18%

Data compiled from studies comparing the two internal standards.

Visualizations

experimental_workflow cluster_analyte_contribution Protocol 1: Analyte to IS Contribution cluster_is_contribution Protocol 2: IS to Analyte Contribution A1 Prepare ULOQ Sample A2 Spike with Blank Solution A1->A2 A3 Process & Extract A2->A3 A4 Inject into LC-MS/MS A3->A4 A5 Monitor Analyte & IS Channels A4->A5 A6 Calculate % Contribution A5->A6 B1 Prepare IS-only Sample B2 Process & Extract B1->B2 B3 Inject into LC-MS/MS B2->B3 B4 Monitor Analyte & IS Channels B3->B4 B5 Calculate % Contribution B4->B5

Caption: Workflow for assessing isotopic cross-contribution.

logical_relationship cluster_cause Potential Causes of Inaccuracy cluster_effect Observed Effects C1 High Analyte Concentration (Natural Isotope Abundance) E1 Non-linearity at ULOQ C1->E1 leads to C2 SIL-IS Impurity (Unlabeled Analyte) E2 Positive Bias at LLOQ C2->E2 leads to

Caption: Causes and effects of isotopic cross-contribution.

References

Technical Support Center: Optimizing Tacrolimus and Labeled Standard Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Tacrolimus (B1663567) and its isotopically labeled internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve analyte recovery in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for Tacrolimus and its internal standard?

A1: Low recovery can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Sample Preparation: Inefficient extraction from the sample matrix (e.g., whole blood), improper pH, or degradation of the analyte.

  • Adsorption: Tacrolimus is known to adsorb to certain plastics, particularly PVC. Using inappropriate labware, such as certain collection tubes, pipette tips, or infusion sets, can lead to significant loss of the analyte.[1][2][3][4]

  • Analyte Stability: Tacrolimus is susceptible to degradation under certain conditions, such as high pH (alkaline conditions) and elevated temperatures.[5]

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of Tacrolimus and its internal standard in the mass spectrometer, leading to ion suppression or enhancement.

  • Instrumental Issues: Suboptimal mass spectrometry settings or a contaminated ion source can also contribute to poor signal and apparent low recovery.

Q2: Which extraction method is best for Tacrolimus from whole blood?

A2: The choice of extraction method depends on the desired throughput, cleanliness of the extract, and available resources. Common and effective methods include:

  • Protein Precipitation (PPT): A simple and fast method, often using methanol (B129727) or acetonitrile, sometimes with a salt like zinc sulfate (B86663), to precipitate proteins and release the drug.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Solvents like methyl tert-butyl ether are commonly used. A variation called Salting-Out Assisted Liquid-Liquid Extraction (SALLE) has also been shown to provide good extraction efficiencies.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, which can reduce matrix effects. Online SPE systems can offer high throughput.

Q3: What type of internal standard is recommended for Tacrolimus analysis?

A3: An isotopically labeled internal standard, such as Tacrolimus-¹³C,D₂, is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, providing more accurate correction for variations in extraction recovery and ionization. Ascomycin, a structural analog, has also been used but may not compensate for matrix effects as effectively as a stable isotope-labeled standard.

Troubleshooting Guides

Issue 1: Low Recovery of Both Tacrolimus and Internal Standard

This often points to a systemic issue in the sample preparation or analytical process.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Review the extraction protocol. Ensure complete cell lysis for whole blood samples, which is crucial as Tacrolimus is sequestered in red blood cells. Optimize the solvent-to-sample ratio and vortexing/mixing time.Increased peak areas for both analyte and internal standard.
Adsorption to Labware Avoid using PVC-based materials. Use polypropylene (B1209903) or glass containers and pipette tips. For infusion studies, polyolefin or polyurethane tubing is recommended.Consistent and higher recovery across samples.
Incorrect pH during Extraction Tacrolimus can be unstable in alkaline conditions. Ensure the pH of the extraction solution is neutral or slightly acidic. The addition of acids like formic acid or citric acid can improve stability.Improved stability and recovery of the analytes.
Analyte Degradation Protect samples from prolonged exposure to high temperatures and light. Tacrolimus is known to be sensitive to heat.Minimized degradation and improved recovery.
Issue 2: Low Recovery of Tacrolimus but Good Recovery of Internal Standard

This scenario suggests a problem specific to the native analyte, such as degradation or issues with the stock solution.

Potential Cause Troubleshooting Step Expected Outcome
Tacrolimus Stock Solution Degradation Prepare a fresh stock solution of Tacrolimus. Verify the purity and concentration.Recovery of Tacrolimus aligns with that of the internal standard.
Metabolism in Sample If samples were not stored properly before analysis, in-vitro metabolism could have occurred. Ensure samples are stored at appropriate low temperatures (e.g., -80°C).Consistent Tacrolimus concentrations in stored QC samples.
Differential Adsorption While less common with an isotopically labeled standard, ensure that the sample handling procedures are consistent and minimize contact with potentially adsorptive surfaces.Improved consistency in the analyte-to-internal standard ratio.

Quantitative Data Summary

The following tables summarize recovery data from various published methods.

Table 1: Tacrolimus Extraction Recovery Rates

Extraction Method Matrix Recovery (%) Reference
Solid-Phase Extraction (SPE) & Protein PrecipitationHuman Whole Blood>96%
Liquid-Liquid Extraction (LLE) with ultrasonicationRat Whole Blood94.7 - 102.6%
Protein PrecipitationPeripheral Blood Mononuclear Cells93.0 - 97.2%
Liquid-Liquid Extraction (LLE)Human Whole Blood74.9 - 76.4%
Protein PrecipitationHuman Whole Blood98.8 - 105.2%

Table 2: Comparison of Internal Standards and Matrix Effects

Internal Standard Matrix Effect (%) Process Efficiency (%) Reference
Tacrolimus-¹³C,D₂-16.6465.35
Ascomycin-28.4154.18

Experimental Protocols

Protocol 1: Protein Precipitation for Tacrolimus in Whole Blood

This protocol is adapted from methods described for the extraction of Tacrolimus from whole blood samples.

  • Sample Preparation:

    • Pipette 50 µL of whole blood sample, calibrator, or quality control into a polypropylene microcentrifuge tube.

  • Addition of Internal Standard and Precipitating Agent:

    • Add 100 µL of the internal standard spiking solution (e.g., Tacrolimus-¹³C,D₂ in acetonitrile).

    • Add 150 µL of a precipitating agent, such as 0.1 M zinc sulfate in methanol.

  • Precipitation and Lysis:

    • Vortex the mixture for 1 minute to ensure complete protein precipitation and lysis of red blood cells.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Tacrolimus in Whole Blood

This protocol is based on LLE methods for Tacrolimus.

  • Sample Preparation:

    • To 100 µL of whole blood, add the internal standard.

  • Protein Denaturation:

    • Add a solution of zinc sulfate in methanol/water and vortex.

  • Liquid-Liquid Extraction:

    • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Whole Blood Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Processing LC_MS->Data

Caption: General experimental workflow for Tacrolimus analysis.

Troubleshooting cluster_issues cluster_solutions_both cluster_solutions_analyte Start Low Recovery Observed Check_Both Check Analyte & IS Peaks Start->Check_Both Low_Both Both Analyte and IS Low Check_Both->Low_Both Both Low Low_Analyte Only Analyte Low Check_Both->Low_Analyte Analyte Only Sol_Extraction Optimize Extraction (Lysis, pH, Solvent) Low_Both->Sol_Extraction Sol_Adsorption Check for Adsorption (Use PP/Glassware) Low_Both->Sol_Adsorption Sol_Degradation Assess Stability (Temp, Light) Low_Both->Sol_Degradation Sol_Stock Prepare Fresh Analyte Stock Low_Analyte->Sol_Stock Sol_Metabolism Verify Sample Storage Conditions Low_Analyte->Sol_Metabolism

Caption: Troubleshooting decision tree for low Tacrolimus recovery.

References

Technical Support Center: Optimizing Tacrolimus and Labeled Standard Recovery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Tacrolimus and its isotopically labeled internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve analyte recovery in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for Tacrolimus and its internal standard?

A1: Low recovery can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Sample Preparation: Inefficient extraction from the sample matrix (e.g., whole blood), improper pH, or degradation of the analyte.

  • Adsorption: Tacrolimus is known to adsorb to certain plastics, particularly PVC. Using inappropriate labware, such as certain collection tubes, pipette tips, or infusion sets, can lead to significant loss of the analyte.[1][2][3][4]

  • Analyte Stability: Tacrolimus is susceptible to degradation under certain conditions, such as high pH (alkaline conditions) and elevated temperatures.[5]

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of Tacrolimus and its internal standard in the mass spectrometer, leading to ion suppression or enhancement.

  • Instrumental Issues: Suboptimal mass spectrometry settings or a contaminated ion source can also contribute to poor signal and apparent low recovery.

Q2: Which extraction method is best for Tacrolimus from whole blood?

A2: The choice of extraction method depends on the desired throughput, cleanliness of the extract, and available resources. Common and effective methods include:

  • Protein Precipitation (PPT): A simple and fast method, often using methanol or acetonitrile, sometimes with a salt like zinc sulfate, to precipitate proteins and release the drug.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Solvents like methyl tert-butyl ether are commonly used. A variation called Salting-Out Assisted Liquid-Liquid Extraction (SALLE) has also been shown to provide good extraction efficiencies.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, which can reduce matrix effects. Online SPE systems can offer high throughput.

Q3: What type of internal standard is recommended for Tacrolimus analysis?

A3: An isotopically labeled internal standard, such as Tacrolimus-¹³C,D₂, is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, providing more accurate correction for variations in extraction recovery and ionization. Ascomycin, a structural analog, has also been used but may not compensate for matrix effects as effectively as a stable isotope-labeled standard.

Troubleshooting Guides

Issue 1: Low Recovery of Both Tacrolimus and Internal Standard

This often points to a systemic issue in the sample preparation or analytical process.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Review the extraction protocol. Ensure complete cell lysis for whole blood samples, which is crucial as Tacrolimus is sequestered in red blood cells. Optimize the solvent-to-sample ratio and vortexing/mixing time.Increased peak areas for both analyte and internal standard.
Adsorption to Labware Avoid using PVC-based materials. Use polypropylene or glass containers and pipette tips. For infusion studies, polyolefin or polyurethane tubing is recommended.Consistent and higher recovery across samples.
Incorrect pH during Extraction Tacrolimus can be unstable in alkaline conditions. Ensure the pH of the extraction solution is neutral or slightly acidic. The addition of acids like formic acid or citric acid can improve stability.Improved stability and recovery of the analytes.
Analyte Degradation Protect samples from prolonged exposure to high temperatures and light. Tacrolimus is known to be sensitive to heat.Minimized degradation and improved recovery.
Issue 2: Low Recovery of Tacrolimus but Good Recovery of Internal Standard

This scenario suggests a problem specific to the native analyte, such as degradation or issues with the stock solution.

Potential Cause Troubleshooting Step Expected Outcome
Tacrolimus Stock Solution Degradation Prepare a fresh stock solution of Tacrolimus. Verify the purity and concentration.Recovery of Tacrolimus aligns with that of the internal standard.
Metabolism in Sample If samples were not stored properly before analysis, in-vitro metabolism could have occurred. Ensure samples are stored at appropriate low temperatures (e.g., -80°C).Consistent Tacrolimus concentrations in stored QC samples.
Differential Adsorption While less common with an isotopically labeled standard, ensure that the sample handling procedures are consistent and minimize contact with potentially adsorptive surfaces.Improved consistency in the analyte-to-internal standard ratio.

Quantitative Data Summary

The following tables summarize recovery data from various published methods.

Table 1: Tacrolimus Extraction Recovery Rates

Extraction Method Matrix Recovery (%) Reference
Solid-Phase Extraction (SPE) & Protein PrecipitationHuman Whole Blood>96%
Liquid-Liquid Extraction (LLE) with ultrasonicationRat Whole Blood94.7 - 102.6%
Protein PrecipitationPeripheral Blood Mononuclear Cells93.0 - 97.2%
Liquid-Liquid Extraction (LLE)Human Whole Blood74.9 - 76.4%
Protein PrecipitationHuman Whole Blood98.8 - 105.2%

Table 2: Comparison of Internal Standards and Matrix Effects

Internal Standard Matrix Effect (%) Process Efficiency (%) Reference
Tacrolimus-¹³C,D₂-16.6465.35
Ascomycin-28.4154.18

Experimental Protocols

Protocol 1: Protein Precipitation for Tacrolimus in Whole Blood

This protocol is adapted from methods described for the extraction of Tacrolimus from whole blood samples.

  • Sample Preparation:

    • Pipette 50 µL of whole blood sample, calibrator, or quality control into a polypropylene microcentrifuge tube.

  • Addition of Internal Standard and Precipitating Agent:

    • Add 100 µL of the internal standard spiking solution (e.g., Tacrolimus-¹³C,D₂ in acetonitrile).

    • Add 150 µL of a precipitating agent, such as 0.1 M zinc sulfate in methanol.

  • Precipitation and Lysis:

    • Vortex the mixture for 1 minute to ensure complete protein precipitation and lysis of red blood cells.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Tacrolimus in Whole Blood

This protocol is based on LLE methods for Tacrolimus.

  • Sample Preparation:

    • To 100 µL of whole blood, add the internal standard.

  • Protein Denaturation:

    • Add a solution of zinc sulfate in methanol/water and vortex.

  • Liquid-Liquid Extraction:

    • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Whole Blood Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Processing LC_MS->Data

Caption: General experimental workflow for Tacrolimus analysis.

Troubleshooting cluster_issues cluster_solutions_both cluster_solutions_analyte Start Low Recovery Observed Check_Both Check Analyte & IS Peaks Start->Check_Both Low_Both Both Analyte and IS Low Check_Both->Low_Both Both Low Low_Analyte Only Analyte Low Check_Both->Low_Analyte Analyte Only Sol_Extraction Optimize Extraction (Lysis, pH, Solvent) Low_Both->Sol_Extraction Sol_Adsorption Check for Adsorption (Use PP/Glassware) Low_Both->Sol_Adsorption Sol_Degradation Assess Stability (Temp, Light) Low_Both->Sol_Degradation Sol_Stock Prepare Fresh Analyte Stock Low_Analyte->Sol_Stock Sol_Metabolism Verify Sample Storage Conditions Low_Analyte->Sol_Metabolism

Caption: Troubleshooting decision tree for low Tacrolimus recovery.

References

Technical Support Center: Optimizing Sample Clean-up to Reduce Matrix Interference

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix interference in their experiments, particularly for LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference or "matrix effect"?

A: The matrix effect is the combined impact of all components in a sample, excluding the analyte of interest, on the analytical signal.[1][2] In mass spectrometry, this effect typically manifests as ion suppression or, less commonly, ion enhancement.[3][4][5] Co-eluting substances from the sample matrix can interfere with the ionization efficiency of the target analyte, leading to inaccurate and irreproducible results.

Q2: What are the common causes of matrix effects?

A: Matrix effects can originate from various endogenous and exogenous sources:

  • Endogenous Compounds: These are substances naturally present in the biological sample, such as salts, proteins, lipids (especially phospholipids), and metabolites.

  • Exogenous Substances: These are contaminants introduced during sample collection or preparation. Common examples include detergents, polymers leached from plastic tubes, and mobile phase additives.

  • Physical Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the droplets in the ion source, which reduces solvent evaporation and hampers the analyte's ability to enter the gas phase.

Q3: How do I know if my analysis is affected by matrix interference?

A: Common indicators of matrix effects include inconsistent signal intensity, poor peak shape, high variability in quality control (QC) samples, and reduced analytical sensitivity. To confirm the presence of matrix effects, two primary methods are used: the post-column infusion technique and the comparison of calibration curves prepared in pure solvent versus a matrix extract. A significant difference in the slopes of these curves is a strong indicator of matrix effects.

Q4: What is the difference between Protein Precipitation, LLE, and SPE?

A: These are three common sample preparation techniques with varying levels of selectivity for removing matrix components.

  • Protein Precipitation (PPT): The simplest and fastest method, where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. However, it is the least selective method and often fails to remove other significant interferences like phospholipids (B1166683).

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from matrix components based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). It is more selective than PPT but can be labor-intensive and prone to emulsion formation.

  • Solid-Phase Extraction (SPE): This is a highly selective technique that uses a solid sorbent to bind the analyte of interest while matrix interferences are washed away. The purified analyte is then eluted with a different solvent. SPE is very effective at removing problematic interferences like salts and phospholipids.

Troubleshooting Guide

This section addresses specific problems you may encounter related to matrix interference.

Problem: Significant ion suppression or enhancement is observed.
  • Possible Cause 1: Inadequate Sample Clean-up. The chosen sample preparation method may not be effectively removing co-eluting interferences. Simpler methods like protein precipitation are known to leave behind phospholipids and other matrix components that cause ion suppression.

    • Solution: Implement a more rigorous and selective sample preparation technique. Solid-Phase Extraction (SPE) is highly effective at removing a broad range of interferences. If using SPE, ensure the sorbent chemistry and elution solvents are optimized for your analyte and matrix.

  • Possible Cause 2: Co-elution of Analyte and Interferences. Your chromatographic method may not be sufficient to separate the analyte from matrix components.

    • Solution: Optimize the chromatographic conditions. This can involve changing the stationary phase (e.g., switching from a C18 to a phenyl-hexyl column), adjusting the mobile phase composition and gradient, or lowering the flow rate to improve separation and ionization efficiency.

  • Possible Cause 3: High Concentration of Matrix Components. The sample may be too concentrated, leading to an overwhelming amount of interfering species in the ion source.

    • Solution: Dilute the sample. This is a straightforward way to reduce the concentration of interfering components. However, this approach is only viable if the analyte concentration is high enough to be detected after dilution.

cluster_ID Problem Identification cluster_Diag Diagnosis cluster_Mit Mitigation Strategies Problem Inconsistent Results, Poor Peak Shape, or Low Signal Intensity Confirm Confirm Matrix Effect Problem->Confirm PCI Post-Column Infusion Confirm->PCI Qualitative MCC Matrix-Matched vs. Solvent Calibration Curves Confirm->MCC Quantitative SamplePrep Optimize Sample Preparation PCI->SamplePrep MCC->SamplePrep SPE Switch to SPE/LLE SamplePrep->SPE Dilute Dilute Sample SamplePrep->Dilute Chromatography Optimize Chromatography Column Change Column/ Mobile Phase Chromatography->Column InternalStd Use Compensation Techniques SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) InternalStd->SIL_IS MM_Cal Use Matrix-Matched Calibrators InternalStd->MM_Cal G cluster_PPT PPT Details cluster_LLE LLE Details cluster_SPE SPE Details Start Select Sample Clean-up Method PPT Protein Precipitation (PPT) Start->PPT Fastest, Least Selective LLE Liquid-Liquid Extraction (LLE) Start->LLE Moderate Selectivity SPE Solid-Phase Extraction (SPE) Start->SPE Highest Selectivity PPT_Pro Pros: • Simple & Fast • Low Cost PPT->PPT_Pro PPT_Con Cons: • Low Selectivity • Phospholipids remain PPT->PPT_Con LLE_Pro Pros: • Good for removing  polar interferences • High Selectivity LLE->LLE_Pro LLE_Con Cons: • Emulsion risk • Labor-intensive LLE->LLE_Con SPE_Pro Pros: • Highly Selective & Reproducible • Removes phospholipids & salts • Automation-friendly SPE->SPE_Pro SPE_Con Cons: • Higher Cost • Method development required SPE->SPE_Con G cluster_waste cluster_collect Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Condition->W1 Effluent Load 3. Sample Loading Equilibrate->Load Equilibrate->W2 Effluent Wash 4. Washing (Remove Interferences) Load->Wash Load->W3 Flow-through Elute 5. Elution (Collect Analyte) Wash->Elute Wash->W3 Wash Effluent Elute->C1 Eluate

References

Technical Support Center: Optimizing Sample Clean-up to Reduce Matrix Interference

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix interference in their experiments, particularly for LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference or "matrix effect"?

A: The matrix effect is the combined impact of all components in a sample, excluding the analyte of interest, on the analytical signal.[1][2] In mass spectrometry, this effect typically manifests as ion suppression or, less commonly, ion enhancement.[3][4][5] Co-eluting substances from the sample matrix can interfere with the ionization efficiency of the target analyte, leading to inaccurate and irreproducible results.

Q2: What are the common causes of matrix effects?

A: Matrix effects can originate from various endogenous and exogenous sources:

  • Endogenous Compounds: These are substances naturally present in the biological sample, such as salts, proteins, lipids (especially phospholipids), and metabolites.

  • Exogenous Substances: These are contaminants introduced during sample collection or preparation. Common examples include detergents, polymers leached from plastic tubes, and mobile phase additives.

  • Physical Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the droplets in the ion source, which reduces solvent evaporation and hampers the analyte's ability to enter the gas phase.

Q3: How do I know if my analysis is affected by matrix interference?

A: Common indicators of matrix effects include inconsistent signal intensity, poor peak shape, high variability in quality control (QC) samples, and reduced analytical sensitivity. To confirm the presence of matrix effects, two primary methods are used: the post-column infusion technique and the comparison of calibration curves prepared in pure solvent versus a matrix extract. A significant difference in the slopes of these curves is a strong indicator of matrix effects.

Q4: What is the difference between Protein Precipitation, LLE, and SPE?

A: These are three common sample preparation techniques with varying levels of selectivity for removing matrix components.

  • Protein Precipitation (PPT): The simplest and fastest method, where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. However, it is the least selective method and often fails to remove other significant interferences like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from matrix components based on their differential solubility in two immiscible liquid phases (typically aqueous and organic). It is more selective than PPT but can be labor-intensive and prone to emulsion formation.

  • Solid-Phase Extraction (SPE): This is a highly selective technique that uses a solid sorbent to bind the analyte of interest while matrix interferences are washed away. The purified analyte is then eluted with a different solvent. SPE is very effective at removing problematic interferences like salts and phospholipids.

Troubleshooting Guide

This section addresses specific problems you may encounter related to matrix interference.

Problem: Significant ion suppression or enhancement is observed.
  • Possible Cause 1: Inadequate Sample Clean-up. The chosen sample preparation method may not be effectively removing co-eluting interferences. Simpler methods like protein precipitation are known to leave behind phospholipids and other matrix components that cause ion suppression.

    • Solution: Implement a more rigorous and selective sample preparation technique. Solid-Phase Extraction (SPE) is highly effective at removing a broad range of interferences. If using SPE, ensure the sorbent chemistry and elution solvents are optimized for your analyte and matrix.

  • Possible Cause 2: Co-elution of Analyte and Interferences. Your chromatographic method may not be sufficient to separate the analyte from matrix components.

    • Solution: Optimize the chromatographic conditions. This can involve changing the stationary phase (e.g., switching from a C18 to a phenyl-hexyl column), adjusting the mobile phase composition and gradient, or lowering the flow rate to improve separation and ionization efficiency.

  • Possible Cause 3: High Concentration of Matrix Components. The sample may be too concentrated, leading to an overwhelming amount of interfering species in the ion source.

    • Solution: Dilute the sample. This is a straightforward way to reduce the concentration of interfering components. However, this approach is only viable if the analyte concentration is high enough to be detected after dilution.

cluster_ID Problem Identification cluster_Diag Diagnosis cluster_Mit Mitigation Strategies Problem Inconsistent Results, Poor Peak Shape, or Low Signal Intensity Confirm Confirm Matrix Effect Problem->Confirm PCI Post-Column Infusion Confirm->PCI Qualitative MCC Matrix-Matched vs. Solvent Calibration Curves Confirm->MCC Quantitative SamplePrep Optimize Sample Preparation PCI->SamplePrep MCC->SamplePrep SPE Switch to SPE/LLE SamplePrep->SPE Dilute Dilute Sample SamplePrep->Dilute Chromatography Optimize Chromatography Column Change Column/ Mobile Phase Chromatography->Column InternalStd Use Compensation Techniques SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) InternalStd->SIL_IS MM_Cal Use Matrix-Matched Calibrators InternalStd->MM_Cal G cluster_PPT PPT Details cluster_LLE LLE Details cluster_SPE SPE Details Start Select Sample Clean-up Method PPT Protein Precipitation (PPT) Start->PPT Fastest, Least Selective LLE Liquid-Liquid Extraction (LLE) Start->LLE Moderate Selectivity SPE Solid-Phase Extraction (SPE) Start->SPE Highest Selectivity PPT_Pro Pros: • Simple & Fast • Low Cost PPT->PPT_Pro PPT_Con Cons: • Low Selectivity • Phospholipids remain PPT->PPT_Con LLE_Pro Pros: • Good for removing  polar interferences • High Selectivity LLE->LLE_Pro LLE_Con Cons: • Emulsion risk • Labor-intensive LLE->LLE_Con SPE_Pro Pros: • Highly Selective & Reproducible • Removes phospholipids & salts • Automation-friendly SPE->SPE_Pro SPE_Con Cons: • Higher Cost • Method development required SPE->SPE_Con G cluster_waste cluster_collect Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Condition->W1 Effluent Load 3. Sample Loading Equilibrate->Load Equilibrate->W2 Effluent Wash 4. Washing (Remove Interferences) Load->Wash Load->W3 Flow-through Elute 5. Elution (Collect Analyte) Wash->Elute Wash->W3 Wash Effluent Elute->C1 Eluate

References

Technical Support Center: Stability of Tacrolimus-13C,d2 in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tacrolimus-13C,d2 in processed samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.

Stability of Tacrolimus (B1663567) and this compound in Processed Samples

The stability of the internal standard, this compound, is critical for the accurate quantification of tacrolimus in biological samples. While specific stability studies on this compound in various processed sample matrices are not extensively published, its stability is expected to be comparable to that of unlabeled tacrolimus due to their near-identical chemical structures. The following data on tacrolimus stability can be used as a strong surrogate for handling this compound.

Quantitative Data Summary

The tables below summarize the stability of tacrolimus under various storage conditions in whole blood and in processed samples/solutions.

Table 1: Stability of Tacrolimus in Whole Blood

Storage TemperatureDurationPercent Change / StabilityAnalytical Method
Room Temperature (24°C - 26°C)24 hoursSignificant difference observed (P = 0.005), with a 32.89% change.[1][2][3]LC-MS/MS
Room Temperature7 daysSlight downward trend with a mean decrease of 5%.[4]Immunoassay
+4°C24 - 48 hoursNo significant difference observed.[1]LC-MS/MS
+4°C7 daysStable.Immunoassay
-20°C1 monthNo significant difference observed.LC-MS/MS
-20°C96 daysStable.LC-MS/MS
-70°C2 monthsStable (CV of 2.4% for LQC and 1.9% for HQC).LC-MS/MS
-70°CAlmost 1 yearReported to be stable.Immunoassay
40°C28 daysStable.LC-MS/MS
40°C96 daysFailed stability test.LC-MS/MS

Table 2: Stability of Processed Tacrolimus Samples and Stock Solutions

Sample/Solution TypeStorage TemperatureDurationStability
Processed Samples (refrigerated)5°C119 hoursStable.
Processed Samples (in autosampler)Not specified24 hoursStable.
This compound Stock Solution -20°C 1 month Stable.
This compound Stock Solution -80°C 6 months Stable.
Tacrolimus Stock Solution in Methanol-20°C36 daysStable.
Tacrolimus Internal Standard Stock Solution in Methanol-20°C365 daysStable.

Experimental Protocols

Representative Sample Preparation Protocol for Tacrolimus Analysis by LC-MS/MS

This protocol is a generalized example based on common practices.

  • Blood Collection: Collect whole blood samples in EDTA-containing tubes.

  • Internal Standard Spiking: Add a known concentration of this compound working solution to an aliquot of the whole blood sample, calibrators, and quality control samples.

  • Lysis and Protein Precipitation:

    • Lyse the red blood cells by adding a lysis reagent (e.g., zinc sulfate (B86663) solution).

    • Precipitate proteins by adding a solvent such as acetonitrile (B52724) or methanol.

    • Vortex mix the samples thoroughly.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Stability Testing Protocol

To assess the stability of this compound in processed samples, the following experiments are typically performed:

  • Autosampler Stability: Analyze processed samples immediately after preparation and then again after storing them in the autosampler at a specific temperature (e.g., 4°C or 10°C) for a defined period (e.g., 24, 48 hours).

  • Freeze-Thaw Stability: Analyze aliquots of spiked samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).

  • Short-Term (Bench-Top) Stability: Keep spiked samples at room temperature for a specified duration (e.g., 4, 8, 24 hours) before processing and analysis to simulate delays during sample preparation.

  • Long-Term Stability: Store spiked samples at one or more temperatures (e.g., -20°C, -80°C) for an extended period (e.g., 1, 3, 6 months) and compare the results to those of freshly prepared samples.

Mandatory Visualizations

Experimental_Workflow cluster_pre_analysis Sample Preparation cluster_analysis Analysis Blood_Collection 1. Whole Blood Collection (EDTA) Spiking 2. Spike with this compound Blood_Collection->Spiking Lysis_Precipitation 3. Lysis & Protein Precipitation Spiking->Lysis_Precipitation Centrifugation 4. Centrifugation Lysis_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Reconstitution 6. Reconstitution Supernatant_Transfer->Reconstitution LC_MSMS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

Caption: A typical experimental workflow for the quantification of tacrolimus in whole blood using LC-MS/MS.

Troubleshooting_Guide cluster_storage Storage Issues cluster_preparation Preparation Errors cluster_system System Problems Start Inconsistent or Unexpected This compound Signal Check_Storage Were stock solutions and processed samples stored correctly? Start->Check_Storage Check_Preparation Was the sample preparation protocol followed precisely? Start->Check_Preparation Check_System Is the LC-MS/MS system performing optimally? Start->Check_System Improper_Temp Incorrect Storage Temperature Check_Storage->Improper_Temp Expired_Stock Expired Stock/Working Solutions Check_Storage->Expired_Stock Freeze_Thaw Excessive Freeze-Thaw Cycles Check_Storage->Freeze_Thaw Pipetting_Error Inaccurate Pipetting Check_Preparation->Pipetting_Error Incomplete_Lysis Incomplete Cell Lysis Check_Preparation->Incomplete_Lysis Matrix_Effects Uncompensated Matrix Effects Check_Preparation->Matrix_Effects Source_Contamination Ion Source Contamination Check_System->Source_Contamination Column_Degradation LC Column Degradation Check_System->Column_Degradation Detector_Issue Mass Spectrometer Detector Issue Check_System->Detector_Issue

Caption: A troubleshooting decision tree for issues related to this compound signal variability.

Troubleshooting Guide

Q1: I am seeing a decreasing signal for this compound in my processed samples that have been sitting in the autosampler for over 24 hours. What could be the cause?

A1: Based on available data, processed tacrolimus samples are stable for up to 119 hours when refrigerated at 5°C. If your autosampler is not refrigerated or is at a higher temperature, degradation of both tacrolimus and this compound could occur.

  • Recommendation: Ensure your autosampler is set to a refrigerated temperature (e.g., 4-10°C). If you suspect degradation, re-prepare the samples and analyze them promptly. It is also good practice to perform an autosampler stability experiment as part of your method validation to determine the maximum allowable time in the autosampler for your specific conditions.

Q2: My results for quality control samples are showing high variability after being stored at room temperature for a few hours before processing. Why is this happening?

A2: Tacrolimus is known to be unstable in whole blood at room temperature. A significant decrease in concentration has been observed after just 24 hours. This instability will also affect the internal standard, this compound.

  • Recommendation: Process whole blood samples as soon as possible after collection. If immediate processing is not feasible, store the samples at +4°C for up to 48 hours or freeze them at -20°C or -80°C for longer-term storage.

Q3: I have subjected my samples to several freeze-thaw cycles and am now seeing inconsistent internal standard area counts. Is this compound susceptible to freeze-thaw degradation?

  • Recommendation: Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. As part of your method validation, you should perform a freeze-thaw stability assessment to determine the impact on both the analyte and the internal standard under your specific conditions.

Q4: My this compound stock solution has been stored at -20°C for several months. Could it have degraded?

A4: For this compound stock solutions, storage at -20°C is recommended for up to one month. For longer-term storage of up to six months, -80°C is advised.

  • Recommendation: If your stock solution has been at -20°C for longer than a month, it is advisable to prepare a fresh stock solution to ensure accuracy. Always label your stock solutions with the preparation date and the calculated expiry date based on the recommended storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound compared to unlabeled tacrolimus?

A1: The stability of this compound is expected to be virtually identical to that of tacrolimus. The incorporation of stable isotopes (13C and deuterium) does not significantly alter the chemical properties of the molecule, including its susceptibility to degradation. Therefore, the stability data for tacrolimus is a reliable guide for handling its isotopically labeled internal standard.

Q2: What are the optimal storage conditions for processed samples containing this compound prior to LC-MS/MS analysis?

A2: Based on studies of tacrolimus, processed samples should be stored at refrigerated temperatures (e.g., 5°C), where they have been shown to be stable for up to 119 hours. For any storage duration, it is crucial to perform and document stability assessments as part of your method validation.

Q3: How should I prepare and store my this compound stock and working solutions?

A3: Prepare stock solutions of this compound in a suitable organic solvent like methanol. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Working solutions, which are dilutions of the stock solution, should be prepared fresh as needed or their stability should be thoroughly evaluated under their storage conditions.

Q4: Are there any known degradation pathways for tacrolimus that would also affect this compound?

A4: Yes, tacrolimus can undergo degradation through hydrolysis (especially under alkaline conditions), oxidation, and exposure to heat. Since this compound is structurally the same, it will be susceptible to the same degradation pathways. Therefore, it is important to control the pH, temperature, and exposure to oxidative conditions during sample processing and storage.

Q5: Can I use this compound in immunoassays?

A5: this compound is primarily designed for use as an internal standard in mass spectrometry-based assays (LC-MS/MS). Its utility in immunoassays would depend on whether the antibody used in the assay can differentiate between the labeled and unlabeled forms of the drug, which is generally not the case. Therefore, it is not typically used in immunoassays.

References

Technical Support Center: Stability of Tacrolimus-13C,d2 in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Tacrolimus-13C,d2 in processed samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.

Stability of Tacrolimus and this compound in Processed Samples

The stability of the internal standard, this compound, is critical for the accurate quantification of tacrolimus in biological samples. While specific stability studies on this compound in various processed sample matrices are not extensively published, its stability is expected to be comparable to that of unlabeled tacrolimus due to their near-identical chemical structures. The following data on tacrolimus stability can be used as a strong surrogate for handling this compound.

Quantitative Data Summary

The tables below summarize the stability of tacrolimus under various storage conditions in whole blood and in processed samples/solutions.

Table 1: Stability of Tacrolimus in Whole Blood

Storage TemperatureDurationPercent Change / StabilityAnalytical Method
Room Temperature (24°C - 26°C)24 hoursSignificant difference observed (P = 0.005), with a 32.89% change.[1][2][3]LC-MS/MS
Room Temperature7 daysSlight downward trend with a mean decrease of 5%.[4]Immunoassay
+4°C24 - 48 hoursNo significant difference observed.[1]LC-MS/MS
+4°C7 daysStable.Immunoassay
-20°C1 monthNo significant difference observed.LC-MS/MS
-20°C96 daysStable.LC-MS/MS
-70°C2 monthsStable (CV of 2.4% for LQC and 1.9% for HQC).LC-MS/MS
-70°CAlmost 1 yearReported to be stable.Immunoassay
40°C28 daysStable.LC-MS/MS
40°C96 daysFailed stability test.LC-MS/MS

Table 2: Stability of Processed Tacrolimus Samples and Stock Solutions

Sample/Solution TypeStorage TemperatureDurationStability
Processed Samples (refrigerated)5°C119 hoursStable.
Processed Samples (in autosampler)Not specified24 hoursStable.
This compound Stock Solution -20°C 1 month Stable.
This compound Stock Solution -80°C 6 months Stable.
Tacrolimus Stock Solution in Methanol-20°C36 daysStable.
Tacrolimus Internal Standard Stock Solution in Methanol-20°C365 daysStable.

Experimental Protocols

Representative Sample Preparation Protocol for Tacrolimus Analysis by LC-MS/MS

This protocol is a generalized example based on common practices.

  • Blood Collection: Collect whole blood samples in EDTA-containing tubes.

  • Internal Standard Spiking: Add a known concentration of this compound working solution to an aliquot of the whole blood sample, calibrators, and quality control samples.

  • Lysis and Protein Precipitation:

    • Lyse the red blood cells by adding a lysis reagent (e.g., zinc sulfate solution).

    • Precipitate proteins by adding a solvent such as acetonitrile or methanol.

    • Vortex mix the samples thoroughly.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Stability Testing Protocol

To assess the stability of this compound in processed samples, the following experiments are typically performed:

  • Autosampler Stability: Analyze processed samples immediately after preparation and then again after storing them in the autosampler at a specific temperature (e.g., 4°C or 10°C) for a defined period (e.g., 24, 48 hours).

  • Freeze-Thaw Stability: Analyze aliquots of spiked samples after subjecting them to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).

  • Short-Term (Bench-Top) Stability: Keep spiked samples at room temperature for a specified duration (e.g., 4, 8, 24 hours) before processing and analysis to simulate delays during sample preparation.

  • Long-Term Stability: Store spiked samples at one or more temperatures (e.g., -20°C, -80°C) for an extended period (e.g., 1, 3, 6 months) and compare the results to those of freshly prepared samples.

Mandatory Visualizations

Experimental_Workflow cluster_pre_analysis Sample Preparation cluster_analysis Analysis Blood_Collection 1. Whole Blood Collection (EDTA) Spiking 2. Spike with this compound Blood_Collection->Spiking Lysis_Precipitation 3. Lysis & Protein Precipitation Spiking->Lysis_Precipitation Centrifugation 4. Centrifugation Lysis_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer Reconstitution 6. Reconstitution Supernatant_Transfer->Reconstitution LC_MSMS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

Caption: A typical experimental workflow for the quantification of tacrolimus in whole blood using LC-MS/MS.

Troubleshooting_Guide cluster_storage Storage Issues cluster_preparation Preparation Errors cluster_system System Problems Start Inconsistent or Unexpected This compound Signal Check_Storage Were stock solutions and processed samples stored correctly? Start->Check_Storage Check_Preparation Was the sample preparation protocol followed precisely? Start->Check_Preparation Check_System Is the LC-MS/MS system performing optimally? Start->Check_System Improper_Temp Incorrect Storage Temperature Check_Storage->Improper_Temp Expired_Stock Expired Stock/Working Solutions Check_Storage->Expired_Stock Freeze_Thaw Excessive Freeze-Thaw Cycles Check_Storage->Freeze_Thaw Pipetting_Error Inaccurate Pipetting Check_Preparation->Pipetting_Error Incomplete_Lysis Incomplete Cell Lysis Check_Preparation->Incomplete_Lysis Matrix_Effects Uncompensated Matrix Effects Check_Preparation->Matrix_Effects Source_Contamination Ion Source Contamination Check_System->Source_Contamination Column_Degradation LC Column Degradation Check_System->Column_Degradation Detector_Issue Mass Spectrometer Detector Issue Check_System->Detector_Issue

Caption: A troubleshooting decision tree for issues related to this compound signal variability.

Troubleshooting Guide

Q1: I am seeing a decreasing signal for this compound in my processed samples that have been sitting in the autosampler for over 24 hours. What could be the cause?

A1: Based on available data, processed tacrolimus samples are stable for up to 119 hours when refrigerated at 5°C. If your autosampler is not refrigerated or is at a higher temperature, degradation of both tacrolimus and this compound could occur.

  • Recommendation: Ensure your autosampler is set to a refrigerated temperature (e.g., 4-10°C). If you suspect degradation, re-prepare the samples and analyze them promptly. It is also good practice to perform an autosampler stability experiment as part of your method validation to determine the maximum allowable time in the autosampler for your specific conditions.

Q2: My results for quality control samples are showing high variability after being stored at room temperature for a few hours before processing. Why is this happening?

A2: Tacrolimus is known to be unstable in whole blood at room temperature. A significant decrease in concentration has been observed after just 24 hours. This instability will also affect the internal standard, this compound.

  • Recommendation: Process whole blood samples as soon as possible after collection. If immediate processing is not feasible, store the samples at +4°C for up to 48 hours or freeze them at -20°C or -80°C for longer-term storage.

Q3: I have subjected my samples to several freeze-thaw cycles and am now seeing inconsistent internal standard area counts. Is this compound susceptible to freeze-thaw degradation?

  • Recommendation: Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample. As part of your method validation, you should perform a freeze-thaw stability assessment to determine the impact on both the analyte and the internal standard under your specific conditions.

Q4: My this compound stock solution has been stored at -20°C for several months. Could it have degraded?

A4: For this compound stock solutions, storage at -20°C is recommended for up to one month. For longer-term storage of up to six months, -80°C is advised.

  • Recommendation: If your stock solution has been at -20°C for longer than a month, it is advisable to prepare a fresh stock solution to ensure accuracy. Always label your stock solutions with the preparation date and the calculated expiry date based on the recommended storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound compared to unlabeled tacrolimus?

A1: The stability of this compound is expected to be virtually identical to that of tacrolimus. The incorporation of stable isotopes (13C and deuterium) does not significantly alter the chemical properties of the molecule, including its susceptibility to degradation. Therefore, the stability data for tacrolimus is a reliable guide for handling its isotopically labeled internal standard.

Q2: What are the optimal storage conditions for processed samples containing this compound prior to LC-MS/MS analysis?

A2: Based on studies of tacrolimus, processed samples should be stored at refrigerated temperatures (e.g., 5°C), where they have been shown to be stable for up to 119 hours. For any storage duration, it is crucial to perform and document stability assessments as part of your method validation.

Q3: How should I prepare and store my this compound stock and working solutions?

A3: Prepare stock solutions of this compound in a suitable organic solvent like methanol. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Working solutions, which are dilutions of the stock solution, should be prepared fresh as needed or their stability should be thoroughly evaluated under their storage conditions.

Q4: Are there any known degradation pathways for tacrolimus that would also affect this compound?

A4: Yes, tacrolimus can undergo degradation through hydrolysis (especially under alkaline conditions), oxidation, and exposure to heat. Since this compound is structurally the same, it will be susceptible to the same degradation pathways. Therefore, it is important to control the pH, temperature, and exposure to oxidative conditions during sample processing and storage.

Q5: Can I use this compound in immunoassays?

A5: this compound is primarily designed for use as an internal standard in mass spectrometry-based assays (LC-MS/MS). Its utility in immunoassays would depend on whether the antibody used in the assay can differentiate between the labeled and unlabeled forms of the drug, which is generally not the case. Therefore, it is not typically used in immunoassays.

References

dealing with adduct formation in Tacrolimus mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for adduct formation in Tacrolimus mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common issues related to adduct formation during LC-MS analysis of Tacrolimus.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed for Tacrolimus in positive ion electrospray ionization mass spectrometry (ESI-MS)?

A1: In positive ion ESI-MS, Tacrolimus has a weak affinity for protons, meaning the protonated molecule [M+H]⁺ is often of very low abundance or practically undetected.[1] Instead, Tacrolimus readily forms adducts with alkali metals and ammonium (B1175870) ions. The most commonly observed adducts are:

  • Sodium adduct [M+Na]⁺

  • Potassium adduct [M+K]⁺

  • Ammonium adduct [M+NH₄]⁺ [1][2][3]

The formation of these adducts is a common phenomenon in ESI-MS.[4]

Q2: Why am I seeing multiple adducts of Tacrolimus in my mass spectrum, and how does this affect my analysis?

A2: The presence of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, and [M+K]⁺) in a single analysis can be problematic for quantitative studies. When the ion signal for Tacrolimus is split between several adducts, it can lead to:

  • Reduced sensitivity: The intensity of the target adduct peak is diminished, potentially impacting the limit of quantification (LOQ).

  • Poor reproducibility: The relative intensities of the different adducts can vary between samples and batches, leading to inconsistent results.

  • Inaccurate quantification: If the quantitation method is based on a single adduct, variability in adduct formation can lead to erroneous concentration measurements.

The primary sources of sodium and potassium ions that lead to these adducts include glassware, mobile phase reagents, the biological matrix itself, and even handling by the analyst.

Q3: How can I control or minimize the formation of unwanted sodium and potassium adducts?

A3: There are several strategies to control the formation of alkali metal adducts and promote a more consistent ionization of Tacrolimus:

  • Lower the Mobile Phase pH: Adding a small amount of an organic acid, like formic acid, to the mobile phase can provide an excess of protons. This drives the equilibrium towards the formation of the protonated molecule [M+H]⁺, thereby suppressing the formation of sodium and potassium adducts.

  • Use High-Purity Reagents: Employing LC-MS grade solvents and reagents is crucial to minimize metal ion contamination. Be aware that even high-purity methanol (B129727) can sometimes be a source of ion suppression and affect adduct formation.

  • Proper Labware Handling: Avoid touching labware with bare hands to prevent the transfer of salts. Use appropriate cleaning procedures for glassware, such as rinsing with LC-MS grade methanol, to remove any detergent residues that may contain sodium.

  • Solvent Choice: Acetonitrile is often preferred over methanol in the mobile phase as methanol can lead to a higher degree of sodium adduct formation.

  • Mobile Phase Additives: The addition of volatile ammonium salts, like ammonium acetate (B1210297), can be highly effective. The excess ammonium ions will competitively bind with Tacrolimus to form a single, dominant [M+NH₄]⁺ adduct, which is often easier to fragment for MS/MS analysis.

Q4: Is it ever advantageous to intentionally form a specific adduct of Tacrolimus?

A4: Yes, for quantitative LC-MS/MS methods, it is often beneficial to promote the formation of a single, stable adduct to enhance sensitivity and reproducibility. While sodium and potassium adducts can be difficult to fragment, the ammonium adduct ([M+NH₄]⁺) is often preferred because it is readily formed and fragments efficiently. Some methods even intentionally promote the formation of the sodium adduct ([M+Na]⁺) for selected ion monitoring (SIM) due to its high abundance. The key is to create conditions where one adduct species is dominant and consistently produced across all samples and standards.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High abundance of [M+Na]⁺ and [M+K]⁺ adducts, with a weak or absent target ion (e.g., [M+NH₄]⁺). Contamination with sodium and potassium salts.- Use LC-MS grade solvents and freshly prepared mobile phases.- Add ammonium acetate (e.g., 0.5-10 mM) to the mobile phase to promote the formation of the [M+NH₄]⁺ adduct.- Clean glassware thoroughly, rinsing with LC-MS grade methanol.- If possible, switch the organic component of the mobile phase from methanol to acetonitrile.
Inconsistent adduct ratios between samples and standards. Variability in the sample matrix (e.g., different salt concentrations in patient samples).- Implement a robust sample preparation method to remove interfering matrix components.- Promote a single adduct by adding a suitable mobile phase additive (e.g., ammonium acetate) to a concentration that swamps out the matrix effects.
Poor fragmentation of the precursor ion in MS/MS. The selected precursor ion is a sodium or potassium adduct, which can be more difficult to fragment.- Optimize collision energy for the specific adduct.- If possible, switch to monitoring the ammonium adduct ([M+NH₄]⁺), which generally provides better fragmentation for MS/MS detection.
Low overall signal intensity for all Tacrolimus-related ions. Ion suppression from the sample matrix or mobile phase components.- Improve sample cleanup procedures (e.g., solid-phase extraction).- Evaluate different sources or grades of solvents, as some may contain impurities that cause ion suppression.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).

Experimental Protocols

Protocol 1: Promoting the Ammonium Adduct of Tacrolimus for LC-MS/MS Analysis

This protocol is designed to promote the formation of the [M+NH₄]⁺ adduct for consistent and sensitive quantification of Tacrolimus in whole blood.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of whole blood sample, add 10 µL of an internal standard solution (e.g., ascomycin (B1665279) or sirolimus).

  • Add 50 µL of 0.1 M zinc sulfate (B86663) solution to lyse the cells and vortex for 1 minute.

  • Add a protein precipitation agent (e.g., 200 µL of methanol/acetonitrile).

  • Vortex thoroughly for 30 seconds and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 2-10 mM ammonium acetate in water, potentially with 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile with 2-10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A suitable gradient to elute Tacrolimus and separate it from potential interferences.

  • MS Detection: Positive ion electrospray ionization (ESI+).

  • MRM Transitions:

    • Tacrolimus: Monitor the transition from the ammonium adduct precursor ion to a specific product ion (e.g., m/z 821.5 → 768.3).

    • Internal Standard (e.g., Ascomycin): m/z 809.5 → 756.4.

Visualizations

Adduct_Formation_Pathway cluster_sources Sources of Ions cluster_adducts Resulting Adducts in ESI Source Tacrolimus Tacrolimus (M) M_Na_K [M+Na]⁺ / [M+K]⁺ (Often Undesirable) Tacrolimus->M_Na_K + Na⁺ / K⁺ M_NH4 [M+NH₄]⁺ (Preferred for Quantitation) Tacrolimus->M_NH4 + NH₄⁺ M_H [M+H]⁺ (Low Abundance) Tacrolimus->M_H + H⁺ Na_K Na⁺ / K⁺ (from Glassware, Reagents, Matrix) NH4 NH₄⁺ (from Mobile Phase Additive) H H⁺ (from Mobile Phase Acid)

Caption: Formation pathways of common Tacrolimus adducts in ESI-MS.

Troubleshooting_Workflow Start Inconsistent Tacrolimus Signal or Multiple Adducts Observed Check_Reagents Are you using LC-MS grade solvents and fresh reagents? Start->Check_Reagents Use_High_Purity Switch to high-purity solvents and reagents. Check_Reagents->Use_High_Purity No Add_Additive Is a mobile phase additive (e.g., ammonium acetate) being used? Check_Reagents->Add_Additive Yes Use_High_Purity->Add_Additive Implement_Additive Add 2-10 mM ammonium acetate to the mobile phase. Add_Additive->Implement_Additive No Check_Fragmentation Is fragmentation efficient in MS/MS? Add_Additive->Check_Fragmentation Yes Implement_Additive->Check_Fragmentation Optimize_CE Optimize Collision Energy (CE) for the dominant adduct. Check_Fragmentation->Optimize_CE No Review_Prep Review sample preparation and labware handling. Check_Fragmentation->Review_Prep Yes Switch_Adduct If using [M+Na]⁺, consider switching to [M+NH₄]⁺ for better fragmentation. Optimize_CE->Switch_Adduct Switch_Adduct->Review_Prep End Consistent Signal Achieved Review_Prep->End

Caption: Troubleshooting workflow for Tacrolimus adduct formation issues.

References

dealing with adduct formation in Tacrolimus mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for adduct formation in Tacrolimus mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common issues related to adduct formation during LC-MS analysis of Tacrolimus.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed for Tacrolimus in positive ion electrospray ionization mass spectrometry (ESI-MS)?

A1: In positive ion ESI-MS, Tacrolimus has a weak affinity for protons, meaning the protonated molecule [M+H]⁺ is often of very low abundance or practically undetected.[1] Instead, Tacrolimus readily forms adducts with alkali metals and ammonium ions. The most commonly observed adducts are:

  • Sodium adduct [M+Na]⁺

  • Potassium adduct [M+K]⁺

  • Ammonium adduct [M+NH₄]⁺ [1][2][3]

The formation of these adducts is a common phenomenon in ESI-MS.[4]

Q2: Why am I seeing multiple adducts of Tacrolimus in my mass spectrum, and how does this affect my analysis?

A2: The presence of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, and [M+K]⁺) in a single analysis can be problematic for quantitative studies. When the ion signal for Tacrolimus is split between several adducts, it can lead to:

  • Reduced sensitivity: The intensity of the target adduct peak is diminished, potentially impacting the limit of quantification (LOQ).

  • Poor reproducibility: The relative intensities of the different adducts can vary between samples and batches, leading to inconsistent results.

  • Inaccurate quantification: If the quantitation method is based on a single adduct, variability in adduct formation can lead to erroneous concentration measurements.

The primary sources of sodium and potassium ions that lead to these adducts include glassware, mobile phase reagents, the biological matrix itself, and even handling by the analyst.

Q3: How can I control or minimize the formation of unwanted sodium and potassium adducts?

A3: There are several strategies to control the formation of alkali metal adducts and promote a more consistent ionization of Tacrolimus:

  • Lower the Mobile Phase pH: Adding a small amount of an organic acid, like formic acid, to the mobile phase can provide an excess of protons. This drives the equilibrium towards the formation of the protonated molecule [M+H]⁺, thereby suppressing the formation of sodium and potassium adducts.

  • Use High-Purity Reagents: Employing LC-MS grade solvents and reagents is crucial to minimize metal ion contamination. Be aware that even high-purity methanol can sometimes be a source of ion suppression and affect adduct formation.

  • Proper Labware Handling: Avoid touching labware with bare hands to prevent the transfer of salts. Use appropriate cleaning procedures for glassware, such as rinsing with LC-MS grade methanol, to remove any detergent residues that may contain sodium.

  • Solvent Choice: Acetonitrile is often preferred over methanol in the mobile phase as methanol can lead to a higher degree of sodium adduct formation.

  • Mobile Phase Additives: The addition of volatile ammonium salts, like ammonium acetate, can be highly effective. The excess ammonium ions will competitively bind with Tacrolimus to form a single, dominant [M+NH₄]⁺ adduct, which is often easier to fragment for MS/MS analysis.

Q4: Is it ever advantageous to intentionally form a specific adduct of Tacrolimus?

A4: Yes, for quantitative LC-MS/MS methods, it is often beneficial to promote the formation of a single, stable adduct to enhance sensitivity and reproducibility. While sodium and potassium adducts can be difficult to fragment, the ammonium adduct ([M+NH₄]⁺) is often preferred because it is readily formed and fragments efficiently. Some methods even intentionally promote the formation of the sodium adduct ([M+Na]⁺) for selected ion monitoring (SIM) due to its high abundance. The key is to create conditions where one adduct species is dominant and consistently produced across all samples and standards.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High abundance of [M+Na]⁺ and [M+K]⁺ adducts, with a weak or absent target ion (e.g., [M+NH₄]⁺). Contamination with sodium and potassium salts.- Use LC-MS grade solvents and freshly prepared mobile phases.- Add ammonium acetate (e.g., 0.5-10 mM) to the mobile phase to promote the formation of the [M+NH₄]⁺ adduct.- Clean glassware thoroughly, rinsing with LC-MS grade methanol.- If possible, switch the organic component of the mobile phase from methanol to acetonitrile.
Inconsistent adduct ratios between samples and standards. Variability in the sample matrix (e.g., different salt concentrations in patient samples).- Implement a robust sample preparation method to remove interfering matrix components.- Promote a single adduct by adding a suitable mobile phase additive (e.g., ammonium acetate) to a concentration that swamps out the matrix effects.
Poor fragmentation of the precursor ion in MS/MS. The selected precursor ion is a sodium or potassium adduct, which can be more difficult to fragment.- Optimize collision energy for the specific adduct.- If possible, switch to monitoring the ammonium adduct ([M+NH₄]⁺), which generally provides better fragmentation for MS/MS detection.
Low overall signal intensity for all Tacrolimus-related ions. Ion suppression from the sample matrix or mobile phase components.- Improve sample cleanup procedures (e.g., solid-phase extraction).- Evaluate different sources or grades of solvents, as some may contain impurities that cause ion suppression.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).

Experimental Protocols

Protocol 1: Promoting the Ammonium Adduct of Tacrolimus for LC-MS/MS Analysis

This protocol is designed to promote the formation of the [M+NH₄]⁺ adduct for consistent and sensitive quantification of Tacrolimus in whole blood.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of whole blood sample, add 10 µL of an internal standard solution (e.g., ascomycin or sirolimus).

  • Add 50 µL of 0.1 M zinc sulfate solution to lyse the cells and vortex for 1 minute.

  • Add a protein precipitation agent (e.g., 200 µL of methanol/acetonitrile).

  • Vortex thoroughly for 30 seconds and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 2-10 mM ammonium acetate in water, potentially with 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile with 2-10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: A suitable gradient to elute Tacrolimus and separate it from potential interferences.

  • MS Detection: Positive ion electrospray ionization (ESI+).

  • MRM Transitions:

    • Tacrolimus: Monitor the transition from the ammonium adduct precursor ion to a specific product ion (e.g., m/z 821.5 → 768.3).

    • Internal Standard (e.g., Ascomycin): m/z 809.5 → 756.4.

Visualizations

Adduct_Formation_Pathway cluster_sources Sources of Ions cluster_adducts Resulting Adducts in ESI Source Tacrolimus Tacrolimus (M) M_Na_K [M+Na]⁺ / [M+K]⁺ (Often Undesirable) Tacrolimus->M_Na_K + Na⁺ / K⁺ M_NH4 [M+NH₄]⁺ (Preferred for Quantitation) Tacrolimus->M_NH4 + NH₄⁺ M_H [M+H]⁺ (Low Abundance) Tacrolimus->M_H + H⁺ Na_K Na⁺ / K⁺ (from Glassware, Reagents, Matrix) NH4 NH₄⁺ (from Mobile Phase Additive) H H⁺ (from Mobile Phase Acid)

Caption: Formation pathways of common Tacrolimus adducts in ESI-MS.

Troubleshooting_Workflow Start Inconsistent Tacrolimus Signal or Multiple Adducts Observed Check_Reagents Are you using LC-MS grade solvents and fresh reagents? Start->Check_Reagents Use_High_Purity Switch to high-purity solvents and reagents. Check_Reagents->Use_High_Purity No Add_Additive Is a mobile phase additive (e.g., ammonium acetate) being used? Check_Reagents->Add_Additive Yes Use_High_Purity->Add_Additive Implement_Additive Add 2-10 mM ammonium acetate to the mobile phase. Add_Additive->Implement_Additive No Check_Fragmentation Is fragmentation efficient in MS/MS? Add_Additive->Check_Fragmentation Yes Implement_Additive->Check_Fragmentation Optimize_CE Optimize Collision Energy (CE) for the dominant adduct. Check_Fragmentation->Optimize_CE No Review_Prep Review sample preparation and labware handling. Check_Fragmentation->Review_Prep Yes Switch_Adduct If using [M+Na]⁺, consider switching to [M+NH₄]⁺ for better fragmentation. Optimize_CE->Switch_Adduct Switch_Adduct->Review_Prep End Consistent Signal Achieved Review_Prep->End

Caption: Troubleshooting workflow for Tacrolimus adduct formation issues.

References

Technical Support Center: Tacrolimus-13C,d2 Ionization Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing source conditions for Tacrolimus-13C,d2 ionization. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical ESI source parameters for Tacrolimus (B1663567) and this compound analysis?

A1: Electrospray ionization (ESI) in positive ion mode is standard for Tacrolimus analysis. While optimal settings are instrument-dependent, the following table summarizes typical starting parameters based on published methods. It is crucial to optimize these parameters on your specific mass spectrometer.

ParameterTypical Value RangeNotes
Capillary Voltage 3.0 - 4.0 kVExcessive voltage can lead to in-source fragmentation. Start around 3.5 kV and optimize for maximum precursor ion intensity.[1][2]
Desolvation Temperature 350 - 500 °CThis is critical for efficient solvent evaporation. Higher temperatures can sometimes lead to thermal degradation.[1][2]
Desolvation Gas Flow 600 - 1000 L/hAids in droplet desolvation. Higher flow rates can improve sensitivity but may also introduce instability if too high.[2]
Cone Gas Flow 50 - 150 L/hHelps to prevent solvent droplets from entering the mass analyzer.
Source Temperature 120 - 150 °CContributes to the overall desolvation process.

Q2: Which precursor ion (adduct) should I monitor for this compound?

A2: Tacrolimus readily forms several adducts in the ESI source. The choice of adduct to monitor can significantly impact sensitivity and specificity. The most commonly monitored adducts are the ammonium (B1175870) ([M+NH4]+) and sodium ([M+Na]+) adducts. The corresponding m/z values for this compound would be shifted accordingly.

AdductTacrolimus (m/z)This compound (m/z)Recommended Mobile Phase Additive
Ammonium821.5824.6Ammonium formate (B1220265) or ammonium acetate (B1210297) (2-10 mM)
Sodium826.5829.6Can be present as an impurity or intentionally added (e.g., sodium acetate). Often enhances signal but may be less specific.

It is recommended to use a mobile phase containing an ammonium salt to promote the formation of the ammonium adduct, which often provides a more stable and specific signal for quantification.

Q3: My this compound internal standard signal is low or inconsistent. What are the potential causes?

A3: Low or inconsistent internal standard signal can arise from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Source Conditions: The source parameters may not be optimized for this compound. Systematically tune the capillary voltage, desolvation temperature, and gas flows.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids (B1166683) from whole blood) can suppress the ionization of this compound. Improve sample preparation to remove interferences or adjust chromatography to separate them from the analyte.

  • Incorrect Mobile Phase: The mobile phase composition, including the type and concentration of additives, is crucial for consistent ionization. Ensure the mobile phase promotes the formation of the desired adduct.

  • Internal Standard Solution Issues: Verify the concentration and stability of your this compound stock and working solutions.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Poor Sensitivity for Tacrolimus and this compound

If you are experiencing low signal intensity for both the analyte and the internal standard, consider the following troubleshooting workflow.

PoorSensitivity Start Start: Poor Sensitivity CheckSourceParams 1. Verify & Optimize Source Parameters Start->CheckSourceParams CheckMobilePhase 2. Evaluate Mobile Phase Composition CheckSourceParams->CheckMobilePhase If no improvement TuneCapillary Tune Capillary Voltage CheckSourceParams->TuneCapillary CheckSamplePrep 3. Review Sample Preparation CheckMobilePhase->CheckSamplePrep If no improvement CheckAdditive Verify Additive (e.g., Ammonium Formate) CheckMobilePhase->CheckAdditive CheckInstrument 4. Assess Instrument Performance CheckSamplePrep->CheckInstrument If no improvement CheckExtraction Assess Extraction Recovery CheckSamplePrep->CheckExtraction CleanSource Clean Ion Source CheckInstrument->CleanSource Resolved Issue Resolved TuneTemp Optimize Desolvation Temp. TuneCapillary->TuneTemp TuneGas Adjust Gas Flows TuneTemp->TuneGas TuneGas->Resolved If signal improves CheckSolventRatio Optimize Organic:Aqueous Ratio CheckAdditive->CheckSolventRatio CheckSolventRatio->Resolved If signal improves CheckMatrix Investigate Matrix Effects CheckExtraction->CheckMatrix CheckMatrix->Resolved If signal improves CalibrateMS Calibrate Mass Spectrometer CleanSource->CalibrateMS CalibrateMS->Resolved If signal improves HighVariability Start Start: High Variability CheckLC 1. Examine LC System Stability Start->CheckLC CheckSourceStability 2. Assess ESI Source Stability CheckLC->CheckSourceStability If LC is stable CheckPressure Monitor Pump Pressure CheckLC->CheckPressure CheckSampleIntegrity 3. Verify Sample and Standard Integrity CheckSourceStability->CheckSampleIntegrity If source is stable InspectSpray Visually Inspect ESI Spray CheckSourceStability->InspectSpray CheckDegradation Assess for Degradation CheckSampleIntegrity->CheckDegradation Resolved Issue Resolved CheckColumn Inspect Column for Voids/Plugging CheckPressure->CheckColumn CheckLeaks Check for Leaks CheckColumn->CheckLeaks CheckLeaks->Resolved If issue found & fixed CheckVoltages Monitor Source Voltages InspectSpray->CheckVoltages CleanSource Clean Source Components CheckVoltages->CleanSource CleanSource->Resolved If issue found & fixed CheckEvaporation Check for Solvent Evaporation CheckDegradation->CheckEvaporation CheckPipetting Verify Pipetting Accuracy CheckEvaporation->CheckPipetting CheckPipetting->Resolved If issue found & fixed OptimizationWorkflow Start Start Infusion Opt_Voltage Optimize Capillary Voltage Start->Opt_Voltage Opt_Temp Optimize Desolvation Temp. Opt_Voltage->Opt_Temp Opt_Gas Optimize Gas Flows Opt_Temp->Opt_Gas Opt_ConeV Optimize Cone Voltage Opt_Gas->Opt_ConeV End Final Parameters Set Opt_ConeV->End

References

Technical Support Center: Tacrolimus-13C,d2 Ionization Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing source conditions for Tacrolimus-13C,d2 ionization. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical ESI source parameters for Tacrolimus and this compound analysis?

A1: Electrospray ionization (ESI) in positive ion mode is standard for Tacrolimus analysis. While optimal settings are instrument-dependent, the following table summarizes typical starting parameters based on published methods. It is crucial to optimize these parameters on your specific mass spectrometer.

ParameterTypical Value RangeNotes
Capillary Voltage 3.0 - 4.0 kVExcessive voltage can lead to in-source fragmentation. Start around 3.5 kV and optimize for maximum precursor ion intensity.[1][2]
Desolvation Temperature 350 - 500 °CThis is critical for efficient solvent evaporation. Higher temperatures can sometimes lead to thermal degradation.[1][2]
Desolvation Gas Flow 600 - 1000 L/hAids in droplet desolvation. Higher flow rates can improve sensitivity but may also introduce instability if too high.[2]
Cone Gas Flow 50 - 150 L/hHelps to prevent solvent droplets from entering the mass analyzer.
Source Temperature 120 - 150 °CContributes to the overall desolvation process.

Q2: Which precursor ion (adduct) should I monitor for this compound?

A2: Tacrolimus readily forms several adducts in the ESI source. The choice of adduct to monitor can significantly impact sensitivity and specificity. The most commonly monitored adducts are the ammonium ([M+NH4]+) and sodium ([M+Na]+) adducts. The corresponding m/z values for this compound would be shifted accordingly.

AdductTacrolimus (m/z)This compound (m/z)Recommended Mobile Phase Additive
Ammonium821.5824.6Ammonium formate or ammonium acetate (2-10 mM)
Sodium826.5829.6Can be present as an impurity or intentionally added (e.g., sodium acetate). Often enhances signal but may be less specific.

It is recommended to use a mobile phase containing an ammonium salt to promote the formation of the ammonium adduct, which often provides a more stable and specific signal for quantification.

Q3: My this compound internal standard signal is low or inconsistent. What are the potential causes?

A3: Low or inconsistent internal standard signal can arise from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Source Conditions: The source parameters may not be optimized for this compound. Systematically tune the capillary voltage, desolvation temperature, and gas flows.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., phospholipids from whole blood) can suppress the ionization of this compound. Improve sample preparation to remove interferences or adjust chromatography to separate them from the analyte.

  • Incorrect Mobile Phase: The mobile phase composition, including the type and concentration of additives, is crucial for consistent ionization. Ensure the mobile phase promotes the formation of the desired adduct.

  • Internal Standard Solution Issues: Verify the concentration and stability of your this compound stock and working solutions.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Poor Sensitivity for Tacrolimus and this compound

If you are experiencing low signal intensity for both the analyte and the internal standard, consider the following troubleshooting workflow.

PoorSensitivity Start Start: Poor Sensitivity CheckSourceParams 1. Verify & Optimize Source Parameters Start->CheckSourceParams CheckMobilePhase 2. Evaluate Mobile Phase Composition CheckSourceParams->CheckMobilePhase If no improvement TuneCapillary Tune Capillary Voltage CheckSourceParams->TuneCapillary CheckSamplePrep 3. Review Sample Preparation CheckMobilePhase->CheckSamplePrep If no improvement CheckAdditive Verify Additive (e.g., Ammonium Formate) CheckMobilePhase->CheckAdditive CheckInstrument 4. Assess Instrument Performance CheckSamplePrep->CheckInstrument If no improvement CheckExtraction Assess Extraction Recovery CheckSamplePrep->CheckExtraction CleanSource Clean Ion Source CheckInstrument->CleanSource Resolved Issue Resolved TuneTemp Optimize Desolvation Temp. TuneCapillary->TuneTemp TuneGas Adjust Gas Flows TuneTemp->TuneGas TuneGas->Resolved If signal improves CheckSolventRatio Optimize Organic:Aqueous Ratio CheckAdditive->CheckSolventRatio CheckSolventRatio->Resolved If signal improves CheckMatrix Investigate Matrix Effects CheckExtraction->CheckMatrix CheckMatrix->Resolved If signal improves CalibrateMS Calibrate Mass Spectrometer CleanSource->CalibrateMS CalibrateMS->Resolved If signal improves HighVariability Start Start: High Variability CheckLC 1. Examine LC System Stability Start->CheckLC CheckSourceStability 2. Assess ESI Source Stability CheckLC->CheckSourceStability If LC is stable CheckPressure Monitor Pump Pressure CheckLC->CheckPressure CheckSampleIntegrity 3. Verify Sample and Standard Integrity CheckSourceStability->CheckSampleIntegrity If source is stable InspectSpray Visually Inspect ESI Spray CheckSourceStability->InspectSpray CheckDegradation Assess for Degradation CheckSampleIntegrity->CheckDegradation Resolved Issue Resolved CheckColumn Inspect Column for Voids/Plugging CheckPressure->CheckColumn CheckLeaks Check for Leaks CheckColumn->CheckLeaks CheckLeaks->Resolved If issue found & fixed CheckVoltages Monitor Source Voltages InspectSpray->CheckVoltages CleanSource Clean Source Components CheckVoltages->CleanSource CleanSource->Resolved If issue found & fixed CheckEvaporation Check for Solvent Evaporation CheckDegradation->CheckEvaporation CheckPipetting Verify Pipetting Accuracy CheckEvaporation->CheckPipetting CheckPipetting->Resolved If issue found & fixed OptimizationWorkflow Start Start Infusion Opt_Voltage Optimize Capillary Voltage Start->Opt_Voltage Opt_Temp Optimize Desolvation Temp. Opt_Voltage->Opt_Temp Opt_Gas Optimize Gas Flows Opt_Temp->Opt_Gas Opt_ConeV Optimize Cone Voltage Opt_Gas->Opt_ConeV End Final Parameters Set Opt_ConeV->End

References

Validation & Comparative

A Comparative Guide to Internal Standards for Tacrolimus Quantification: Tacrolimus-¹³C,d₂ vs. Ascomycin

Author: BenchChem Technical Support Team. Date: November 2025

In the therapeutic drug monitoring (TDM) of the potent immunosuppressant Tacrolimus, accurate and precise quantification is paramount for optimizing patient outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity. A critical component of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a detailed comparison of the analytical performance of the stable isotope-labeled internal standard (SIL-IS) Tacrolimus-¹³C,d₂ and the structural analog internal standard, ascomycin (B1665279).

Stable isotope-labeled internal standards are considered the ideal choice in mass spectrometry as they share nearly identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization effects.[1][2][3] This leads to more effective compensation for matrix effects and variability in extraction recovery.[1][2]

Performance Data: Tacrolimus-¹³C,d₂ vs. Ascomycin

The following tables summarize the quantitative data on linearity, accuracy, and precision for LC-MS/MS assays of Tacrolimus using either Tacrolimus-¹³C,d₂ or ascomycin as the internal standard.

Table 1: Linearity

Internal StandardConcentration Range (ng/mL)Correlation Coefficient (r²)Citation
Tacrolimus-¹³C,d₂0.5 - 20> 0.99
Ascomycin0.5 - 20> 0.99
Tacrolimus-¹³C,d₂Not Specified0.9997
AscomycinNot Specified0.9984

Table 2: Accuracy

Internal StandardQC LevelMean Bias (%)Citation
Tacrolimus-¹³C,d₂Low, Mid, High-0.45 to 0.63
AscomycinLow, Mid, High-2.65 to 1.71
Tacrolimus-¹³C,d₂Not Specified-0.02
AscomycinNot Specified-0.58
Tacrolimus-¹³C,d₂Patient Samples+3.00

Table 3: Precision

Internal StandardQC LevelCoefficient of Variation (CV%)Citation
Tacrolimus-¹³C,d₂Low (3.52 ng/mL)8.40
Mid (13.54 ng/mL)2.66
High (20.41 ng/mL)3.67
AscomycinLow (3.47 ng/mL)3.68
Mid (12.97 ng/mL)3.87
High (20.42 ng/mL)9.27
Tacrolimus-¹³C,d₂Low, High< 3.09
AscomycinLow, High< 3.63

Experimental Protocols

A generalized experimental protocol for the quantification of Tacrolimus in whole blood using LC-MS/MS is outlined below. Specific parameters may vary between laboratories and instrument platforms.

Sample Preparation
  • Aliquoting: 100 µL of whole blood sample, calibrator, or quality control is pipetted into a microcentrifuge tube.

  • Internal Standard Addition: 250 µL of the internal standard working solution (either Tacrolimus-¹³C,d₂ or ascomycin in a protein precipitation solvent like acetonitrile (B52724) or methanol) is added.

  • Protein Precipitation: The mixture is vortexed to ensure thorough mixing and precipitation of proteins. Zinc sulfate (B86663) solution may also be used in the precipitation step to enhance protein removal.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a clean tube or vial for analysis. In some methods, a liquid-liquid extraction step with a solvent like tert-butyl methyl ether is performed for further cleanup.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.

    • Flow Rate: A suitable flow rate is maintained to ensure good chromatographic separation.

    • Column Temperature: The column is often heated to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged molecules.

    • Ion Monitoring: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify Tacrolimus and the internal standard. The monitored mass transitions are typically the [M+NH₄]⁺ adducts.

      • Tacrolimus: m/z 821.5 → 768.4

      • Tacrolimus-¹³C,d₂: m/z 824.6 → 771.5

      • Ascomycin: m/z 809.5 → 756.4

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis Sample Whole Blood Sample Add_IS Add Internal Standard (Tacrolimus-13C,d2 or Ascomycin) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis

Caption: Workflow for Tacrolimus analysis by LC-MS/MS.

Performance Comparison

G cluster_Tacrolimus_13C_d2 This compound (SIL-IS) cluster_Ascomycin Ascomycin (Analog IS) T_Linearity Excellent Linearity (r² > 0.999) Comparison Comparison T_Linearity->Comparison T_Accuracy High Accuracy (Low Bias) T_Accuracy->Comparison T_Precision Good Precision (CV% < 8.5%) T_Precision->Comparison T_Matrix Effective Matrix Effect Compensation T_Matrix->Comparison A_Linearity Good Linearity (r² > 0.99) A_Linearity->Comparison A_Accuracy Acceptable Accuracy A_Accuracy->Comparison A_Precision Acceptable Precision (CV% < 9.3%) A_Precision->Comparison A_Matrix Good Matrix Effect Compensation A_Matrix->Comparison

References

A Comparative Guide to Internal Standards for Tacrolimus Quantification: Tacrolimus-¹³C,d₂ vs. Ascomycin

Author: BenchChem Technical Support Team. Date: November 2025

In the therapeutic drug monitoring (TDM) of the potent immunosuppressant Tacrolimus, accurate and precise quantification is paramount for optimizing patient outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity. A critical component of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a detailed comparison of the analytical performance of the stable isotope-labeled internal standard (SIL-IS) Tacrolimus-¹³C,d₂ and the structural analog internal standard, ascomycin.

Stable isotope-labeled internal standards are considered the ideal choice in mass spectrometry as they share nearly identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization effects.[1][2][3] This leads to more effective compensation for matrix effects and variability in extraction recovery.[1][2]

Performance Data: Tacrolimus-¹³C,d₂ vs. Ascomycin

The following tables summarize the quantitative data on linearity, accuracy, and precision for LC-MS/MS assays of Tacrolimus using either Tacrolimus-¹³C,d₂ or ascomycin as the internal standard.

Table 1: Linearity

Internal StandardConcentration Range (ng/mL)Correlation Coefficient (r²)Citation
Tacrolimus-¹³C,d₂0.5 - 20> 0.99
Ascomycin0.5 - 20> 0.99
Tacrolimus-¹³C,d₂Not Specified0.9997
AscomycinNot Specified0.9984

Table 2: Accuracy

Internal StandardQC LevelMean Bias (%)Citation
Tacrolimus-¹³C,d₂Low, Mid, High-0.45 to 0.63
AscomycinLow, Mid, High-2.65 to 1.71
Tacrolimus-¹³C,d₂Not Specified-0.02
AscomycinNot Specified-0.58
Tacrolimus-¹³C,d₂Patient Samples+3.00

Table 3: Precision

Internal StandardQC LevelCoefficient of Variation (CV%)Citation
Tacrolimus-¹³C,d₂Low (3.52 ng/mL)8.40
Mid (13.54 ng/mL)2.66
High (20.41 ng/mL)3.67
AscomycinLow (3.47 ng/mL)3.68
Mid (12.97 ng/mL)3.87
High (20.42 ng/mL)9.27
Tacrolimus-¹³C,d₂Low, High< 3.09
AscomycinLow, High< 3.63

Experimental Protocols

A generalized experimental protocol for the quantification of Tacrolimus in whole blood using LC-MS/MS is outlined below. Specific parameters may vary between laboratories and instrument platforms.

Sample Preparation
  • Aliquoting: 100 µL of whole blood sample, calibrator, or quality control is pipetted into a microcentrifuge tube.

  • Internal Standard Addition: 250 µL of the internal standard working solution (either Tacrolimus-¹³C,d₂ or ascomycin in a protein precipitation solvent like acetonitrile or methanol) is added.

  • Protein Precipitation: The mixture is vortexed to ensure thorough mixing and precipitation of proteins. Zinc sulfate solution may also be used in the precipitation step to enhance protein removal.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a clean tube or vial for analysis. In some methods, a liquid-liquid extraction step with a solvent like tert-butyl methyl ether is performed for further cleanup.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

    • Flow Rate: A suitable flow rate is maintained to ensure good chromatographic separation.

    • Column Temperature: The column is often heated to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged molecules.

    • Ion Monitoring: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify Tacrolimus and the internal standard. The monitored mass transitions are typically the [M+NH₄]⁺ adducts.

      • Tacrolimus: m/z 821.5 → 768.4

      • Tacrolimus-¹³C,d₂: m/z 824.6 → 771.5

      • Ascomycin: m/z 809.5 → 756.4

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis Sample Whole Blood Sample Add_IS Add Internal Standard (Tacrolimus-13C,d2 or Ascomycin) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis

Caption: Workflow for Tacrolimus analysis by LC-MS/MS.

Performance Comparison

G cluster_Tacrolimus_13C_d2 This compound (SIL-IS) cluster_Ascomycin Ascomycin (Analog IS) T_Linearity Excellent Linearity (r² > 0.999) Comparison Comparison T_Linearity->Comparison T_Accuracy High Accuracy (Low Bias) T_Accuracy->Comparison T_Precision Good Precision (CV% < 8.5%) T_Precision->Comparison T_Matrix Effective Matrix Effect Compensation T_Matrix->Comparison A_Linearity Good Linearity (r² > 0.99) A_Linearity->Comparison A_Accuracy Acceptable Accuracy A_Accuracy->Comparison A_Precision Acceptable Precision (CV% < 9.3%) A_Precision->Comparison A_Matrix Good Matrix Effect Compensation A_Matrix->Comparison

References

A Comparative Guide to the Limit of Quantification for Tacrolimus Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tacrolimus (B1663567), a potent immunosuppressant with a narrow therapeutic window, is critical for effective therapeutic drug monitoring (TDM) in transplant recipients. A key performance characteristic of any tacrolimus assay is its limit of quantification (LOQ), defined as the lowest concentration of the analyte that can be reliably measured with acceptable precision and accuracy. This guide provides a comparative overview of the LOQ for various tacrolimus assay methodologies, supported by experimental data and detailed protocols.

Comparison of Tacrolimus Assay Methodologies

The two primary methods for measuring tacrolimus concentrations in whole blood are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays. LC-MS/MS is often considered the gold standard due to its high specificity and sensitivity, while immunoassays are widely used for their speed and convenience in clinical settings.[1][2][3]

The determination of the LOQ is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5] These guidelines stipulate that the LOQ is the lowest concentration on the calibration curve where the analyte response is at least five times the blank response and can be quantified with a precision (coefficient of variation, CV) and accuracy (percent bias) within 20%.

Below is a summary of reported LOQ values for tacrolimus across different analytical platforms.

Analytical MethodPlatform/AssayLimit of Quantification (LOQ) (ng/mL)Reference
LC-MS/MS Various<0.3 - 3.75
MassTrak LC-MS/MS0.81
In-house validated LC-MS/MS1.0
In-house validated LC-MS/MS1.1
Immunoassay
Dimension TAC assay0.81
QMS® Tacrolimus Immunoassay1.0 (functional sensitivity)
Elecsys Tacrolimus assay≤1.5 (intermediate imprecision ≤10%)
ARCHITECT immunoassayNot explicitly stated, but AMR starts at 1.1 ng/mL
PETIA1.0

Note: The analytical measurement range (AMR) for one LC-MS/MS method spanned from 1.1 to 31.6 ng/mL. Some LC-MS/MS methods have reported an LOQ as low as 0.1 ng/mL. For unbound tacrolimus in plasma ultrafiltrate, an LC-MS/MS method achieved a remarkable LOQ of 0.1 pg/mL.

Experimental Protocols

Determination of the Limit of Quantification (LOQ)

The following protocol is a generalized procedure for determining the LOQ of a tacrolimus assay, based on regulatory guidelines and published methodologies.

1. Preparation of Samples:

  • Prepare a series of calibration standards by spiking known concentrations of a certified tacrolimus reference standard into a blank biological matrix (e.g., whole blood). The concentration range should encompass the expected therapeutic range and extend to lower concentrations to determine the LOQ.

  • The lowest standard on the calibration curve will be the prospective LOQ.

  • Prepare Quality Control (QC) samples at multiple concentration levels, including one at the proposed LOQ (LLOQ QC).

2. Analytical Runs:

  • Conduct a minimum of three separate analytical runs on different days.

  • Each run should include a full calibration curve and replicate measurements (typically 5-6) of the LLOQ QC samples.

3. Data Analysis and Acceptance Criteria:

  • Signal-to-Noise Ratio: The analyte response at the proposed LOQ should be at least 5 to 10 times the response of a blank sample.

  • Precision: The coefficient of variation (%CV) of the replicate LLOQ QC measurements should not exceed 20%.

  • Accuracy: The mean concentration of the LLOQ QC samples should be within ±20% of the nominal concentration.

  • Calibration Curve: The calibration curve must be linear over the defined range, and the back-calculated concentration of the LLOQ standard should meet the accuracy criteria.

Visualizations

Experimental Workflow for LOQ Determination

LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Runs cluster_data Data Analysis cluster_result Conclusion prep_cal Prepare Calibration Standards (including prospective LOQ) run1 Run 1 prep_cal->run1 run2 Run 2 prep_cal->run2 run3 Run 3 prep_cal->run3 prep_qc Prepare QC Samples (including LLOQ QC) prep_qc->run1 prep_qc->run2 prep_qc->run3 analyze Analyze Data from Each Run run1->analyze run2->analyze run3->analyze eval_sn Evaluate Signal-to-Noise Ratio (>5-10) analyze->eval_sn eval_precision Evaluate Precision (%CV <= 20%) analyze->eval_precision eval_accuracy Evaluate Accuracy (Bias <= 20%) analyze->eval_accuracy loq_established LOQ Established eval_sn->loq_established All Criteria Met loq_not_established LOQ Not Established (Re-evaluate prospective LOQ) eval_sn->loq_not_established Criteria Not Met eval_precision->loq_established All Criteria Met eval_precision->loq_not_established Criteria Not Met eval_accuracy->loq_established All Criteria Met eval_accuracy->loq_not_established Criteria Not Met Tacrolimus_Signaling_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus tacrolimus Tacrolimus complex Tacrolimus-FKBP12 Complex tacrolimus->complex fkbp12 FKBP12 fkbp12->complex calcineurin Calcineurin complex->calcineurin Inhibits nfat_p NFAT-P (Inactive) calcineurin->nfat_p Dephosphorylates nfat NFAT (Active) nfat_p->nfat il2_gene IL-2 Gene nfat->il2_gene Translocates to Nucleus and Activates Transcription il2_mrna IL-2 mRNA il2_gene->il2_mrna il2_production IL-2 Production and T-Cell Proliferation il2_mrna->il2_production

References

A Comparative Guide to the Limit of Quantification for Tacrolimus Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tacrolimus, a potent immunosuppressant with a narrow therapeutic window, is critical for effective therapeutic drug monitoring (TDM) in transplant recipients. A key performance characteristic of any tacrolimus assay is its limit of quantification (LOQ), defined as the lowest concentration of the analyte that can be reliably measured with acceptable precision and accuracy. This guide provides a comparative overview of the LOQ for various tacrolimus assay methodologies, supported by experimental data and detailed protocols.

Comparison of Tacrolimus Assay Methodologies

The two primary methods for measuring tacrolimus concentrations in whole blood are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays. LC-MS/MS is often considered the gold standard due to its high specificity and sensitivity, while immunoassays are widely used for their speed and convenience in clinical settings.[1][2][3]

The determination of the LOQ is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5] These guidelines stipulate that the LOQ is the lowest concentration on the calibration curve where the analyte response is at least five times the blank response and can be quantified with a precision (coefficient of variation, CV) and accuracy (percent bias) within 20%.

Below is a summary of reported LOQ values for tacrolimus across different analytical platforms.

Analytical MethodPlatform/AssayLimit of Quantification (LOQ) (ng/mL)Reference
LC-MS/MS Various<0.3 - 3.75
MassTrak LC-MS/MS0.81
In-house validated LC-MS/MS1.0
In-house validated LC-MS/MS1.1
Immunoassay
Dimension TAC assay0.81
QMS® Tacrolimus Immunoassay1.0 (functional sensitivity)
Elecsys Tacrolimus assay≤1.5 (intermediate imprecision ≤10%)
ARCHITECT immunoassayNot explicitly stated, but AMR starts at 1.1 ng/mL
PETIA1.0

Note: The analytical measurement range (AMR) for one LC-MS/MS method spanned from 1.1 to 31.6 ng/mL. Some LC-MS/MS methods have reported an LOQ as low as 0.1 ng/mL. For unbound tacrolimus in plasma ultrafiltrate, an LC-MS/MS method achieved a remarkable LOQ of 0.1 pg/mL.

Experimental Protocols

Determination of the Limit of Quantification (LOQ)

The following protocol is a generalized procedure for determining the LOQ of a tacrolimus assay, based on regulatory guidelines and published methodologies.

1. Preparation of Samples:

  • Prepare a series of calibration standards by spiking known concentrations of a certified tacrolimus reference standard into a blank biological matrix (e.g., whole blood). The concentration range should encompass the expected therapeutic range and extend to lower concentrations to determine the LOQ.

  • The lowest standard on the calibration curve will be the prospective LOQ.

  • Prepare Quality Control (QC) samples at multiple concentration levels, including one at the proposed LOQ (LLOQ QC).

2. Analytical Runs:

  • Conduct a minimum of three separate analytical runs on different days.

  • Each run should include a full calibration curve and replicate measurements (typically 5-6) of the LLOQ QC samples.

3. Data Analysis and Acceptance Criteria:

  • Signal-to-Noise Ratio: The analyte response at the proposed LOQ should be at least 5 to 10 times the response of a blank sample.

  • Precision: The coefficient of variation (%CV) of the replicate LLOQ QC measurements should not exceed 20%.

  • Accuracy: The mean concentration of the LLOQ QC samples should be within ±20% of the nominal concentration.

  • Calibration Curve: The calibration curve must be linear over the defined range, and the back-calculated concentration of the LLOQ standard should meet the accuracy criteria.

Visualizations

Experimental Workflow for LOQ Determination

LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Runs cluster_data Data Analysis cluster_result Conclusion prep_cal Prepare Calibration Standards (including prospective LOQ) run1 Run 1 prep_cal->run1 run2 Run 2 prep_cal->run2 run3 Run 3 prep_cal->run3 prep_qc Prepare QC Samples (including LLOQ QC) prep_qc->run1 prep_qc->run2 prep_qc->run3 analyze Analyze Data from Each Run run1->analyze run2->analyze run3->analyze eval_sn Evaluate Signal-to-Noise Ratio (>5-10) analyze->eval_sn eval_precision Evaluate Precision (%CV <= 20%) analyze->eval_precision eval_accuracy Evaluate Accuracy (Bias <= 20%) analyze->eval_accuracy loq_established LOQ Established eval_sn->loq_established All Criteria Met loq_not_established LOQ Not Established (Re-evaluate prospective LOQ) eval_sn->loq_not_established Criteria Not Met eval_precision->loq_established All Criteria Met eval_precision->loq_not_established Criteria Not Met eval_accuracy->loq_established All Criteria Met eval_accuracy->loq_not_established Criteria Not Met Tacrolimus_Signaling_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus tacrolimus Tacrolimus complex Tacrolimus-FKBP12 Complex tacrolimus->complex fkbp12 FKBP12 fkbp12->complex calcineurin Calcineurin complex->calcineurin Inhibits nfat_p NFAT-P (Inactive) calcineurin->nfat_p Dephosphorylates nfat NFAT (Active) nfat_p->nfat il2_gene IL-2 Gene nfat->il2_gene Translocates to Nucleus and Activates Transcription il2_mrna IL-2 mRNA il2_gene->il2_mrna il2_production IL-2 Production and T-Cell Proliferation il2_mrna->il2_production

References

A Comparative Guide to Assessing Matrix Effect and Recovery with Tacrolimus-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug monitoring, particularly for immunosuppressants like Tacrolimus (B1663567), achieving accurate and reliable quantification is paramount. Bioanalytical methods, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to matrix effects, which can significantly impact the precision and accuracy of results.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as Tacrolimus-13C,d2, is a widely accepted strategy to mitigate these effects.[1][3] This guide provides a comprehensive comparison of this compound with its common alternative, the structural analog ascomycin (B1665279), focusing on the critical parameters of matrix effect and recovery.

Comparative Performance: this compound vs. Ascomycin

The choice of internal standard is a critical factor in the development of robust LC-MS/MS assays. While structural analogs like ascomycin have been traditionally used, SIL-ISs such as this compound are increasingly preferred for their ability to more effectively compensate for variability in sample preparation and ionization.[4]

Table 1: Comparison of Matrix Effect

Internal StandardAnalyteMean Matrix Effect (%)Reference
This compoundTacrolimus-16.04
AscomycinTacrolimus-29.07
This compoundTacrolimus0.89 (compensated)
AscomycinTacrolimus-0.97 (compensated)

Note: Negative values indicate ion suppression. "Compensated" refers to the matrix effect on the analyte/internal standard ratio.

Table 2: Comparison of Recovery

Internal StandardAnalyteAbsolute Recovery (%)Process Efficiency (%)Reference
This compoundTacrolimus74.89 - 76.3664.11
AscomycinTacrolimus74.89 - 76.3653.12
This compoundThis compound78.3765.35
AscomycinAscomycin75.6654.18

Table 3: Method Precision and Accuracy

Internal StandardQC LevelImprecision (%CV)Accuracy (%)Reference
This compoundLow (3.52 ng/mL)8.40-
Mid (13.54 ng/mL)2.66-
High (20.41 ng/mL)3.67-
AscomycinLow (3.47 ng/mL)3.68-
Mid (12.97 ng/mL)3.87-
High (20.42 ng/mL)9.27-
This compoundLow (1.5 ng/mL)<3.0999.55 - 100.63
High (16 ng/mL)<3.0999.55 - 100.63
AscomycinLow (1.5 ng/mL)<3.6397.35 - 101.71
High (16 ng/mL)<3.6397.35 - 101.71

Studies have shown that while both internal standards can provide acceptable performance in terms of linearity, precision, and accuracy, this compound often demonstrates superior compensation for matrix effects. This is attributed to its identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and ionization.

Experimental Protocols

A standardized approach to assessing matrix effect and recovery is crucial for method validation. The following protocols are based on established guidelines and published literature.

Preparation of Stock and Working Solutions
  • Tacrolimus Stock Solution (1 mg/mL): Dissolve 10 mg of Tacrolimus reference standard in 10 mL of methanol (B129727).

  • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Tacrolimus stock solution in methanol to create calibration standards and quality control (QC) samples at various concentrations (e.g., 0.5-100 ng/mL). Prepare a working solution of this compound at an appropriate concentration (e.g., 10 ng/mL) in methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of whole blood sample (blank, calibrator, or QC) into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (this compound or ascomycin in a protein precipitating solvent like methanol or acetonitrile (B52724) containing zinc sulfate).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Assessment of Matrix Effect

The matrix effect is quantitatively assessed by comparing the response of the analyte in the presence of matrix with the response in a neat solution.

  • Set 1 (A): Prepare a neat solution of Tacrolimus and the internal standard in the reconstitution solvent at a known concentration (e.g., low and high QC levels).

  • Set 2 (B): Extract blank whole blood from at least six different sources. After extraction, spike the extracts with Tacrolimus and the internal standard to the same concentrations as in Set 1.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

    • The internal standard-normalized matrix factor should be close to 1 to demonstrate effective compensation.

Assessment of Recovery

Recovery assesses the efficiency of the extraction procedure.

  • Set 2 (B): (As prepared for Matrix Effect assessment) Blank matrix extract spiked post-extraction.

  • Set 3 (C): Spike blank whole blood with Tacrolimus and the internal standard at the same concentrations as in Set 2 before the extraction process.

  • Calculation:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Workflow for Assessing Matrix Effect and Recovery

The following diagram illustrates the experimental workflow for the quantitative assessment of matrix effect and recovery.

G cluster_prep Solution Preparation cluster_exp Experimental Sets cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Extraction Spike cluster_setC Set C: Pre-Extraction Spike cluster_analysis Analysis & Calculation stock Stock Solutions (Analyte & IS) working Working Solutions (Calibrators, QCs, IS) stock->working A Spike Analyte & IS in Reconstitution Solvent lcms LC-MS/MS Analysis (Measure Peak Areas) A->lcms B1 Blank Whole Blood (n>=6 sources) B2 Perform Extraction B1->B2 B3 Spike Analyte & IS into Blank Extract B2->B3 B3->lcms C1 Blank Whole Blood (n>=6 sources) C2 Spike Analyte & IS into Blank Blood C1->C2 C3 Perform Extraction C2->C3 C3->lcms calc Calculations lcms->calc me Matrix Effect (B/A)100 calc->me rec Recovery (C/B)100 calc->rec pe Process Efficiency (C/A)*100 calc->pe

Caption: Workflow for Matrix Effect and Recovery Assessment.

Conclusion

The use of a stable isotope-labeled internal standard, this compound, is the gold standard for the quantitative analysis of Tacrolimus in biological matrices. Experimental data consistently demonstrates its superiority over structural analogs like ascomycin in compensating for matrix effects, leading to improved accuracy and precision of the bioanalytical method. While both internal standards can yield methods that meet regulatory acceptance criteria, the closer physicochemical properties of this compound to the analyte provide a more reliable and robust assay, which is critical for the therapeutic monitoring of this narrow therapeutic index drug. The detailed protocols and workflow provided herein offer a standardized approach for laboratories to validate their methods in accordance with regulatory expectations.

References

A Comparative Guide to Assessing Matrix Effect and Recovery with Tacrolimus-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug monitoring, particularly for immunosuppressants like Tacrolimus, achieving accurate and reliable quantification is paramount. Bioanalytical methods, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to matrix effects, which can significantly impact the precision and accuracy of results.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as Tacrolimus-13C,d2, is a widely accepted strategy to mitigate these effects.[1][3] This guide provides a comprehensive comparison of this compound with its common alternative, the structural analog ascomycin, focusing on the critical parameters of matrix effect and recovery.

Comparative Performance: this compound vs. Ascomycin

The choice of internal standard is a critical factor in the development of robust LC-MS/MS assays. While structural analogs like ascomycin have been traditionally used, SIL-ISs such as this compound are increasingly preferred for their ability to more effectively compensate for variability in sample preparation and ionization.[4]

Table 1: Comparison of Matrix Effect

Internal StandardAnalyteMean Matrix Effect (%)Reference
This compoundTacrolimus-16.04
AscomycinTacrolimus-29.07
This compoundTacrolimus0.89 (compensated)
AscomycinTacrolimus-0.97 (compensated)

Note: Negative values indicate ion suppression. "Compensated" refers to the matrix effect on the analyte/internal standard ratio.

Table 2: Comparison of Recovery

Internal StandardAnalyteAbsolute Recovery (%)Process Efficiency (%)Reference
This compoundTacrolimus74.89 - 76.3664.11
AscomycinTacrolimus74.89 - 76.3653.12
This compoundThis compound78.3765.35
AscomycinAscomycin75.6654.18

Table 3: Method Precision and Accuracy

Internal StandardQC LevelImprecision (%CV)Accuracy (%)Reference
This compoundLow (3.52 ng/mL)8.40-
Mid (13.54 ng/mL)2.66-
High (20.41 ng/mL)3.67-
AscomycinLow (3.47 ng/mL)3.68-
Mid (12.97 ng/mL)3.87-
High (20.42 ng/mL)9.27-
This compoundLow (1.5 ng/mL)<3.0999.55 - 100.63
High (16 ng/mL)<3.0999.55 - 100.63
AscomycinLow (1.5 ng/mL)<3.6397.35 - 101.71
High (16 ng/mL)<3.6397.35 - 101.71

Studies have shown that while both internal standards can provide acceptable performance in terms of linearity, precision, and accuracy, this compound often demonstrates superior compensation for matrix effects. This is attributed to its identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and ionization.

Experimental Protocols

A standardized approach to assessing matrix effect and recovery is crucial for method validation. The following protocols are based on established guidelines and published literature.

Preparation of Stock and Working Solutions
  • Tacrolimus Stock Solution (1 mg/mL): Dissolve 10 mg of Tacrolimus reference standard in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Tacrolimus stock solution in methanol to create calibration standards and quality control (QC) samples at various concentrations (e.g., 0.5-100 ng/mL). Prepare a working solution of this compound at an appropriate concentration (e.g., 10 ng/mL) in methanol.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of whole blood sample (blank, calibrator, or QC) into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (this compound or ascomycin in a protein precipitating solvent like methanol or acetonitrile containing zinc sulfate).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Assessment of Matrix Effect

The matrix effect is quantitatively assessed by comparing the response of the analyte in the presence of matrix with the response in a neat solution.

  • Set 1 (A): Prepare a neat solution of Tacrolimus and the internal standard in the reconstitution solvent at a known concentration (e.g., low and high QC levels).

  • Set 2 (B): Extract blank whole blood from at least six different sources. After extraction, spike the extracts with Tacrolimus and the internal standard to the same concentrations as in Set 1.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

    • The internal standard-normalized matrix factor should be close to 1 to demonstrate effective compensation.

Assessment of Recovery

Recovery assesses the efficiency of the extraction procedure.

  • Set 2 (B): (As prepared for Matrix Effect assessment) Blank matrix extract spiked post-extraction.

  • Set 3 (C): Spike blank whole blood with Tacrolimus and the internal standard at the same concentrations as in Set 2 before the extraction process.

  • Calculation:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Workflow for Assessing Matrix Effect and Recovery

The following diagram illustrates the experimental workflow for the quantitative assessment of matrix effect and recovery.

G cluster_prep Solution Preparation cluster_exp Experimental Sets cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Extraction Spike cluster_setC Set C: Pre-Extraction Spike cluster_analysis Analysis & Calculation stock Stock Solutions (Analyte & IS) working Working Solutions (Calibrators, QCs, IS) stock->working A Spike Analyte & IS in Reconstitution Solvent lcms LC-MS/MS Analysis (Measure Peak Areas) A->lcms B1 Blank Whole Blood (n>=6 sources) B2 Perform Extraction B1->B2 B3 Spike Analyte & IS into Blank Extract B2->B3 B3->lcms C1 Blank Whole Blood (n>=6 sources) C2 Spike Analyte & IS into Blank Blood C1->C2 C3 Perform Extraction C2->C3 C3->lcms calc Calculations lcms->calc me Matrix Effect (B/A)100 calc->me rec Recovery (C/B)100 calc->rec pe Process Efficiency (C/A)*100 calc->pe

Caption: Workflow for Matrix Effect and Recovery Assessment.

Conclusion

The use of a stable isotope-labeled internal standard, this compound, is the gold standard for the quantitative analysis of Tacrolimus in biological matrices. Experimental data consistently demonstrates its superiority over structural analogs like ascomycin in compensating for matrix effects, leading to improved accuracy and precision of the bioanalytical method. While both internal standards can yield methods that meet regulatory acceptance criteria, the closer physicochemical properties of this compound to the analyte provide a more reliable and robust assay, which is critical for the therapeutic monitoring of this narrow therapeutic index drug. The detailed protocols and workflow provided herein offer a standardized approach for laboratories to validate their methods in accordance with regulatory expectations.

References

A Head-to-Head Battle: Tacrolimus-13C,d2 vs. Ascomycin as Internal Standards for Precise Tacrolimus Quantification

Author: BenchChem Technical Support Team. Date: November 2025

The accurate measurement of the immunosuppressant drug Tacrolimus (B1663567) is critical for therapeutic drug monitoring in transplant patients. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis, and the choice of internal standard is paramount for achieving reliable results. This guide provides a detailed comparison of two commonly used internal standards: the stable isotope-labeled Tacrolimus-13C,d2 and the structural analog, Ascomycin.

Performance Data at a Glance: this compound vs. Ascomycin

Experimental data from multiple studies have demonstrated that both this compound and Ascomycin can be used to develop robust and reliable LC-MS/MS assays for Tacrolimus.[1][2][3] While both internal standards yield comparable and acceptable analytical performance, subtle differences in precision, accuracy, and matrix effect compensation have been observed.[1][2]

Performance ParameterThis compoundAscomycinKey Observations
Linearity (R²)
)>0.99>0.99Both internal standards demonstrate excellent linearity over the typical clinical concentration range.
Precision (CV%) Inter-day CV: 2.66% - 8.40%Inter-day CV: 3.68% - 9.27%Both provide satisfactory imprecision, with some studies showing slightly better precision for the isotopically labeled standard.
Accuracy (Bias %) Mean bias: -1.2% to +3.00%Mean bias: -0.97% to +0.2%Both internal standards provide high accuracy, with results generally falling within acceptable limits.
Matrix Effects Compensated, with observed effects of -16.64%Compensated, with observed effects of -28.41%Significant matrix effects are observed for both, but they are effectively compensated for when using an appropriate internal standard. This compound, being structurally identical to the analyte, is theoretically better at compensating for matrix effects.
Recovery 78.37%75.66%Both internal standards show comparable recovery through the extraction process.

Visualizing the Workflow and Structures

To better understand the analytical process and the molecules involved, the following diagrams illustrate the experimental workflow and the chemical structures of Tacrolimus and the internal standards.

LC-MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Blood Whole Blood Sample IS_Addition Addition of Internal Standard (this compound or Ascomycin) Blood->IS_Addition Precipitation Protein Precipitation (e.g., with Zinc Sulfate/Acetonitrile) IS_Addition->Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Concentration Concentration Determination Ratio->Concentration

Figure 1: General workflow for Tacrolimus analysis by LC-MS/MS.

Chemical_Structures cluster_Tacrolimus Tacrolimus cluster_IS Internal Standards cluster_Tacrolimus_13C_d2 This compound cluster_Ascomycin Ascomycin T [Tacrolimus Structure] T_iso [this compound Structure] A [Ascomycin Structure] label_iso Structurally identical to Tacrolimus with isotopic labels (13C and 2H). label_asco Structural analog of Tacrolimus (differs by an ethyl group instead of a propyl group at C21).

References

A Head-to-Head Battle: Tacrolimus-13C,d2 vs. Ascomycin as Internal Standards for Precise Tacrolimus Quantification

Author: BenchChem Technical Support Team. Date: November 2025

The accurate measurement of the immunosuppressant drug Tacrolimus is critical for therapeutic drug monitoring in transplant patients. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis, and the choice of internal standard is paramount for achieving reliable results. This guide provides a detailed comparison of two commonly used internal standards: the stable isotope-labeled Tacrolimus-13C,d2 and the structural analog, Ascomycin.

Performance Data at a Glance: this compound vs. Ascomycin

Experimental data from multiple studies have demonstrated that both this compound and Ascomycin can be used to develop robust and reliable LC-MS/MS assays for Tacrolimus.[1][2][3] While both internal standards yield comparable and acceptable analytical performance, subtle differences in precision, accuracy, and matrix effect compensation have been observed.[1][2]

Performance ParameterThis compoundAscomycinKey Observations
Linearity (R²)
)>0.99>0.99Both internal standards demonstrate excellent linearity over the typical clinical concentration range.
Precision (CV%) Inter-day CV: 2.66% - 8.40%Inter-day CV: 3.68% - 9.27%Both provide satisfactory imprecision, with some studies showing slightly better precision for the isotopically labeled standard.
Accuracy (Bias %) Mean bias: -1.2% to +3.00%Mean bias: -0.97% to +0.2%Both internal standards provide high accuracy, with results generally falling within acceptable limits.
Matrix Effects Compensated, with observed effects of -16.64%Compensated, with observed effects of -28.41%Significant matrix effects are observed for both, but they are effectively compensated for when using an appropriate internal standard. This compound, being structurally identical to the analyte, is theoretically better at compensating for matrix effects.
Recovery 78.37%75.66%Both internal standards show comparable recovery through the extraction process.

Visualizing the Workflow and Structures

To better understand the analytical process and the molecules involved, the following diagrams illustrate the experimental workflow and the chemical structures of Tacrolimus and the internal standards.

LC-MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Blood Whole Blood Sample IS_Addition Addition of Internal Standard (this compound or Ascomycin) Blood->IS_Addition Precipitation Protein Precipitation (e.g., with Zinc Sulfate/Acetonitrile) IS_Addition->Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Concentration Concentration Determination Ratio->Concentration

Figure 1: General workflow for Tacrolimus analysis by LC-MS/MS.

Chemical_Structures cluster_Tacrolimus Tacrolimus cluster_IS Internal Standards cluster_Tacrolimus_13C_d2 This compound cluster_Ascomycin Ascomycin T [Tacrolimus Structure] T_iso [this compound Structure] A [Ascomycin Structure] label_iso Structurally identical to Tacrolimus with isotopic labels (13C and 2H). label_asco Structural analog of Tacrolimus (differs by an ethyl group instead of a propyl group at C21).

References

Performance Showdown: Tacrolimus-¹³C,d₂ Versus Ascomycin as Internal Standards in LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical performance for the therapeutic drug monitoring of Tacrolimus (B1663567).

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of Tacrolimus, the choice of an appropriate internal standard (IS) is critical for accurate and reliable quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the analytical performance of the stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, against the widely used structural analog, ascomycin (B1665279).

Executive Summary

The primary role of an internal standard in LC-MS/MS analysis is to compensate for variations in sample preparation and matrix effects, thereby ensuring the precision and accuracy of the quantification of the target analyte. While structurally similar, isotopically labeled internal standards are often considered the gold standard due to their closer physicochemical properties to the analyte. This guide presents a compilation of experimental data from various studies to facilitate an informed decision.

Overall, studies demonstrate that both Tacrolimus-¹³C,d₂ and ascomycin can be used to develop reliable and accurate LC-MS/MS methods for tacrolimus quantification.[1][2] However, Tacrolimus-¹³C,d₂ often exhibits superior performance in compensating for matrix effects, a critical factor in complex biological matrices like whole blood.

Quantitative Performance Comparison

The following tables summarize the key performance parameters from comparative studies.

Table 1: Comparison of Precision

Internal StandardQC LevelMean (ng/mL)Standard DeviationCoefficient of Variation (%)
Tacrolimus-¹³C,d₂ Low3.520.308.40
Medium13.540.362.66
High20.410.753.67
Ascomycin Low3.470.133.68
Medium12.970.503.87
High20.421.899.27

Data sourced from a study evaluating analytical performance of Tacrolimus LC-MS/MS assays.[1]

Table 2: Comparison of Accuracy and Imprecision

Internal StandardParameterLow QC (1.5 ng/mL)High QC (16 ng/mL)
Tacrolimus-¹³C,d₂ Imprecision (%)<3.09<3.09
Accuracy (%)99.55 - 100.6399.55 - 100.63
Ascomycin Imprecision (%)<3.63<3.63
Accuracy (%)97.35 - 101.7197.35 - 101.71

This table summarizes findings on the validation of an LC-MS/MS method for tacrolimus.[2]

Table 3: Matrix Effect and Recovery

Analyte / ISAverage Matrix Effect (%)Absolute Recovery (%)Process Efficiency (%)
Tacrolimus (with Tacrolimus-¹³C,d₂) -16.0474.89 - 76.3664.11
Tacrolimus-¹³C,d₂ -16.6478.3765.35
Tacrolimus (with Ascomycin) -29.0774.89 - 76.3653.12
Ascomycin -28.4175.6654.18

Data from a study on the compensation of matrix effects by different internal standards.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following protocols are based on the cited studies.

1. Sample Preparation Protocol

A common workflow for whole blood sample preparation for Tacrolimus analysis is outlined below.

A Whole Blood Sample Collection (EDTA tube) B Sample Pre-treatment (e.g., Homogenization) A->B C Addition of Internal Standard (Tacrolimus-¹³C,d₂ or Ascomycin) B->C D Protein Precipitation (e.g., with Zinc Sulfate (B86663)/Methanol) C->D E Vortexing and Centrifugation D->E F Supernatant Transfer E->F G Injection into LC-MS/MS System F->G

Sample Preparation Workflow

Detailed Steps:

  • Sample Collection: Whole blood samples are collected in EDTA-containing tubes.

  • Internal Standard Addition: A working solution of either Tacrolimus-¹³C,d₂ or ascomycin in a suitable solvent is added to the whole blood sample.

  • Protein Precipitation: A precipitating agent, such as a solution of 0.1 M zinc sulfate in methanol (B129727), is added to the sample to precipitate proteins.

  • Extraction: The sample is vortexed and then centrifuged to separate the precipitated proteins from the supernatant containing the analyte and internal standard.

  • Analysis: The clear supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis Protocol

The following diagram illustrates a typical analytical workflow for the quantification of Tacrolimus.

A Prepared Sample B HPLC System (e.g., C18 column) A->B Injection C Tandem Mass Spectrometer (e.g., Triple Quadrupole) B->C Elution D Data Acquisition & Processing C->D Ion Detection E Quantification (Analyte/IS Peak Area Ratio) D->E Calculation

LC-MS/MS Analytical Workflow

LC-MS/MS Parameters:

  • Liquid Chromatography: A reverse-phase C18 column is commonly used for chromatographic separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., containing ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

  • Ionization: Electrospray ionization (ESI) in positive mode is standard for Tacrolimus analysis.

  • MRM Transitions:

    • Tacrolimus: e.g., m/z 821.5 → 768.4 ([M+NH₄]⁺)

    • Tacrolimus-¹³C,d₂: e.g., m/z 824.6 → 771.5 ([M+NH₄]⁺)

    • Ascomycin: e.g., m/z 809.5 → 756.4 ([M+NH₄]⁺)

Discussion and Conclusion

The experimental data indicates that while both Tacrolimus-¹³C,d₂ and ascomycin can yield acceptable results for linearity, precision, and accuracy, the isotopically labeled standard, Tacrolimus-¹³C,d₂, demonstrates a clear advantage in mitigating matrix effects. The closer similarity in the chemical and physical properties of Tacrolimus-¹³C,d₂ to the native drug ensures that it behaves almost identically during extraction and ionization, leading to more effective compensation for any variations.

The choice of internal standard can also be influenced by factors such as cost and commercial availability. While ascomycin may be a more cost-effective option, the superior analytical performance of Tacrolimus-¹³C,d₂, particularly in complex matrices and for high-throughput analyses, can justify the investment for many laboratories.

Note on Other Labeled Standards: A comprehensive search of publicly available scientific literature did not yield direct head-to-head comparative studies between Tacrolimus-¹³C,d₂ and other isotopically labeled standards such as Tacrolimus-d₃ or Tacrolimus-d₄. Therefore, a quantitative comparison of their performance could not be included in this guide. Researchers are encouraged to perform their own validation studies when considering these alternatives.

References

Performance Showdown: Tacrolimus-¹³C,d₂ Versus Ascomycin as Internal Standards in LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical performance for the therapeutic drug monitoring of Tacrolimus.

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring (TDM) of Tacrolimus, the choice of an appropriate internal standard (IS) is critical for accurate and reliable quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the analytical performance of the stable isotope-labeled internal standard, Tacrolimus-¹³C,d₂, against the widely used structural analog, ascomycin.

Executive Summary

The primary role of an internal standard in LC-MS/MS analysis is to compensate for variations in sample preparation and matrix effects, thereby ensuring the precision and accuracy of the quantification of the target analyte. While structurally similar, isotopically labeled internal standards are often considered the gold standard due to their closer physicochemical properties to the analyte. This guide presents a compilation of experimental data from various studies to facilitate an informed decision.

Overall, studies demonstrate that both Tacrolimus-¹³C,d₂ and ascomycin can be used to develop reliable and accurate LC-MS/MS methods for tacrolimus quantification.[1][2] However, Tacrolimus-¹³C,d₂ often exhibits superior performance in compensating for matrix effects, a critical factor in complex biological matrices like whole blood.

Quantitative Performance Comparison

The following tables summarize the key performance parameters from comparative studies.

Table 1: Comparison of Precision

Internal StandardQC LevelMean (ng/mL)Standard DeviationCoefficient of Variation (%)
Tacrolimus-¹³C,d₂ Low3.520.308.40
Medium13.540.362.66
High20.410.753.67
Ascomycin Low3.470.133.68
Medium12.970.503.87
High20.421.899.27

Data sourced from a study evaluating analytical performance of Tacrolimus LC-MS/MS assays.[1]

Table 2: Comparison of Accuracy and Imprecision

Internal StandardParameterLow QC (1.5 ng/mL)High QC (16 ng/mL)
Tacrolimus-¹³C,d₂ Imprecision (%)<3.09<3.09
Accuracy (%)99.55 - 100.6399.55 - 100.63
Ascomycin Imprecision (%)<3.63<3.63
Accuracy (%)97.35 - 101.7197.35 - 101.71

This table summarizes findings on the validation of an LC-MS/MS method for tacrolimus.[2]

Table 3: Matrix Effect and Recovery

Analyte / ISAverage Matrix Effect (%)Absolute Recovery (%)Process Efficiency (%)
Tacrolimus (with Tacrolimus-¹³C,d₂) -16.0474.89 - 76.3664.11
Tacrolimus-¹³C,d₂ -16.6478.3765.35
Tacrolimus (with Ascomycin) -29.0774.89 - 76.3653.12
Ascomycin -28.4175.6654.18

Data from a study on the compensation of matrix effects by different internal standards.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following protocols are based on the cited studies.

1. Sample Preparation Protocol

A common workflow for whole blood sample preparation for Tacrolimus analysis is outlined below.

A Whole Blood Sample Collection (EDTA tube) B Sample Pre-treatment (e.g., Homogenization) A->B C Addition of Internal Standard (Tacrolimus-¹³C,d₂ or Ascomycin) B->C D Protein Precipitation (e.g., with Zinc Sulfate/Methanol) C->D E Vortexing and Centrifugation D->E F Supernatant Transfer E->F G Injection into LC-MS/MS System F->G

Sample Preparation Workflow

Detailed Steps:

  • Sample Collection: Whole blood samples are collected in EDTA-containing tubes.

  • Internal Standard Addition: A working solution of either Tacrolimus-¹³C,d₂ or ascomycin in a suitable solvent is added to the whole blood sample.

  • Protein Precipitation: A precipitating agent, such as a solution of 0.1 M zinc sulfate in methanol, is added to the sample to precipitate proteins.

  • Extraction: The sample is vortexed and then centrifuged to separate the precipitated proteins from the supernatant containing the analyte and internal standard.

  • Analysis: The clear supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis Protocol

The following diagram illustrates a typical analytical workflow for the quantification of Tacrolimus.

A Prepared Sample B HPLC System (e.g., C18 column) A->B Injection C Tandem Mass Spectrometer (e.g., Triple Quadrupole) B->C Elution D Data Acquisition & Processing C->D Ion Detection E Quantification (Analyte/IS Peak Area Ratio) D->E Calculation

LC-MS/MS Analytical Workflow

LC-MS/MS Parameters:

  • Liquid Chromatography: A reverse-phase C18 column is commonly used for chromatographic separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., containing ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.

  • Ionization: Electrospray ionization (ESI) in positive mode is standard for Tacrolimus analysis.

  • MRM Transitions:

    • Tacrolimus: e.g., m/z 821.5 → 768.4 ([M+NH₄]⁺)

    • Tacrolimus-¹³C,d₂: e.g., m/z 824.6 → 771.5 ([M+NH₄]⁺)

    • Ascomycin: e.g., m/z 809.5 → 756.4 ([M+NH₄]⁺)

Discussion and Conclusion

The experimental data indicates that while both Tacrolimus-¹³C,d₂ and ascomycin can yield acceptable results for linearity, precision, and accuracy, the isotopically labeled standard, Tacrolimus-¹³C,d₂, demonstrates a clear advantage in mitigating matrix effects. The closer similarity in the chemical and physical properties of Tacrolimus-¹³C,d₂ to the native drug ensures that it behaves almost identically during extraction and ionization, leading to more effective compensation for any variations.

The choice of internal standard can also be influenced by factors such as cost and commercial availability. While ascomycin may be a more cost-effective option, the superior analytical performance of Tacrolimus-¹³C,d₂, particularly in complex matrices and for high-throughput analyses, can justify the investment for many laboratories.

Note on Other Labeled Standards: A comprehensive search of publicly available scientific literature did not yield direct head-to-head comparative studies between Tacrolimus-¹³C,d₂ and other isotopically labeled standards such as Tacrolimus-d₃ or Tacrolimus-d₄. Therefore, a quantitative comparison of their performance could not be included in this guide. Researchers are encouraged to perform their own validation studies when considering these alternatives.

References

A Head-to-Head Battle: Comparing Tacrolimus Quantification Methods for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers and clinicians on the performance of various analytical techniques in the quantification of the immunosuppressant drug Tacrolimus.

The accurate measurement of Tacrolimus, a cornerstone immunosuppressive agent in transplantation medicine, is paramount for effective therapeutic drug monitoring (TDM). With a narrow therapeutic window, precise quantification is critical to balance prevention of allograft rejection against the risk of severe toxicity. This guide provides a comprehensive inter-laboratory comparison of the most common analytical methods used for Tacrolimus quantification, offering a clear overview of their performance, methodologies, and the critical factors influencing their accuracy and reliability.

At a Glance: Performance of Tacrolimus Quantification Methods

The two primary methodologies for Tacrolimus quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays. While LC-MS/MS is often considered the gold standard due to its high specificity, immunoassays are widely used for their convenience and high throughput. The following tables summarize key performance data from various inter-laboratory comparison and proficiency testing studies.

Method ComparisonCorrelation (r)Bias (%)Key Findings
LC-MS/MS vs. Immunoassays (General) Generally high, but variableImmunoassays often show a positive bias compared to LC-MS/MS[1][2]The positive bias in immunoassays is largely attributed to cross-reactivity with Tacrolimus metabolites[1][2].
LC-MS/MS (Inter-laboratory) HighLowWhile considered the reference method, inter-laboratory variability exists, highlighting the need for standardization of procedures and reference materials[3].
Chemiluminescence Immunoassay (ChLIA) vs. LC-MS/MS 0.948 - 0.988+26% (proportional bias)Shows a significant positive bias against the reference method.
Electrochemiluminescence Immunoassay (ECLIA) vs. LC-MS/MS 0.948 - 0.988+17% (proportional bias)Demonstrates a lower positive bias compared to ChLIA, suggesting higher accuracy among immunoassays.
Enzyme-Linked Immunosorbent Assay (ELISA) vs. LC-MS/MS GoodVariable, with underpredictions of up to 25% in some casesInterchangeability with LC-MS/MS values is not guaranteed, with notable differences observed in liver transplant recipients.
Affinity Column-Mediated Immunoassay (ACMIA) vs. LC-MS/MS 0.974-6.73%Displayed a negative bias in the cited study.
Latex Agglutination Turbidimetric Immunoassay (LTIA) vs. LC-MS/MS 0.902+12.27%Showed the highest positive bias among the four immunoassays compared in one study.
Proficiency TestingCoefficient of Variation (CV%)Key Findings
LC-MS/MS 11.4% - 18.7%Demonstrates significant inter-laboratory variability, emphasizing the need for standardized protocols.
Abbott ARCHITECT (Immunoassay) 3.9% - 9.5%Shows lower inter-laboratory CVs compared to LC-MS/MS in some studies, suggesting better comparability between laboratories using this platform.
Siemens Dade Dimension (Immunoassay) 5.0% - 48.1%Exhibits a wide range of variability, indicating potential for significant discrepancies between laboratories.
Microsampling Assays (LC-MS/MS) 11.7% - 18.6%Inter-laboratory variation is considerable, which can impact clinical decision-making and necessitates harmonization and standardization.

Deep Dive: Experimental Methodologies

The accuracy and comparability of Tacrolimus quantification are intrinsically linked to the experimental protocols employed. Below are detailed outlines of the typical methodologies for LC-MS/MS and immunoassay techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method that can distinguish between the parent drug and its metabolites.

1. Sample Preparation:

  • Protein Precipitation: Whole blood samples are typically pre-treated to precipitate proteins and release the drug. A common method involves the addition of a precipitant solution, such as a 7:3 ratio of methanol (B129727) and 0.2 M zinc sulfate (B86663) in water.

  • Internal Standard: An internal standard, such as ascomycin (B1665279) or a stable isotope-labeled version of Tacrolimus (e.g., D2,13C-tacrolimus), is added to the precipitation solution to correct for variations in extraction efficiency and matrix effects.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Injection: A specific volume of the resulting supernatant, containing the extracted Tacrolimus and internal standard, is injected into the LC-MS/MS system.

2. Liquid Chromatography:

  • Online Extraction: The injected supernatant is first loaded onto an online extraction column (e.g., a C8 or C18 cartridge) and washed to remove interfering substances.

  • Analytical Separation: A switching valve then directs the flow to back-flush the analytes from the extraction column onto an analytical column (e.g., a C18 column). A gradient of mobile phases (e.g., 0.1% formic acid in water and acetonitrile) is used to separate Tacrolimus and the internal standard from other components.

3. Tandem Mass Spectrometry:

  • Ionization: The eluent from the analytical column enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which ionizes the analytes.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Tacrolimus (e.g., m/z 821.5 → 768.3 for the ammonium (B1175870) adduct) and the internal standard are monitored for highly selective and sensitive quantification.

Immunoassays

Immunoassays are based on the principle of antigen-antibody binding and are available on various automated platforms.

1. Principle of Competition:

  • These assays are typically competitive immunoassays. Tacrolimus present in the patient's sample competes with a known amount of labeled Tacrolimus (e.g., enzyme-labeled or microparticle-coated) for a limited number of binding sites on a specific anti-Tacrolimus antibody.

2. General Procedure:

  • Sample Pretreatment: Whole blood samples are first treated with a lysing reagent to release Tacrolimus from red blood cells.

  • Incubation: The pre-treated sample is then incubated with the antibody and the labeled Tacrolimus.

  • Detection: The amount of labeled Tacrolimus that binds to the antibody is inversely proportional to the concentration of Tacrolimus in the sample. The signal generated from the label is measured (e.g., chemiluminescence, electrochemiluminescence, or turbidity) and used to calculate the Tacrolimus concentration based on a calibration curve.

3. Common Immunoassay Platforms:

  • Chemiluminescence Immunoassay (ChLIA): Employs an enzyme label that catalyzes a chemiluminescent reaction.

  • Electrochemiluminescence Immunoassay (ECLIA): Uses a label that emits light upon electrochemical stimulation.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Involves an enzyme-conjugated antibody and a substrate that produces a measurable color change.

  • Affinity Column-Mediated Immunoassay (ACMIA) and Latex Agglutination Turbidimetric Immunoassay (LTIA): Utilize microparticles that agglutinate in the presence of the antibody, and the degree of agglutination is measured by turbidimetry.

Visualizing the Process and Pathway

To better understand the experimental workflow and the mechanism of action of Tacrolimus, the following diagrams are provided.

Experimental_Workflow cluster_LCMSMS LC-MS/MS Workflow cluster_Immunoassay Immunoassay Workflow lcmsms_start Whole Blood Sample lcmsms_prep Protein Precipitation & Internal Standard Addition lcmsms_start->lcmsms_prep lcmsms_centrifuge Centrifugation lcmsms_prep->lcmsms_centrifuge lcmsms_inject Supernatant Injection lcmsms_centrifuge->lcmsms_inject lcmsms_lc LC Separation (Online Extraction & Analytical Column) lcmsms_inject->lcmsms_lc lcmsms_ms MS/MS Detection (MRM) lcmsms_lc->lcmsms_ms lcmsms_end Tacrolimus Concentration lcmsms_ms->lcmsms_end ia_start Whole Blood Sample ia_pretreat Sample Pretreatment (Lysis) ia_start->ia_pretreat ia_incubate Incubation with Antibody & Labeled Tacrolimus ia_pretreat->ia_incubate ia_detect Signal Detection (e.g., Chemiluminescence) ia_incubate->ia_detect ia_end Tacrolimus Concentration ia_detect->ia_end

Caption: A comparative workflow of LC-MS/MS and Immunoassay methods for Tacrolimus quantification.

Tacrolimus_Signaling_Pathway cluster_Cell T-Cell Cytoplasm cluster_Nucleus T-Cell Nucleus Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Binds to Complex Tacrolimus-FKBP12 Complex FKBP12->Complex Calcineurin Calcineurin (Active) Complex->Calcineurin Inhibits Inactive_Calcineurin Calcineurin (Inactive) NFAT_P NF-AT (Phosphorylated) Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT (Dephosphorylated) NFAT_P->NFAT NFAT_translocation Nuclear Translocation NFAT->NFAT_translocation IL2_Gene IL-2 Gene NFAT_translocation->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein (T-Cell Proliferation) IL2_mRNA->IL2_Protein

Caption: The signaling pathway of Tacrolimus, illustrating its inhibition of calcineurin.

Conclusion and Recommendations

The choice of quantification method for Tacrolimus has significant clinical implications. While LC-MS/MS offers superior specificity by distinguishing the parent drug from its metabolites, immunoassays provide a practical and high-throughput alternative. However, the inherent positive bias of many immunoassays, due to metabolite cross-reactivity, must be considered when interpreting results and making dosage adjustments.

For clinical laboratories, the significant inter-laboratory variability observed with both LC-MS/MS and immunoassays underscores the critical need for robust quality control, participation in proficiency testing programs, and a move towards greater standardization of methodologies and reference materials. Ultimately, a thorough understanding of the performance characteristics of the chosen assay is essential for optimizing Tacrolimus therapy and ensuring the best possible outcomes for transplant recipients.

References

A Head-to-Head Battle: Comparing Tacrolimus Quantification Methods for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers and clinicians on the performance of various analytical techniques in the quantification of the immunosuppressant drug Tacrolimus.

The accurate measurement of Tacrolimus, a cornerstone immunosuppressive agent in transplantation medicine, is paramount for effective therapeutic drug monitoring (TDM). With a narrow therapeutic window, precise quantification is critical to balance prevention of allograft rejection against the risk of severe toxicity. This guide provides a comprehensive inter-laboratory comparison of the most common analytical methods used for Tacrolimus quantification, offering a clear overview of their performance, methodologies, and the critical factors influencing their accuracy and reliability.

At a Glance: Performance of Tacrolimus Quantification Methods

The two primary methodologies for Tacrolimus quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays. While LC-MS/MS is often considered the gold standard due to its high specificity, immunoassays are widely used for their convenience and high throughput. The following tables summarize key performance data from various inter-laboratory comparison and proficiency testing studies.

Method ComparisonCorrelation (r)Bias (%)Key Findings
LC-MS/MS vs. Immunoassays (General) Generally high, but variableImmunoassays often show a positive bias compared to LC-MS/MS[1][2]The positive bias in immunoassays is largely attributed to cross-reactivity with Tacrolimus metabolites[1][2].
LC-MS/MS (Inter-laboratory) HighLowWhile considered the reference method, inter-laboratory variability exists, highlighting the need for standardization of procedures and reference materials[3].
Chemiluminescence Immunoassay (ChLIA) vs. LC-MS/MS 0.948 - 0.988+26% (proportional bias)Shows a significant positive bias against the reference method.
Electrochemiluminescence Immunoassay (ECLIA) vs. LC-MS/MS 0.948 - 0.988+17% (proportional bias)Demonstrates a lower positive bias compared to ChLIA, suggesting higher accuracy among immunoassays.
Enzyme-Linked Immunosorbent Assay (ELISA) vs. LC-MS/MS GoodVariable, with underpredictions of up to 25% in some casesInterchangeability with LC-MS/MS values is not guaranteed, with notable differences observed in liver transplant recipients.
Affinity Column-Mediated Immunoassay (ACMIA) vs. LC-MS/MS 0.974-6.73%Displayed a negative bias in the cited study.
Latex Agglutination Turbidimetric Immunoassay (LTIA) vs. LC-MS/MS 0.902+12.27%Showed the highest positive bias among the four immunoassays compared in one study.
Proficiency TestingCoefficient of Variation (CV%)Key Findings
LC-MS/MS 11.4% - 18.7%Demonstrates significant inter-laboratory variability, emphasizing the need for standardized protocols.
Abbott ARCHITECT (Immunoassay) 3.9% - 9.5%Shows lower inter-laboratory CVs compared to LC-MS/MS in some studies, suggesting better comparability between laboratories using this platform.
Siemens Dade Dimension (Immunoassay) 5.0% - 48.1%Exhibits a wide range of variability, indicating potential for significant discrepancies between laboratories.
Microsampling Assays (LC-MS/MS) 11.7% - 18.6%Inter-laboratory variation is considerable, which can impact clinical decision-making and necessitates harmonization and standardization.

Deep Dive: Experimental Methodologies

The accuracy and comparability of Tacrolimus quantification are intrinsically linked to the experimental protocols employed. Below are detailed outlines of the typical methodologies for LC-MS/MS and immunoassay techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method that can distinguish between the parent drug and its metabolites.

1. Sample Preparation:

  • Protein Precipitation: Whole blood samples are typically pre-treated to precipitate proteins and release the drug. A common method involves the addition of a precipitant solution, such as a 7:3 ratio of methanol and 0.2 M zinc sulfate in water.

  • Internal Standard: An internal standard, such as ascomycin or a stable isotope-labeled version of Tacrolimus (e.g., D2,13C-tacrolimus), is added to the precipitation solution to correct for variations in extraction efficiency and matrix effects.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Injection: A specific volume of the resulting supernatant, containing the extracted Tacrolimus and internal standard, is injected into the LC-MS/MS system.

2. Liquid Chromatography:

  • Online Extraction: The injected supernatant is first loaded onto an online extraction column (e.g., a C8 or C18 cartridge) and washed to remove interfering substances.

  • Analytical Separation: A switching valve then directs the flow to back-flush the analytes from the extraction column onto an analytical column (e.g., a C18 column). A gradient of mobile phases (e.g., 0.1% formic acid in water and acetonitrile) is used to separate Tacrolimus and the internal standard from other components.

3. Tandem Mass Spectrometry:

  • Ionization: The eluent from the analytical column enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which ionizes the analytes.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Tacrolimus (e.g., m/z 821.5 → 768.3 for the ammonium adduct) and the internal standard are monitored for highly selective and sensitive quantification.

Immunoassays

Immunoassays are based on the principle of antigen-antibody binding and are available on various automated platforms.

1. Principle of Competition:

  • These assays are typically competitive immunoassays. Tacrolimus present in the patient's sample competes with a known amount of labeled Tacrolimus (e.g., enzyme-labeled or microparticle-coated) for a limited number of binding sites on a specific anti-Tacrolimus antibody.

2. General Procedure:

  • Sample Pretreatment: Whole blood samples are first treated with a lysing reagent to release Tacrolimus from red blood cells.

  • Incubation: The pre-treated sample is then incubated with the antibody and the labeled Tacrolimus.

  • Detection: The amount of labeled Tacrolimus that binds to the antibody is inversely proportional to the concentration of Tacrolimus in the sample. The signal generated from the label is measured (e.g., chemiluminescence, electrochemiluminescence, or turbidity) and used to calculate the Tacrolimus concentration based on a calibration curve.

3. Common Immunoassay Platforms:

  • Chemiluminescence Immunoassay (ChLIA): Employs an enzyme label that catalyzes a chemiluminescent reaction.

  • Electrochemiluminescence Immunoassay (ECLIA): Uses a label that emits light upon electrochemical stimulation.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Involves an enzyme-conjugated antibody and a substrate that produces a measurable color change.

  • Affinity Column-Mediated Immunoassay (ACMIA) and Latex Agglutination Turbidimetric Immunoassay (LTIA): Utilize microparticles that agglutinate in the presence of the antibody, and the degree of agglutination is measured by turbidimetry.

Visualizing the Process and Pathway

To better understand the experimental workflow and the mechanism of action of Tacrolimus, the following diagrams are provided.

Experimental_Workflow cluster_LCMSMS LC-MS/MS Workflow cluster_Immunoassay Immunoassay Workflow lcmsms_start Whole Blood Sample lcmsms_prep Protein Precipitation & Internal Standard Addition lcmsms_start->lcmsms_prep lcmsms_centrifuge Centrifugation lcmsms_prep->lcmsms_centrifuge lcmsms_inject Supernatant Injection lcmsms_centrifuge->lcmsms_inject lcmsms_lc LC Separation (Online Extraction & Analytical Column) lcmsms_inject->lcmsms_lc lcmsms_ms MS/MS Detection (MRM) lcmsms_lc->lcmsms_ms lcmsms_end Tacrolimus Concentration lcmsms_ms->lcmsms_end ia_start Whole Blood Sample ia_pretreat Sample Pretreatment (Lysis) ia_start->ia_pretreat ia_incubate Incubation with Antibody & Labeled Tacrolimus ia_pretreat->ia_incubate ia_detect Signal Detection (e.g., Chemiluminescence) ia_incubate->ia_detect ia_end Tacrolimus Concentration ia_detect->ia_end

Caption: A comparative workflow of LC-MS/MS and Immunoassay methods for Tacrolimus quantification.

Tacrolimus_Signaling_Pathway cluster_Cell T-Cell Cytoplasm cluster_Nucleus T-Cell Nucleus Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Binds to Complex Tacrolimus-FKBP12 Complex FKBP12->Complex Calcineurin Calcineurin (Active) Complex->Calcineurin Inhibits Inactive_Calcineurin Calcineurin (Inactive) NFAT_P NF-AT (Phosphorylated) Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT (Dephosphorylated) NFAT_P->NFAT NFAT_translocation Nuclear Translocation NFAT->NFAT_translocation IL2_Gene IL-2 Gene NFAT_translocation->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein (T-Cell Proliferation) IL2_mRNA->IL2_Protein

Caption: The signaling pathway of Tacrolimus, illustrating its inhibition of calcineurin.

Conclusion and Recommendations

The choice of quantification method for Tacrolimus has significant clinical implications. While LC-MS/MS offers superior specificity by distinguishing the parent drug from its metabolites, immunoassays provide a practical and high-throughput alternative. However, the inherent positive bias of many immunoassays, due to metabolite cross-reactivity, must be considered when interpreting results and making dosage adjustments.

For clinical laboratories, the significant inter-laboratory variability observed with both LC-MS/MS and immunoassays underscores the critical need for robust quality control, participation in proficiency testing programs, and a move towards greater standardization of methodologies and reference materials. Ultimately, a thorough understanding of the performance characteristics of the chosen assay is essential for optimizing Tacrolimus therapy and ensuring the best possible outcomes for transplant recipients.

References

A Comparative Guide to Proficiency Testing Schemes for Tacrolimus Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of major proficiency testing (PT), also known as external quality assessment (EQA), schemes available for the therapeutic drug monitoring (TDM) of tacrolimus (B1663567). Accurate and reliable measurement of tacrolimus, a critical immunosuppressant with a narrow therapeutic window, is paramount for optimal patient management in transplant recipients. Participation in a robust PT scheme is essential for laboratories to ensure the quality and comparability of their tacrolimus assays. This guide offers an objective comparison of available schemes and the performance of common analytical methods, supported by experimental data.

Overview of Major Proficiency Testing Schemes

Several organizations worldwide offer PT schemes for tacrolimus. These programs provide subscribing laboratories with regular challenges using blind samples to assess their analytical performance. Key providers include the College of American Pathologists (CAP), LGC, and UK NEQAS.

Below is a summary of the key features of their respective immunosuppressant PT schemes.

FeatureCollege of American Pathologists (CAP)LGC AXIO Proficiency TestingUK NEQAS for Immunosuppressants
Scheme Name Immunosuppressive Drugs (CS and CVL Programs)[1][2][3]Immunosuppressant (IPT) Scheme[4][5]UK NEQAS for Immunosuppressants
Analytes Cyclosporine, Sirolimus, Tacrolimus Ciclosporin, Tacrolimus , Sirolimus, Everolimus, Mycophenolic acidCiclosporin, Tacrolimus , Sirolimus, Everolimus, Mycophenolate
Sample Matrix Whole BloodHuman Blood and PlasmaWhole blood haemolysate or genuine clinical material
Frequency Two to three shipments per year12 rounds per annumMonthly distributions
Sample Details Three to seven 2.0-5.0 mL whole blood specimens per shipment3 x 1mL samples of liquid human blood per round for tacrolimusManipulated and endogenous specimens covering a wide concentration range
Accreditation ISO 17043ISO/IEC 17043ISO/IEC 17043:2023

Performance of Analytical Methods in Proficiency Testing Schemes

The two primary analytical methodologies for tacrolimus measurement are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). PT schemes play a crucial role in highlighting the performance characteristics and potential discrepancies between these methods.

Immunoassays vs. LC-MS/MS

LC-MS/MS is often considered the gold standard for tacrolimus TDM due to its high specificity, which allows for the separation of the parent drug from its metabolites. Immunoassays, while offering advantages in terms of automation and faster turnaround times, can sometimes exhibit cross-reactivity with tacrolimus metabolites, potentially leading to a positive bias in results.

A global proficiency study highlighted that while both methods are capable of measuring tacrolimus in the clinically relevant range, significant variability can exist between laboratories and methods. This underscores the importance of standardization in tacrolimus assays to ensure comparable patient results across different transplant centers.

The following table summarizes a selection of reported performance data for various tacrolimus assays.

Analytical MethodPlatformReported Bias vs. LC-MS/MSInter-Assay Precision (%CV)Key Findings
Immunoassay Abbott ARCHITECT (CMIA)Average negative bias of 18.5% reported in one study2.9% - 8.2%Correlates well with LC-MS/MS methods and provides consistent results across labs.
Immunoassay Roche Elecsys (ECLIA)Good agreement with other immunoassays and LC-MS/MSRepeatability and reproducibility CVs ≤6.1% for a wide concentration range.The assay is used as an aid in the management of heart, liver and kidney transplant patients receiving tacrolimus therapy.
Immunoassay Thermo Fisher QMS (Turbidimetric)Good correlation with LC-MS/MSInter-assay precision at 20% CV for functional sensitivityA dependable alternative to LC-MS/MS methods, providing improved turn-around-time.
LC-MS/MS Waters MassTrakN/A (Reference Method)5.4% - 19.9% depending on concentrationProvides a path toward the standardization of tacrolimus quantification.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible tacrolimus measurements. Below are outlines of typical protocols for both immunoassay and LC-MS/MS methods.

General Immunoassay Protocol Workflow

Immunoassays for tacrolimus typically involve a manual or automated pretreatment step to extract the drug from whole blood, followed by the immunoassay procedure on an automated analyzer.

G cluster_pretreatment Sample Pretreatment cluster_analysis Automated Immunoassay Analysis pretreatment_start Whole Blood Sample Collection (EDTA) precipitation Addition of Precipitation Reagent (e.g., Zinc Sulfate/Methanol) pretreatment_start->precipitation vortex Vortex Mixing precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant_transfer Transfer of Supernatant centrifuge->supernatant_transfer load_sample Load Pretreated Sample onto Analyzer supernatant_transfer->load_sample assay_protocol Execution of Assay-Specific Protocol (e.g., CMIA, ECLIA) load_sample->assay_protocol detection Signal Detection and Quantification assay_protocol->detection result_reporting Result Calculation and Reporting detection->result_reporting

Figure 1: General workflow for immunoassay-based tacrolimus analysis.

General LC-MS/MS Protocol Workflow

LC-MS/MS methods also begin with a sample preparation step, which is often more rigorous than that for immunoassays, to ensure a clean extract for injection into the chromatography system.

G cluster_extraction Sample Extraction cluster_lcms LC-MS/MS Analysis extraction_start Whole Blood Sample Aliquoting is_addition Addition of Internal Standard extraction_start->is_addition protein_precipitation Protein Precipitation (e.g., with Acetonitrile) is_addition->protein_precipitation centrifugation_ext Centrifugation protein_precipitation->centrifugation_ext supernatant_analysis Supernatant Transfer for Analysis centrifugation_ext->supernatant_analysis injection Injection onto LC System supernatant_analysis->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Figure 2: General workflow for LC-MS/MS-based tacrolimus analysis.

Logical Relationship of Tacrolimus TDM and PT Schemes

The effective therapeutic drug monitoring of tacrolimus relies on a cyclical process of patient sample analysis, clinical interpretation, and quality assurance through proficiency testing.

G patient_sample Patient Sample (Whole Blood) lab_analysis Laboratory Analysis (Immunoassay or LC-MS/MS) patient_sample->lab_analysis clinical_decision Clinical Decision (Dose Adjustment) lab_analysis->clinical_decision pt_scheme Proficiency Testing Scheme Participation lab_analysis->pt_scheme clinical_decision->patient_sample Therapeutic Cycle performance_eval Performance Evaluation & Method Validation pt_scheme->performance_eval performance_eval->lab_analysis Quality Improvement

Figure 3: The role of PT schemes in the clinical workflow of tacrolimus TDM.

Conclusion

The selection of an appropriate proficiency testing scheme is a critical component of a laboratory's quality management system for tacrolimus analysis. Organizations such as CAP, LGC, and UK NEQAS offer robust programs that enable laboratories to benchmark their performance against their peers and ensure the accuracy of their patient results. While both immunoassay and LC-MS/MS are widely used for tacrolimus monitoring, it is crucial for laboratories to be aware of the potential for method-dependent differences in results. Participation in PT schemes, coupled with the use of well-validated and standardized analytical methods, is essential for providing reliable data to clinicians, thereby contributing to optimal and safe immunosuppressive therapy for transplant recipients.

References

A Comparative Guide to Proficiency Testing Schemes for Tacrolimus Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of major proficiency testing (PT), also known as external quality assessment (EQA), schemes available for the therapeutic drug monitoring (TDM) of tacrolimus. Accurate and reliable measurement of tacrolimus, a critical immunosuppressant with a narrow therapeutic window, is paramount for optimal patient management in transplant recipients. Participation in a robust PT scheme is essential for laboratories to ensure the quality and comparability of their tacrolimus assays. This guide offers an objective comparison of available schemes and the performance of common analytical methods, supported by experimental data.

Overview of Major Proficiency Testing Schemes

Several organizations worldwide offer PT schemes for tacrolimus. These programs provide subscribing laboratories with regular challenges using blind samples to assess their analytical performance. Key providers include the College of American Pathologists (CAP), LGC, and UK NEQAS.

Below is a summary of the key features of their respective immunosuppressant PT schemes.

FeatureCollege of American Pathologists (CAP)LGC AXIO Proficiency TestingUK NEQAS for Immunosuppressants
Scheme Name Immunosuppressive Drugs (CS and CVL Programs)[1][2][3]Immunosuppressant (IPT) Scheme[4][5]UK NEQAS for Immunosuppressants
Analytes Cyclosporine, Sirolimus, Tacrolimus Ciclosporin, Tacrolimus , Sirolimus, Everolimus, Mycophenolic acidCiclosporin, Tacrolimus , Sirolimus, Everolimus, Mycophenolate
Sample Matrix Whole BloodHuman Blood and PlasmaWhole blood haemolysate or genuine clinical material
Frequency Two to three shipments per year12 rounds per annumMonthly distributions
Sample Details Three to seven 2.0-5.0 mL whole blood specimens per shipment3 x 1mL samples of liquid human blood per round for tacrolimusManipulated and endogenous specimens covering a wide concentration range
Accreditation ISO 17043ISO/IEC 17043ISO/IEC 17043:2023

Performance of Analytical Methods in Proficiency Testing Schemes

The two primary analytical methodologies for tacrolimus measurement are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). PT schemes play a crucial role in highlighting the performance characteristics and potential discrepancies between these methods.

Immunoassays vs. LC-MS/MS

LC-MS/MS is often considered the gold standard for tacrolimus TDM due to its high specificity, which allows for the separation of the parent drug from its metabolites. Immunoassays, while offering advantages in terms of automation and faster turnaround times, can sometimes exhibit cross-reactivity with tacrolimus metabolites, potentially leading to a positive bias in results.

A global proficiency study highlighted that while both methods are capable of measuring tacrolimus in the clinically relevant range, significant variability can exist between laboratories and methods. This underscores the importance of standardization in tacrolimus assays to ensure comparable patient results across different transplant centers.

The following table summarizes a selection of reported performance data for various tacrolimus assays.

Analytical MethodPlatformReported Bias vs. LC-MS/MSInter-Assay Precision (%CV)Key Findings
Immunoassay Abbott ARCHITECT (CMIA)Average negative bias of 18.5% reported in one study2.9% - 8.2%Correlates well with LC-MS/MS methods and provides consistent results across labs.
Immunoassay Roche Elecsys (ECLIA)Good agreement with other immunoassays and LC-MS/MSRepeatability and reproducibility CVs ≤6.1% for a wide concentration range.The assay is used as an aid in the management of heart, liver and kidney transplant patients receiving tacrolimus therapy.
Immunoassay Thermo Fisher QMS (Turbidimetric)Good correlation with LC-MS/MSInter-assay precision at 20% CV for functional sensitivityA dependable alternative to LC-MS/MS methods, providing improved turn-around-time.
LC-MS/MS Waters MassTrakN/A (Reference Method)5.4% - 19.9% depending on concentrationProvides a path toward the standardization of tacrolimus quantification.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible tacrolimus measurements. Below are outlines of typical protocols for both immunoassay and LC-MS/MS methods.

General Immunoassay Protocol Workflow

Immunoassays for tacrolimus typically involve a manual or automated pretreatment step to extract the drug from whole blood, followed by the immunoassay procedure on an automated analyzer.

G cluster_pretreatment Sample Pretreatment cluster_analysis Automated Immunoassay Analysis pretreatment_start Whole Blood Sample Collection (EDTA) precipitation Addition of Precipitation Reagent (e.g., Zinc Sulfate/Methanol) pretreatment_start->precipitation vortex Vortex Mixing precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant_transfer Transfer of Supernatant centrifuge->supernatant_transfer load_sample Load Pretreated Sample onto Analyzer supernatant_transfer->load_sample assay_protocol Execution of Assay-Specific Protocol (e.g., CMIA, ECLIA) load_sample->assay_protocol detection Signal Detection and Quantification assay_protocol->detection result_reporting Result Calculation and Reporting detection->result_reporting

Figure 1: General workflow for immunoassay-based tacrolimus analysis.

General LC-MS/MS Protocol Workflow

LC-MS/MS methods also begin with a sample preparation step, which is often more rigorous than that for immunoassays, to ensure a clean extract for injection into the chromatography system.

G cluster_extraction Sample Extraction cluster_lcms LC-MS/MS Analysis extraction_start Whole Blood Sample Aliquoting is_addition Addition of Internal Standard extraction_start->is_addition protein_precipitation Protein Precipitation (e.g., with Acetonitrile) is_addition->protein_precipitation centrifugation_ext Centrifugation protein_precipitation->centrifugation_ext supernatant_analysis Supernatant Transfer for Analysis centrifugation_ext->supernatant_analysis injection Injection onto LC System supernatant_analysis->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Figure 2: General workflow for LC-MS/MS-based tacrolimus analysis.

Logical Relationship of Tacrolimus TDM and PT Schemes

The effective therapeutic drug monitoring of tacrolimus relies on a cyclical process of patient sample analysis, clinical interpretation, and quality assurance through proficiency testing.

G patient_sample Patient Sample (Whole Blood) lab_analysis Laboratory Analysis (Immunoassay or LC-MS/MS) patient_sample->lab_analysis clinical_decision Clinical Decision (Dose Adjustment) lab_analysis->clinical_decision pt_scheme Proficiency Testing Scheme Participation lab_analysis->pt_scheme clinical_decision->patient_sample Therapeutic Cycle performance_eval Performance Evaluation & Method Validation pt_scheme->performance_eval performance_eval->lab_analysis Quality Improvement

Figure 3: The role of PT schemes in the clinical workflow of tacrolimus TDM.

Conclusion

The selection of an appropriate proficiency testing scheme is a critical component of a laboratory's quality management system for tacrolimus analysis. Organizations such as CAP, LGC, and UK NEQAS offer robust programs that enable laboratories to benchmark their performance against their peers and ensure the accuracy of their patient results. While both immunoassay and LC-MS/MS are widely used for tacrolimus monitoring, it is crucial for laboratories to be aware of the potential for method-dependent differences in results. Participation in PT schemes, coupled with the use of well-validated and standardized analytical methods, is essential for providing reliable data to clinicians, thereby contributing to optimal and safe immunosuppressive therapy for transplant recipients.

References

A Comparative Guide to Tacrolimus Assay Validation: Meeting Regulatory Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tacrolimus (B1663567), a cornerstone immunosuppressant with a narrow therapeutic index, is critical for effective patient management in transplant recipients.[1][2] Validating the analytical methods used for its measurement is not only a scientific necessity but a stringent regulatory requirement. This guide provides a comparative overview of the predominant assay methodologies, their performance characteristics, and the essential validation protocols guided by regulatory standards from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Methodology Comparison: LC-MS/MS vs. Immunoassays

The two primary technologies for tacrolimus quantification are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and various immunoassays (IA). LC-MS/MS is widely regarded as the gold standard due to its superior specificity and sensitivity.[2][3] Immunoassays, while offering advantages in speed and accessibility, can be susceptible to cross-reactivity with tacrolimus metabolites, potentially leading to a positive bias in results.[4] This interference can be particularly significant in patients with liver dysfunction.

Quantitative Performance Data

The following tables summarize the key performance characteristics of LC-MS/MS and common immunoassay platforms based on published experimental data.

Table 1: General Performance Comparison of Tacrolimus Assay Methodologies

Performance MetricLC-MS/MSImmunoassays (General)Key Considerations
Linearity Range 1.0 - 50.0 ng/mL1.0 - 30.0 ng/mLLC-MS/MS often provides a wider dynamic range.
Lower Limit of Quantification (LLOQ) 0.1 - 0.81 ng/mL0.5 - 2.0 ng/mLLC-MS/MS methods generally achieve lower LLOQs.
Precision (CV%) < 10%< 15%Both methods can meet regulatory acceptance criteria (typically <15%).
Accuracy/Bias Minimal bias against reference methods.Positive bias (17% to 26%) observed compared to LC-MS/MS.Bias in immunoassays is primarily due to metabolite cross-reactivity.
Specificity High; distinguishes parent drug from metabolites.Variable; potential for cross-reactivity with metabolites.Specificity is a critical advantage of LC-MS/MS.

Table 2: Performance of Specific Immunoassay Platforms

PlatformLinearity (ng/mL)LLOQ (ng/mL)Total Precision (CV%)Bias vs. LC-MS/MS
CEDIA Not specified2.0~3.1 µg/L (RMSE)+12.5% (Liver) to +33.3% (Renal)
Dimension TAC Up to 30.00.815.7% - 7.3%+1.18 to +2.65 ng/mL
ELISA 0.5 - 60.00.5 - 1.0< 10.4%Can be less accurate at lower concentrations.
ARCHITECT (ChLIA) Not specifiedNot specified4.2% - 5.4%+26% (proportional), +2.1 ng/mL (absolute)
Elecsys (ECLIA) Not specifiedNot specifiedNot specified+17% (proportional), +1.2 ng/mL (absolute)

Regulatory Validation Workflow

The validation of a bioanalytical method is a formal process to demonstrate its suitability for its intended purpose. Both the FDA and EMA provide detailed guidelines on the required validation parameters. The workflow ensures that the method is reliable, reproducible, and accurate for the quantification of tacrolimus in a specific biological matrix, typically whole blood.

Assay_Validation_Workflow method_dev Method Development full_val Full Validation method_dev->full_val Proceed to Validation routine_use Routine Sample Analysis full_val->routine_use Meets Acceptance Criteria invis1 full_val->invis1 partial_val Partial Validation (if changes occur) partial_val->routine_use cross_val Cross-Validation (vs. another method) routine_use->partial_val Method Modification routine_use->cross_val Method Comparison sub_select Selectivity & Specificity sub_acc_prec Accuracy & Precision sub_cal Calibration Curve & LLOQ sub_stab Stability sub_matrix Matrix Effect invis1->sub_select invis1->sub_acc_prec invis1->sub_cal invis1->sub_stab invis1->sub_matrix invis2 invis3 invis4 invis5

Caption: Tacrolimus assay validation workflow, from development to routine use.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of a successful validation. Below are generalized methodologies for the key validation experiments for both LC-MS/MS and Immunoassays.

Protocol 1: LC-MS/MS Method Validation

This protocol outlines the validation of a method for quantifying tacrolimus in whole blood using LC-MS/MS, adhering to FDA and EMA guidelines.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of tacrolimus and an internal standard (IS), such as ascomycin (B1665279) or a stable isotope-labeled tacrolimus (D2,13C-tacrolimus), in a suitable organic solvent.

  • Spike drug-free human whole blood with tacrolimus stock solution to create calibration standards (typically 6-8 non-zero levels) covering the expected clinical range (e.g., 1-50 ng/mL).

  • Prepare QC samples in drug-free whole blood at a minimum of four levels: LLOQ, low (≤3x LLOQ), medium, and high.

2. Sample Preparation (Protein Precipitation & Extraction):

  • To a 50 µL aliquot of whole blood sample (calibrator, QC, or unknown), add the IS.

  • Precipitate proteins by adding a solution such as 0.1 M zinc sulfate (B86663) followed by methanol (B129727) or acetonitrile.

  • Vortex vigorously and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis. For increased cleanliness, an additional solid-phase extraction (SPE) or liquid-liquid extraction step can be performed.

3. LC-MS/MS Analysis:

  • Chromatography: Use a C18 analytical column or equivalent. Employ a gradient elution with mobile phases typically consisting of ammonium (B1175870) acetate (B1210297) or formic acid in water and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometry: Operate the tandem mass spectrometer in positive ion electrospray ionization (ESI) mode.

  • Quantification: Monitor the specific multiple reaction monitoring (MRM) transitions for tacrolimus (e.g., m/z 821.6 → 768.6) and the IS.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. Use a weighted (e.g., 1/x²) linear regression for curve fitting.

4. Validation Experiments:

  • Selectivity: Analyze at least six different lots of blank human whole blood to check for interferences at the retention times of tacrolimus and the IS.

  • Accuracy and Precision: Analyze QC samples at four levels in replicate (n=6) on at least three separate days to determine intra-day and inter-day accuracy (% deviation from nominal) and precision (%CV). Acceptance criteria are typically ±15% (±20% at LLOQ) for accuracy and ≤15% CV (≤20% at LLOQ).

  • Recovery: Compare the analyte peak area from extracted samples to that of post-extraction spiked samples at three QC levels (low, medium, high).

  • Matrix Effect: Investigate the potential for ion suppression or enhancement by comparing the response of post-extraction spiked samples from different biological sources to the response of neat solutions.

  • Stability: Evaluate the stability of tacrolimus in whole blood under various conditions: short-term (bench-top), long-term (frozen at -20°C or -80°C), and after multiple freeze-thaw cycles.

Protocol 2: Immunoassay Method Validation

This protocol outlines the validation for a competitive immunoassay (e.g., ELISA, CMIA) for tacrolimus.

1. Reagent and Sample Preparation:

  • Use calibrators and controls provided by the manufacturer or prepare them as described in the LC-MS/MS protocol.

  • Patient whole blood samples typically require a manual or automated pretreatment/extraction step using a reagent provided with the kit to lyse red blood cells and extract the drug.

2. Assay Procedure (Example using ELISA principle):

  • Add pretreated samples, calibrators, and controls to microplate wells pre-coated with an anti-tacrolimus antibody.

  • Add a tacrolimus-enzyme conjugate (e.g., HRP-tacrolimus). The conjugate will compete with the tacrolimus in the sample for binding sites on the antibody.

  • Incubate to allow binding to occur.

  • Wash the wells to remove unbound components.

  • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric, chemiluminescent). The signal intensity is inversely proportional to the concentration of tacrolimus in the sample.

  • Read the signal using a microplate reader.

  • Generate a calibration curve and calculate the concentrations of unknown samples.

3. Validation Experiments:

  • Precision: Assess intra- and inter-assay precision using at least two levels of control material, run in multiple replicates over several days. The total CV should ideally be <15%.

  • Accuracy/Recovery: Perform supplementation studies by spiking known amounts of tacrolimus into patient samples and measuring the recovery.

  • Linearity: Test linearity by serially diluting a high-concentration patient sample and comparing the measured values to the expected values.

  • Sensitivity: Determine the functional sensitivity, which is the lowest drug concentration that can be measured with acceptable precision (e.g., 20% CV).

  • Specificity/Interference:

    • Metabolites: Test for cross-reactivity by spiking known major tacrolimus metabolites into drug-free whole blood.

    • Other Drugs: Evaluate potential interference from co-administered medications.

    • Endogenous Substances: Test for interference from high levels of triglycerides, bilirubin, and hemoglobin.

  • Method Comparison: Compare results from at least 40-100 patient samples with a reference method, preferably LC-MS/MS, covering the entire reportable range. Analyze the data using Deming regression and Bland-Altman plots to assess bias and agreement.

Method Selection: Key Differentiators

The choice between LC-MS/MS and immunoassay depends on the specific application, available resources, and the required level of analytical specificity.

Method_Comparison Comparison: LC-MS/MS vs. Immunoassay lcms LC-MS/MS lcms_spec High Specificity (Parent Drug Only) lcms->lcms_spec lcms_sens High Sensitivity (Low LLOQ) lcms->lcms_sens lcms_cost Higher Initial Cost & Complexity lcms->lcms_cost lcms_time Longer Turnaround Time lcms->lcms_time ia Immunoassay (IA) ia_spec Variable Specificity (Metabolite Cross-Reactivity) ia->ia_spec ia_speed Rapid Turnaround Time & High Throughput ia->ia_speed ia_access Widely Available on Automated Platforms ia->ia_access ia_cost Lower Initial Cost ia->ia_cost

Caption: Key differentiating factors between LC-MS/MS and Immunoassay methods.

References

A Comparative Guide to Tacrolimus Assay Validation: Meeting Regulatory Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tacrolimus, a cornerstone immunosuppressant with a narrow therapeutic index, is critical for effective patient management in transplant recipients.[1][2] Validating the analytical methods used for its measurement is not only a scientific necessity but a stringent regulatory requirement. This guide provides a comparative overview of the predominant assay methodologies, their performance characteristics, and the essential validation protocols guided by regulatory standards from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Methodology Comparison: LC-MS/MS vs. Immunoassays

The two primary technologies for tacrolimus quantification are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and various immunoassays (IA). LC-MS/MS is widely regarded as the gold standard due to its superior specificity and sensitivity.[2][3] Immunoassays, while offering advantages in speed and accessibility, can be susceptible to cross-reactivity with tacrolimus metabolites, potentially leading to a positive bias in results.[4] This interference can be particularly significant in patients with liver dysfunction.

Quantitative Performance Data

The following tables summarize the key performance characteristics of LC-MS/MS and common immunoassay platforms based on published experimental data.

Table 1: General Performance Comparison of Tacrolimus Assay Methodologies

Performance MetricLC-MS/MSImmunoassays (General)Key Considerations
Linearity Range 1.0 - 50.0 ng/mL1.0 - 30.0 ng/mLLC-MS/MS often provides a wider dynamic range.
Lower Limit of Quantification (LLOQ) 0.1 - 0.81 ng/mL0.5 - 2.0 ng/mLLC-MS/MS methods generally achieve lower LLOQs.
Precision (CV%) < 10%< 15%Both methods can meet regulatory acceptance criteria (typically <15%).
Accuracy/Bias Minimal bias against reference methods.Positive bias (17% to 26%) observed compared to LC-MS/MS.Bias in immunoassays is primarily due to metabolite cross-reactivity.
Specificity High; distinguishes parent drug from metabolites.Variable; potential for cross-reactivity with metabolites.Specificity is a critical advantage of LC-MS/MS.

Table 2: Performance of Specific Immunoassay Platforms

PlatformLinearity (ng/mL)LLOQ (ng/mL)Total Precision (CV%)Bias vs. LC-MS/MS
CEDIA Not specified2.0~3.1 µg/L (RMSE)+12.5% (Liver) to +33.3% (Renal)
Dimension TAC Up to 30.00.815.7% - 7.3%+1.18 to +2.65 ng/mL
ELISA 0.5 - 60.00.5 - 1.0< 10.4%Can be less accurate at lower concentrations.
ARCHITECT (ChLIA) Not specifiedNot specified4.2% - 5.4%+26% (proportional), +2.1 ng/mL (absolute)
Elecsys (ECLIA) Not specifiedNot specifiedNot specified+17% (proportional), +1.2 ng/mL (absolute)

Regulatory Validation Workflow

The validation of a bioanalytical method is a formal process to demonstrate its suitability for its intended purpose. Both the FDA and EMA provide detailed guidelines on the required validation parameters. The workflow ensures that the method is reliable, reproducible, and accurate for the quantification of tacrolimus in a specific biological matrix, typically whole blood.

Assay_Validation_Workflow method_dev Method Development full_val Full Validation method_dev->full_val Proceed to Validation routine_use Routine Sample Analysis full_val->routine_use Meets Acceptance Criteria invis1 full_val->invis1 partial_val Partial Validation (if changes occur) partial_val->routine_use cross_val Cross-Validation (vs. another method) routine_use->partial_val Method Modification routine_use->cross_val Method Comparison sub_select Selectivity & Specificity sub_acc_prec Accuracy & Precision sub_cal Calibration Curve & LLOQ sub_stab Stability sub_matrix Matrix Effect invis1->sub_select invis1->sub_acc_prec invis1->sub_cal invis1->sub_stab invis1->sub_matrix invis2 invis3 invis4 invis5

Caption: Tacrolimus assay validation workflow, from development to routine use.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of a successful validation. Below are generalized methodologies for the key validation experiments for both LC-MS/MS and Immunoassays.

Protocol 1: LC-MS/MS Method Validation

This protocol outlines the validation of a method for quantifying tacrolimus in whole blood using LC-MS/MS, adhering to FDA and EMA guidelines.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of tacrolimus and an internal standard (IS), such as ascomycin or a stable isotope-labeled tacrolimus (D2,13C-tacrolimus), in a suitable organic solvent.

  • Spike drug-free human whole blood with tacrolimus stock solution to create calibration standards (typically 6-8 non-zero levels) covering the expected clinical range (e.g., 1-50 ng/mL).

  • Prepare QC samples in drug-free whole blood at a minimum of four levels: LLOQ, low (≤3x LLOQ), medium, and high.

2. Sample Preparation (Protein Precipitation & Extraction):

  • To a 50 µL aliquot of whole blood sample (calibrator, QC, or unknown), add the IS.

  • Precipitate proteins by adding a solution such as 0.1 M zinc sulfate followed by methanol or acetonitrile.

  • Vortex vigorously and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis. For increased cleanliness, an additional solid-phase extraction (SPE) or liquid-liquid extraction step can be performed.

3. LC-MS/MS Analysis:

  • Chromatography: Use a C18 analytical column or equivalent. Employ a gradient elution with mobile phases typically consisting of ammonium acetate or formic acid in water and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometry: Operate the tandem mass spectrometer in positive ion electrospray ionization (ESI) mode.

  • Quantification: Monitor the specific multiple reaction monitoring (MRM) transitions for tacrolimus (e.g., m/z 821.6 → 768.6) and the IS.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. Use a weighted (e.g., 1/x²) linear regression for curve fitting.

4. Validation Experiments:

  • Selectivity: Analyze at least six different lots of blank human whole blood to check for interferences at the retention times of tacrolimus and the IS.

  • Accuracy and Precision: Analyze QC samples at four levels in replicate (n=6) on at least three separate days to determine intra-day and inter-day accuracy (% deviation from nominal) and precision (%CV). Acceptance criteria are typically ±15% (±20% at LLOQ) for accuracy and ≤15% CV (≤20% at LLOQ).

  • Recovery: Compare the analyte peak area from extracted samples to that of post-extraction spiked samples at three QC levels (low, medium, high).

  • Matrix Effect: Investigate the potential for ion suppression or enhancement by comparing the response of post-extraction spiked samples from different biological sources to the response of neat solutions.

  • Stability: Evaluate the stability of tacrolimus in whole blood under various conditions: short-term (bench-top), long-term (frozen at -20°C or -80°C), and after multiple freeze-thaw cycles.

Protocol 2: Immunoassay Method Validation

This protocol outlines the validation for a competitive immunoassay (e.g., ELISA, CMIA) for tacrolimus.

1. Reagent and Sample Preparation:

  • Use calibrators and controls provided by the manufacturer or prepare them as described in the LC-MS/MS protocol.

  • Patient whole blood samples typically require a manual or automated pretreatment/extraction step using a reagent provided with the kit to lyse red blood cells and extract the drug.

2. Assay Procedure (Example using ELISA principle):

  • Add pretreated samples, calibrators, and controls to microplate wells pre-coated with an anti-tacrolimus antibody.

  • Add a tacrolimus-enzyme conjugate (e.g., HRP-tacrolimus). The conjugate will compete with the tacrolimus in the sample for binding sites on the antibody.

  • Incubate to allow binding to occur.

  • Wash the wells to remove unbound components.

  • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric, chemiluminescent). The signal intensity is inversely proportional to the concentration of tacrolimus in the sample.

  • Read the signal using a microplate reader.

  • Generate a calibration curve and calculate the concentrations of unknown samples.

3. Validation Experiments:

  • Precision: Assess intra- and inter-assay precision using at least two levels of control material, run in multiple replicates over several days. The total CV should ideally be <15%.

  • Accuracy/Recovery: Perform supplementation studies by spiking known amounts of tacrolimus into patient samples and measuring the recovery.

  • Linearity: Test linearity by serially diluting a high-concentration patient sample and comparing the measured values to the expected values.

  • Sensitivity: Determine the functional sensitivity, which is the lowest drug concentration that can be measured with acceptable precision (e.g., 20% CV).

  • Specificity/Interference:

    • Metabolites: Test for cross-reactivity by spiking known major tacrolimus metabolites into drug-free whole blood.

    • Other Drugs: Evaluate potential interference from co-administered medications.

    • Endogenous Substances: Test for interference from high levels of triglycerides, bilirubin, and hemoglobin.

  • Method Comparison: Compare results from at least 40-100 patient samples with a reference method, preferably LC-MS/MS, covering the entire reportable range. Analyze the data using Deming regression and Bland-Altman plots to assess bias and agreement.

Method Selection: Key Differentiators

The choice between LC-MS/MS and immunoassay depends on the specific application, available resources, and the required level of analytical specificity.

Method_Comparison Comparison: LC-MS/MS vs. Immunoassay lcms LC-MS/MS lcms_spec High Specificity (Parent Drug Only) lcms->lcms_spec lcms_sens High Sensitivity (Low LLOQ) lcms->lcms_sens lcms_cost Higher Initial Cost & Complexity lcms->lcms_cost lcms_time Longer Turnaround Time lcms->lcms_time ia Immunoassay (IA) ia_spec Variable Specificity (Metabolite Cross-Reactivity) ia->ia_spec ia_speed Rapid Turnaround Time & High Throughput ia->ia_speed ia_access Widely Available on Automated Platforms ia->ia_access ia_cost Lower Initial Cost ia->ia_cost

Caption: Key differentiating factors between LC-MS/MS and Immunoassay methods.

References

A Comparative Guide to Tacrolimus Quantification: A Cross-Validation of Methods Utilizing Tacrolimus-¹³C,d₂

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tacrolimus (B1663567), a critical immunosuppressant with a narrow therapeutic window, is paramount. This guide provides an objective comparison of analytical methods, with a focus on the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing Tacrolimus-¹³C,d₂ as an internal standard. The performance of LC-MS/MS is contrasted with commonly used immunoassay techniques, supported by experimental data to inform method selection and validation.

The therapeutic drug monitoring of tacrolimus is essential to balance the prevention of allograft rejection with the risk of severe adverse effects. While various analytical methods are available, their performance characteristics can differ significantly, impacting clinical decision-making. This guide delves into a cross-validation of these methods, highlighting the superior specificity and accuracy of LC-MS/MS when coupled with a stable isotope-labeled internal standard like Tacrolimus-¹³C,d₂.

Performance Comparison of Analytical Methods

The choice of analytical method for tacrolimus quantification directly influences the accuracy and reliability of the results. Below is a summary of the performance characteristics of LC-MS/MS and various immunoassay methods.

Table 1: Quantitative Performance Comparison of Tacrolimus Assays

Analytical MethodInternal StandardLinearity (ng/mL)Accuracy (Bias %)Precision (CV %)Lower Limit of Quantification (LLOQ) (ng/mL)
LC-MS/MS Tacrolimus-¹³C,d₂ 0.5 - 100.0[1][2]-0.97% to +0.89%[3]< 3.1%[3]1[1]
LC-MS/MS Ascomycin0.5 - 20-0.97%< 3.63%0.5
Chemiluminescent Microparticle Immunoassay (CMIA) N/ANot specified+0.65 to +1.29 ng/mL (vs. LC-MS/MS)Not specifiedNot specified
Enzyme-Linked Immunosorbent Assay (ELISA) N/ANot specifiedGenerally higher than LC-MS/MSLess accurate at lower concentrationsNot specified
Affinity Column-Mediated Immunoassay (ACMIA) N/ANot specifiedNegative mean error vs. LC-MS/MSGood correlation with LC-MS/MSNot specified
Chemiluminescent Enzyme Immunoassay (CLIA) N/ANot specifiedPositive mean error vs. LC-MS/MSGood correlation with LC-MS/MSNot specified
Enzyme-Multiplied Immunoassay Technique (EMIT) N/ANot specifiedPositive mean error vs. LC-MS/MSLower correlation with LC-MS/MSNot specified

Note: Performance characteristics can vary between laboratories and specific assay kits.

LC-MS/MS methods consistently demonstrate superior accuracy and precision, largely due to the use of an internal standard that co-elutes with the analyte and compensates for matrix effects. Immunoassays, while often faster and less complex, can suffer from cross-reactivity with tacrolimus metabolites, leading to a positive bias and potential overestimation of the active drug concentration.

Experimental Protocols

A robust and well-defined experimental protocol is the foundation of reliable tacrolimus quantification. The following outlines a typical workflow for an LC-MS/MS method using Tacrolimus-¹³C,d₂ as an internal standard.

Detailed Methodology for LC-MS/MS Quantification of Tacrolimus
  • Sample Preparation:

    • To 100 µL of whole blood, add 10 µL of the internal standard working solution (Tacrolimus-¹³C,d₂ in methanol).

    • Precipitate proteins by adding 200 µL of a methanol (B129727)/zinc sulfate (B86663) solution.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for the separation of tacrolimus and its internal standard.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

    • Injection Volume: A small volume of the supernatant (e.g., 5 µL) is injected onto the column.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is the standard technique.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both tacrolimus and Tacrolimus-¹³C,d₂.

      • Tacrolimus Transition: m/z 821.5 → 768.4

      • Tacrolimus-¹³C,d₂ Transition: m/z 824.6 → 771.5

    • Data Analysis: The concentration of tacrolimus in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Process and Mechanism

To better understand the experimental process and the mechanism of action of tacrolimus, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood Whole Blood Sample IS Add Tacrolimus-¹³C,d₂ (IS) Blood->IS Precipitate Protein Precipitation (Methanol/ZnSO₄) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Report Tacrolimus Concentration Quantification->Result

Caption: Experimental workflow for LC-MS/MS analysis of tacrolimus.

tacrolimus_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin inhibits NFATc_P NFATc-P (Inactive) Calcineurin->NFATc_P dephosphorylates NFATc NFATc (Active) NFATc_P->NFATc NFATn NFATn NFATc->NFATn translocates to nucleus IL2_Gene IL-2 Gene NFATn->IL2_Gene activates transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA T_Cell_Activation T-Cell Proliferation & Cytokine Production IL2_mRNA->T_Cell_Activation TCR T-Cell Receptor Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Ca_influx->Calcineurin activates

Caption: Tacrolimus signaling pathway in T-cells.

Conclusion

The cross-validation of analytical methods for tacrolimus quantification underscores the superiority of LC-MS/MS, particularly when employing a stable isotope-labeled internal standard such as Tacrolimus-¹³C,d₂. This approach offers unparalleled accuracy and precision, minimizing the interferences from metabolites that can plague immunoassay-based methods. For researchers and clinicians striving for the most reliable therapeutic drug monitoring of tacrolimus, the adoption of a well-validated LC-MS/MS method is the recommended course of action. This guide provides the foundational data and protocols to support the implementation and comparison of these critical analytical techniques.

References

A Comparative Guide to Tacrolimus Quantification: A Cross-Validation of Methods Utilizing Tacrolimus-¹³C,d₂

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of tacrolimus, a critical immunosuppressant with a narrow therapeutic window, is paramount. This guide provides an objective comparison of analytical methods, with a focus on the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing Tacrolimus-¹³C,d₂ as an internal standard. The performance of LC-MS/MS is contrasted with commonly used immunoassay techniques, supported by experimental data to inform method selection and validation.

The therapeutic drug monitoring of tacrolimus is essential to balance the prevention of allograft rejection with the risk of severe adverse effects. While various analytical methods are available, their performance characteristics can differ significantly, impacting clinical decision-making. This guide delves into a cross-validation of these methods, highlighting the superior specificity and accuracy of LC-MS/MS when coupled with a stable isotope-labeled internal standard like Tacrolimus-¹³C,d₂.

Performance Comparison of Analytical Methods

The choice of analytical method for tacrolimus quantification directly influences the accuracy and reliability of the results. Below is a summary of the performance characteristics of LC-MS/MS and various immunoassay methods.

Table 1: Quantitative Performance Comparison of Tacrolimus Assays

Analytical MethodInternal StandardLinearity (ng/mL)Accuracy (Bias %)Precision (CV %)Lower Limit of Quantification (LLOQ) (ng/mL)
LC-MS/MS Tacrolimus-¹³C,d₂ 0.5 - 100.0[1][2]-0.97% to +0.89%[3]< 3.1%[3]1[1]
LC-MS/MS Ascomycin0.5 - 20-0.97%< 3.63%0.5
Chemiluminescent Microparticle Immunoassay (CMIA) N/ANot specified+0.65 to +1.29 ng/mL (vs. LC-MS/MS)Not specifiedNot specified
Enzyme-Linked Immunosorbent Assay (ELISA) N/ANot specifiedGenerally higher than LC-MS/MSLess accurate at lower concentrationsNot specified
Affinity Column-Mediated Immunoassay (ACMIA) N/ANot specifiedNegative mean error vs. LC-MS/MSGood correlation with LC-MS/MSNot specified
Chemiluminescent Enzyme Immunoassay (CLIA) N/ANot specifiedPositive mean error vs. LC-MS/MSGood correlation with LC-MS/MSNot specified
Enzyme-Multiplied Immunoassay Technique (EMIT) N/ANot specifiedPositive mean error vs. LC-MS/MSLower correlation with LC-MS/MSNot specified

Note: Performance characteristics can vary between laboratories and specific assay kits.

LC-MS/MS methods consistently demonstrate superior accuracy and precision, largely due to the use of an internal standard that co-elutes with the analyte and compensates for matrix effects. Immunoassays, while often faster and less complex, can suffer from cross-reactivity with tacrolimus metabolites, leading to a positive bias and potential overestimation of the active drug concentration.

Experimental Protocols

A robust and well-defined experimental protocol is the foundation of reliable tacrolimus quantification. The following outlines a typical workflow for an LC-MS/MS method using Tacrolimus-¹³C,d₂ as an internal standard.

Detailed Methodology for LC-MS/MS Quantification of Tacrolimus
  • Sample Preparation:

    • To 100 µL of whole blood, add 10 µL of the internal standard working solution (Tacrolimus-¹³C,d₂ in methanol).

    • Precipitate proteins by adding 200 µL of a methanol/zinc sulfate solution.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for the separation of tacrolimus and its internal standard.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile).

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

    • Injection Volume: A small volume of the supernatant (e.g., 5 µL) is injected onto the column.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is the standard technique.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both tacrolimus and Tacrolimus-¹³C,d₂.

      • Tacrolimus Transition: m/z 821.5 → 768.4

      • Tacrolimus-¹³C,d₂ Transition: m/z 824.6 → 771.5

    • Data Analysis: The concentration of tacrolimus in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Process and Mechanism

To better understand the experimental process and the mechanism of action of tacrolimus, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood Whole Blood Sample IS Add Tacrolimus-¹³C,d₂ (IS) Blood->IS Precipitate Protein Precipitation (Methanol/ZnSO₄) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Result Report Tacrolimus Concentration Quantification->Result

Caption: Experimental workflow for LC-MS/MS analysis of tacrolimus.

tacrolimus_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Complex Tacrolimus-FKBP12 Complex Tacrolimus->Complex FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin inhibits NFATc_P NFATc-P (Inactive) Calcineurin->NFATc_P dephosphorylates NFATc NFATc (Active) NFATc_P->NFATc NFATn NFATn NFATc->NFATn translocates to nucleus IL2_Gene IL-2 Gene NFATn->IL2_Gene activates transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA T_Cell_Activation T-Cell Proliferation & Cytokine Production IL2_mRNA->T_Cell_Activation TCR T-Cell Receptor Activation Ca_influx ↑ Intracellular Ca²⁺ TCR->Ca_influx Ca_influx->Calcineurin activates

Caption: Tacrolimus signaling pathway in T-cells.

Conclusion

The cross-validation of analytical methods for tacrolimus quantification underscores the superiority of LC-MS/MS, particularly when employing a stable isotope-labeled internal standard such as Tacrolimus-¹³C,d₂. This approach offers unparalleled accuracy and precision, minimizing the interferences from metabolites that can plague immunoassay-based methods. For researchers and clinicians striving for the most reliable therapeutic drug monitoring of tacrolimus, the adoption of a well-validated LC-MS/MS method is the recommended course of action. This guide provides the foundational data and protocols to support the implementation and comparison of these critical analytical techniques.

References

Safety Operating Guide

Personal protective equipment for handling Tacrolimus-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for laboratory personnel handling Tacrolimus-13C,d2. Given that Tacrolimus is a potent immunosuppressant, and its isotopically labeled form, this compound, should be handled with the same precautions, this document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and harmful in contact with skin[1][2][3]. Therefore, adherence to strict PPE protocols is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved RespiratorRecommended, especially when handling the solid form or when there is a risk of aerosol generation. A fit-tested N95 or higher-level respirator should be used[4][5].
Chemical Fume HoodAll handling of this compound, particularly weighing and preparing solutions, should be conducted in a certified chemical fume hood to control exposure.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated.
Body Protection Disposable Gown or Lab CoatA disposable, fluid-resistant gown or a dedicated lab coat should be worn over personal clothing. Gowns should have long sleeves and be cuffed.
Eye Protection Safety Goggles or Face ShieldChemical splash goggles or a face shield must be worn to protect against splashes or airborne particles.

Operational Handling Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step guidance should be followed.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood, to contain any potential contamination.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies, including PPE, waste containers, and spill kits, are readily available.

  • Donning PPE: Put on all required PPE in the correct sequence before entering the designated handling area.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, use a balance inside the chemical fume hood to minimize the risk of inhaling dust particles.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Keep containers covered as much as possible.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Doffing PPE: Remove PPE carefully in a designated area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Table 2: Waste Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Solid Waste All solid waste, including contaminated gloves, gowns, bench paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
Sharps Waste Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

For final disposal, follow your institution's and local regulations for hazardous chemical waste.

Experimental Workflow and Safety Protocol

The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Designate Handling Area (Chemical Fume Hood) gather_materials 2. Gather All Materials (PPE, Spill Kit, Waste Bins) prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh Compound in Fume Hood don_ppe->weigh Enter Handling Area prepare_solution 5. Prepare Solution (Add Solvent Slowly) weigh->prepare_solution decontaminate 6. Decontaminate Surfaces and Equipment prepare_solution->decontaminate Complete Experiment doff_ppe 7. Doff PPE Carefully decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste 9. Dispose of All Waste as Hazardous doff_ppe->dispose_waste Segregate Waste

Caption: Workflow for Safe Handling of this compound.

References

Personal protective equipment for handling Tacrolimus-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for laboratory personnel handling Tacrolimus-13C,d2. Given that Tacrolimus is a potent immunosuppressant, and its isotopically labeled form, this compound, should be handled with the same precautions, this document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and harmful in contact with skin[1][2][3]. Therefore, adherence to strict PPE protocols is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved RespiratorRecommended, especially when handling the solid form or when there is a risk of aerosol generation. A fit-tested N95 or higher-level respirator should be used[4][5].
Chemical Fume HoodAll handling of this compound, particularly weighing and preparing solutions, should be conducted in a certified chemical fume hood to control exposure.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated.
Body Protection Disposable Gown or Lab CoatA disposable, fluid-resistant gown or a dedicated lab coat should be worn over personal clothing. Gowns should have long sleeves and be cuffed.
Eye Protection Safety Goggles or Face ShieldChemical splash goggles or a face shield must be worn to protect against splashes or airborne particles.

Operational Handling Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step guidance should be followed.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood, to contain any potential contamination.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies, including PPE, waste containers, and spill kits, are readily available.

  • Donning PPE: Put on all required PPE in the correct sequence before entering the designated handling area.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, use a balance inside the chemical fume hood to minimize the risk of inhaling dust particles.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Keep containers covered as much as possible.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Doffing PPE: Remove PPE carefully in a designated area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Table 2: Waste Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Solid Waste All solid waste, including contaminated gloves, gowns, bench paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
Sharps Waste Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

For final disposal, follow your institution's and local regulations for hazardous chemical waste.

Experimental Workflow and Safety Protocol

The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Designate Handling Area (Chemical Fume Hood) gather_materials 2. Gather All Materials (PPE, Spill Kit, Waste Bins) prep_area->gather_materials don_ppe 3. Don Appropriate PPE gather_materials->don_ppe weigh 4. Weigh Compound in Fume Hood don_ppe->weigh Enter Handling Area prepare_solution 5. Prepare Solution (Add Solvent Slowly) weigh->prepare_solution decontaminate 6. Decontaminate Surfaces and Equipment prepare_solution->decontaminate Complete Experiment doff_ppe 7. Doff PPE Carefully decontaminate->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste 9. Dispose of All Waste as Hazardous doff_ppe->dispose_waste Segregate Waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tacrolimus-13C,d2
Reactant of Route 2
Tacrolimus-13C,d2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.